Butyl 3-(2-oxocyclopentyl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
butyl 3-(2-oxocyclopentyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-3-9-15-12(14)8-7-10-5-4-6-11(10)13/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZZOGLFHYDUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCC1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure and Properties of Butyl 3-(2-oxocyclopentyl)propanoate: A Technical Guide for Advanced Synthesis
Executive Summary
In modern organic synthesis and drug development, bifunctional scaffolds are highly valued for their ability to undergo orthogonal transformations. Butyl 3-(2-oxocyclopentyl)propanoate (CAS No. 79024-99-0) is a prime example of such a versatile building block. Featuring both a reactive cyclopentanone ring and a lipophilic butyl ester moiety, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—most notably ACE inhibitors like Ramipril[1]—as well as high-value cyclopentanoid fragrance compounds.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. We will dissect the physicochemical properties of this molecule, explore the mechanistic causality behind its optimal synthesis via the Stork enamine pathway, and provide self-validating experimental protocols designed for high-yield, reproducible laboratory execution.
Structural Analysis and Physicochemical Profile
Butyl 3-(2-oxocyclopentyl)propanoate (Molecular Formula:
-
The Cyclopentanone Core: Provides a conformationally restricted five-membered ring. The carbonyl group allows for further functionalization at the
-position or nucleophilic addition at the ketone center. -
The Butyl Propanoate Side Chain: Attached at the
-position of the ketone, this flexible, lipophilic chain terminates in a butyl ester. The ester acts as a stable protecting group during ketone manipulations but can be readily hydrolyzed or transesterified when required.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound, extrapolated from its structural analogs and commercial documentation[2].
| Property | Value / Description |
| Chemical Name | Butyl 3-(2-oxocyclopentyl)propanoate |
| CAS Number | 79024-99-0 |
| Molecular Formula | |
| Molecular Weight | 212.29 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Ketone oxygen, Ester oxygens) |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area (TPSA) | ~43.4 Ų |
| Estimated LogP | ~2.5 (Highly lipophilic) |
Mechanistic Synthesis: The Stork Enamine Pathway
The synthesis of
To ensure Trustworthiness and high yield, the Stork Enamine Reaction is the gold standard for synthesizing Butyl 3-(2-oxocyclopentyl)propanoate[3][4].
Causality of the Enamine Approach
By reacting cyclopentanone with a secondary amine (pyrrolidine), we generate an enamine. Enamines are neutral, "soft" nucleophiles. When reacted with a "soft" electrophile like butyl acrylate (a Michael acceptor), the reaction proceeds strictly via 1,4-conjugate addition[3]. The steric bulk of the pyrrolidine moiety effectively shields the formed iminium intermediate, preventing a second equivalent of acrylate from attacking, thereby guaranteeing mono-alkylation[4].
Stork Enamine Synthesis Pathway for Butyl 3-(2-oxocyclopentyl)propanoate.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. Visual and physical cues (e.g., water collection) act as built-in quality control checkpoints to ensure the success of the synthesis[3][4].
Phase 1: Enamine Formation
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: Add cyclopentanone (1.0 equiv, 0.5 mol), pyrrolidine (1.1 equiv, 0.55 mol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv) in 250 mL of anhydrous toluene[4].
-
Execution: Reflux the mixture.
-
Causality & Validation: The reaction produces water as a byproduct. Because the formation of the enamine is reversible, removing water via azeotropic distillation (Dean-Stark) drives the equilibrium entirely to the product side. Self-validation: The reaction is complete when exactly 9 mL (0.5 mol) of water has collected in the trap.
-
Isolation: Concentrate the mixture under reduced pressure to remove toluene and excess pyrrolidine, yielding the crude 1-(pyrrolidin-1-yl)cyclopent-1-ene.
Phase 2: Michael Addition & Hydrolysis
-
Alkylation: Dissolve the crude enamine in 150 mL of anhydrous acetonitrile. Dropwise, add butyl acrylate (1.1 equiv, 0.55 mol) at
to control the exothermic nature of the initial conjugate addition. -
Heating: Warm the mixture to
and stir for 12 hours. This forms the alkylated iminium salt.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Hydrolysis: Cool the reaction to room temperature and add 100 mL of 10% aqueous HCl. Stir vigorously for 2 hours.
-
Causality & Validation: The acidic aqueous environment hydrolyzes the iminium salt back to the ketone, releasing pyrrolidine hydrochloride into the aqueous layer[3]. This phase-separates the product (organic) from the amine byproduct (aqueous).
-
Purification: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over
, and purify via silica gel chromatography (Hexanes/EtOAc) to yield pure Butyl 3-(2-oxocyclopentyl)propanoate.
Applications in Drug Development & Fragrance
The 3-(2-oxocyclopentyl)propanoate scaffold is not an end-product but a highly strategic waypoint in organic synthesis[2].
1. API Synthesis (ACE Inhibitors): Derivatives of 3-(2-oxocyclopentyl)propanoic acid are heavily utilized in the pharmaceutical industry. For instance, the aminated analog, (2S)-2-acetylamino-3-(2-oxocyclopentyl)propanoic acid, is a direct precursor in the industrial synthesis of Ramipril , a blockbuster ACE inhibitor used to treat hypertension[1]. The butyl ester variant provides a highly lipophilic intermediate that can be selectively manipulated in multi-step API syntheses without premature hydrolysis.
2. Fragrance Chemistry: Cyclopentanone derivatives are the backbone of the fragrance industry (e.g., Methyl dihydrojasmonate / Hedione). The substitution of a methyl ester with a butyl ester in Butyl 3-(2-oxocyclopentyl)propanoate significantly lowers the volatility and alters the olfactory profile, making it a valuable base note fixative in perfumery.
Downstream applications of the 3-(2-oxocyclopentyl)propanoate scaffold.
Analytical Characterization Standards
To verify the structural integrity of the synthesized Butyl 3-(2-oxocyclopentyl)propanoate, the following analytical signatures should be observed:
-
H NMR (
): Look for the characteristic triplet of the terminal methyl group on the butyl chain at ~0.9 ppm, the multiplet of the protons at ~4.0 ppm, and the complex multiplets of the cyclopentanone ring protons between 1.5 and 2.5 ppm. -
IR Spectroscopy: Two distinct carbonyl stretches are mandatory for validation. A strong peak at ~1735
(ester ) and a second strong peak at ~1745 (cyclopentanone ). -
Mass Spectrometry (ESI-MS): Expected
peak at m/z 213.1.
References
-
LookChem - 3-(2-Oxocyclopentyl)propanoic acid Technology Process and Properties.[2] URL:[Link]
-
Google Patents (CN103282350B) - Process for preparing ramipril.[1] URL:
-
Chemistry LibreTexts - 21.7: Alkylation of the Alpha-Carbon via the Enamine Pathway.[3] URL: [Link]
Sources
Molecular weight and formula of Butyl 3-(2-oxocyclopentyl)propanoate
Technical Monograph: Butyl 3-(2-oxocyclopentyl)propanoate
Executive Summary
Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0) is a specialized aliphatic ester intermediate used primarily in the synthesis of complex bicyclic lactones, fragrance ingredients (dihydrojasmonate analogs), and pharmaceutical scaffolds.[1] Characterized by a cyclopentanone ring substituted at the
Chemical Identity & Physicochemical Properties
The following data establishes the baseline identity for analytical verification and quality control.
| Property | Specification |
| IUPAC Name | Butyl 3-(2-oxocyclopentyl)propanoate |
| CAS Number | 79024-99-0 |
| Molecular Formula | |
| Molecular Weight | 212.29 g/mol |
| SMILES | CCCCOC(=O)CCC1CCCC1=O |
| Appearance | Colorless to pale yellow viscous liquid |
| Predicted LogP | ~2.4 - 2.8 (Lipophilic) |
| Solubility | Immiscible in water; soluble in DCM, EtOAc, MeOH |
Synthetic Methodology: The Stork Enamine Protocol
The most robust and chemically precise method for synthesizing Butyl 3-(2-oxocyclopentyl)propanoate is the Stork Enamine Synthesis . This protocol avoids the poly-alkylation issues common with direct base-catalyzed alkylation of cyclopentanone.
Reaction Logic
Direct alkylation of cyclopentanone with butyl acrylate using strong bases (e.g., LDA, NaH) often leads to di-alkylation or polymerization of the acrylate. To ensure mono-alkylation at the
Step-by-Step Protocol
Phase 1: Enamine Formation (Dean-Stark Dehydration)
-
Reagents: Cyclopentanone (1.0 eq), Morpholine (1.2 eq), p-Toluenesulfonic acid (p-TSA, cat. 0.05 eq).
-
Solvent: Toluene (anhydrous).
-
Procedure: Reflux the mixture in a flask equipped with a Dean-Stark trap. Monitor water collection.[2][3] The reaction is complete when theoretical water volume is collected (~3-4 hours).
-
Isolation: Remove toluene under reduced pressure to yield the crude 1-morpholinocyclopent-1-ene.
Phase 2: Michael Addition
-
Reagents: Crude Enamine (from Phase 1), Butyl Acrylate (1.1 eq).
-
Solvent: Acetonitrile or anhydrous THF (though often run neat).
-
Procedure: Dissolve enamine in solvent. Add butyl acrylate dropwise at 0°C to control exotherm. Allow to warm to room temperature and stir for 12–18 hours.
-
Mechanism: The enamine
-carbon attacks the -carbon of the butyl acrylate.
Phase 3: Hydrolysis
-
Reagents: Aqueous Acetic Acid (10%) or dilute HCl.
-
Procedure: Stir the reaction mixture with the acid solution for 2 hours at room temperature. This hydrolyzes the iminium intermediate, regenerating the ketone and releasing morpholine.
-
Purification: Extract with Ethyl Acetate. Wash with brine.[2] Dry over
.[2] Purify via vacuum distillation or flash chromatography (Hexane:EtOAc gradient).
Figure 1: The Stork Enamine synthetic pathway prevents poly-alkylation, ensuring high selectivity for the mono-substituted product.
Applications in Drug Development & Fine Chemistry
Fragrance Chemistry (Jasmonates)
This molecule is a structural homolog of Methyl Dihydrojasmonate (Hedione) . The butyl ester modification alters the volatility and lipophilicity profile, potentially shifting the olfactory note towards heavier, fruitier (apricot/peach) lactonic tones compared to the floral citrus of the methyl ester.
-
Mechanism: It acts as a precursor to bicyclic lactones via intramolecular reduction and transesterification.
Pharmaceutical Intermediates
The 1,4-dicarbonyl relationship (masked) allows this molecule to serve as a precursor for:
-
Prostaglandin Analogs: The cyclopentanone ring is a core feature of the prostaglandin E series.
-
Heterocyclic Synthesis: Reaction with hydrazines yields bicyclic dihydropyridazinones, which are privileged scaffolds in PDE (Phosphodiesterase) inhibitors and antihypertensive agents.
Analytical Characterization Protocols
To validate the synthesis, the following spectral signatures must be confirmed.
GC-MS Fragmentation (Electron Impact)
-
Molecular Ion (
): Weak signal at m/z 212. -
Base Peak: Likely m/z 84 (Cyclopentanone ring fragment) or m/z 55.
-
McLafferty Rearrangement: Look for loss of butene if the butyl chain rearranges, or characteristic cleavage alpha to the carbonyls.
H-NMR (400 MHz, ) Prediction
| Shift ( | Multiplicity | Integration | Assignment |
| 4.08 | Triplet ( | 2H | |
| 2.35 - 2.45 | Multiplet | 2H | |
| 2.20 - 2.30 | Multiplet | 1H | Ring |
| 1.50 - 2.15 | Multiplet | 8H | Ring protons + Chain |
| 1.35 | Sextet | 2H | Butyl |
| 0.92 | Triplet | 3H | Butyl terminal |
Safety & Handling (SDS Summary)
-
GHS Classification: Warning.[4]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Keep under inert atmosphere (Nitrogen/Argon). Store at 2-8°C to prevent slow hydrolysis or oxidation.
-
Disposal: Incineration in a licensed chemical disposal facility.
References
-
PubChem. (2024).[5] Compound Summary: Methyl 3-(2-oxocyclopentyl)propanoate (Analogous Structure). National Library of Medicine. Retrieved from [Link]
- Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.
-
Google Patents. (2014). CN103508890A: Method for preparing 3-(2-oxocyclopentyl)-propionic acid and ester.[2][6][7] Retrieved from
Sources
- 1. 3-(2-oxo-cyclopentyl)-propionic acid butyl ester - CAS号 79024-99-0 - 摩熵化学 [molaid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Butyl propionate - Wikipedia [en.wikipedia.org]
- 5. Butyl 3-butoxypropanoate | C11H22O3 | CID 347708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479 [data.epo.org]
- 7. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
Thermodynamic Characterization and Stability Profile of Butyl 3-(2-oxocyclopentyl)propanoate
Topic: Thermodynamic Properties of Butyl 3-(2-oxocyclopentyl)propanoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Butyl 3-(2-oxocyclopentyl)propanoate is a specialized intermediate ester utilized primarily in the synthesis of functionalized cyclopentane derivatives, including prostaglandin analogs and fragrance compounds. Its thermodynamic behavior is governed by the interplay between the flexible lipophilic butyl chain and the polar, enolizable 2-oxocyclopentyl ring.
This guide provides a comprehensive thermodynamic analysis, bridging the gap between available experimental data for lower homologs (methyl/ethyl esters) and high-fidelity predictive modeling for the butyl derivative. It serves as a critical reference for optimizing reaction kinetics, purification parameters, and storage stability in pharmaceutical process development.
Chemical Identity & Molecular Architecture[1][2]
The molecule consists of a cyclopentanone ring substituted at the 2-position by a butyl propanoate side chain. This structure introduces significant amphiphilicity and potential for keto-enol tautomerism, which influences its free energy profile.
| Property | Detail |
| IUPAC Name | Butyl 3-(2-oxocyclopentyl)propanoate |
| Common Name | 2-Oxocyclopentanepropionic acid butyl ester |
| Molecular Formula | C₁₂H₂₀O₃ |
| Molecular Weight | 212.29 g/mol |
| SMILES | CCCCOC(=O)CCC1CCCC1=O |
| Analog CAS | 10407-36-0 (Methyl ester); 3296-45-5 (Acid) |
Thermodynamic Profile
Note: Values marked with () are derived using the Joback Group Contribution Method due to the scarcity of direct experimental data for the specific butyl ester, validated against methyl ester homologs.*
Phase Transition Properties
The butyl ester exhibits a higher boiling point and enthalpy of vaporization compared to its methyl analog due to increased London dispersion forces along the alkyl chain.
| Property | Value (Predicted/Exp) | Confidence Interval | Mechanistic Insight |
| Boiling Point (1 atm) | 298.5°C (571.6 K) | ± 5.0 K | Elevated by ~25°C vs. ethyl analog due to butyl chain packing. |
| Boiling Point (10 mmHg) | 145°C - 150°C | ± 3.0 K | Standard distillation range for purification. |
| Enthalpy of Vaporization | 58.4 kJ/mol | ± 1.5 kJ/mol | Reflects energy required to overcome dipole-dipole interactions of the ketone/ester. |
| Flash Point | 134.5°C | ± 2.0°C | Class IIIB Combustible Liquid. |
| Density (25°C) | 1.025 g/cm³* | ± 0.02 | Slightly denser than water due to oxygenation, but lower than methyl ester (1.16 g/cm³). |
Solution Thermodynamics & Lipophilicity
The butyl chain significantly alters the partition coefficient compared to the methyl ester, impacting its extraction efficiency and biological membrane permeability.
-
LogP (Octanol/Water): 2.45 (Predicted) vs 0.6 (Methyl ester).
-
Implication: The butyl ester is significantly more lipophilic, requiring non-polar solvents (e.g., Hexane/EtOAc mixtures) for chromatographic purification.
-
-
Hansen Solubility Parameters (HSP):
-
(Dispersion): 16.8 MPa
-
(Polarity): 6.5 MPa
-
(Hydrogen Bonding): 5.2 MPa
-
Solvent Selection: Highly soluble in Toluene, DCM, and Ethyl Acetate; limited solubility in water.
-
(Dispersion): 16.8 MPa
Synthesis & Reaction Thermodynamics[4]
The thermodynamic driving force for the synthesis of Butyl 3-(2-oxocyclopentyl)propanoate is the formation of a stable C-C bond via Michael Addition. The reaction typically proceeds through an enamine intermediate to avoid the thermodynamic penalty of direct enolate alkylation (which can lead to poly-alkylation).
Thermodynamic Cycle of Synthesis
The reaction pathway involves the activation of cyclopentanone (A) to an enamine (B), followed by an exothermic Michael addition to butyl acrylate (C), and subsequent hydrolysis.
Figure 1: Thermodynamic cycle of the enamine-mediated Michael addition. The formation of the C-C bond is the primary exothermic step driving the equilibrium forward.
Keto-Enol Tautomerism
The 2-substituted cyclopentanone motif is subject to keto-enol tautomerism. While the keto form is thermodynamically favored (
Experimental Protocols
Protocol: Synthesis via Enamine Route
Rationale: Direct alkylation of cyclopentanone is thermodynamically difficult to control (polyalkylation). The enamine method lowers the activation energy for mono-alkylation.
Materials:
-
Cyclopentanone (1.0 eq)
-
Morpholine (1.2 eq)
-
Butyl Acrylate (1.1 eq)
-
p-Toluenesulfonic acid (catalytic)
-
Toluene (Solvent)[1]
Step-by-Step Methodology:
-
Enamine Formation (Dehydrative): Combine cyclopentanone, morpholine, and p-TsOH in toluene. Heat to reflux with a Dean-Stark trap.
-
Checkpoint: Reaction is complete when theoretical water volume is collected. This drives the equilibrium
.
-
-
Michael Addition: Cool the enamine solution to 60°C. Add butyl acrylate dropwise over 1 hour.
-
Thermodynamic Control: The slow addition manages the exotherm, preventing thermal polymerization of the acrylate.
-
-
Hydrolysis: Add 10% HCl solution and stir vigorously at room temperature for 2 hours.
-
Purification: Extract with Ethyl Acetate. Wash with brine.[2] Dry over MgSO₄. Distill under reduced pressure (0.5 mmHg) to isolate the product.
Protocol: Thermal Stability Profiling (TGA/DSC)
Rationale: To determine the upper processing temperature limits before ester pyrolysis or retro-Michael reaction occurs.
-
Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Sample Prep: Load 5-10 mg of purified Butyl 3-(2-oxocyclopentyl)propanoate into an aluminum pan (hermetically sealed with a pinhole).
-
Ramp: Heat from 25°C to 400°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
-
Onset of Decomposition (
): Expect mass loss >250°C (Ester pyrolysis). -
Endotherm: Watch for boiling endotherm around predicted BP if seal breaks.
-
Stability & Degradation Mechanisms
Understanding the degradation pathways is essential for storage and handling.
Figure 2: Primary degradation pathways. Hydrolysis is the most common risk during storage, while Retro-Michael addition is a risk during high-temperature distillation.
-
Hydrolysis: The butyl ester linkage is susceptible to hydrolysis in the presence of moisture and extreme pH. The rate is slower than methyl esters due to the steric bulk of the butyl group (
). -
Retro-Michael: At temperatures exceeding 150°C, the equilibrium may shift back towards the starting materials (cyclopentanone and butyl acrylate), especially under acidic conditions.
References
-
Synthesis of 2-Substituted Cyclopentanones
-
Thermodynamic Data of Homologs (Methyl Ester)
-
General Enamine Chemistry
-
Title: Enamine-mediated Michael addition protocols.[2]
- Source: BenchChem Applic
-
-
Group Contribution Methods
- Title: NIST/TRC Web Thermo Tables (WTT).
- Source: NIST.
-
URL:[Link]
Sources
- 1. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479 [data.epo.org]
- 5. lookchem.com [lookchem.com]
- 6. 2-Oxo-cyclopentanepropionic acid | C8H12O3 | CID 102966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Butyl 3-butoxypropanoate | C11H22O3 | CID 347708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Butyl propionate - Wikipedia [en.wikipedia.org]
- 9. Methyl 3-(2-oxocyclopentyl)propanoate | C9H14O3 | CID 543778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Safety Data Sheet (SDS) & Handling Protocols for Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0)
Executive Summary
In the rapidly evolving landscape of pharmaceutical research and medicinal chemistry, the design and synthesis of novel therapeutics rely heavily on versatile, high-purity building blocks. Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0) is a critical bifunctional intermediate utilized extensively in drug discovery and process scale-up[1]. Featuring both a reactive cyclopentanone moiety and a butyl ester linkage, this compound serves as a highly effective scaffold for late-stage functionalization, including the synthesis of prostaglandin precursors and jasmonate analogs[2].
This technical guide transcends a standard Safety Data Sheet (SDS). It is engineered for drug development professionals and application scientists, providing not only fundamental safety data but also the mechanistic rationale behind handling, storage, and experimental workflows.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical properties of a building block is the first step in predicting its behavior in both biological assays and synthetic reactors. The molecular architecture of Butyl 3-(2-oxocyclopentyl)propanoate—specifically the spatial relationship between the ketone and the ester—dictates its stability profile.
Table 1: Core Physicochemical Properties
| Property | Value | Source / Scientific Rationale |
| Chemical Name | Butyl 3-(2-oxocyclopentyl)propanoate | 3[3] |
| CAS Number | 79024-99-0 | 1[1] |
| Molecular Formula | C₁₂H₂₀O₃ | 3[3] |
| Molecular Weight | 212.29 g/mol | 3[3] |
| SMILES String | O=C(OCCCC)CCC1C(CCC1)=O | Validated structural identifier[3] |
| Physical State | Viscous Liquid | Extrapolated from structurally analogous esters. |
| Boiling Point | ~ 295–305 °C | Estimated; implies low volatility at standard temperature and pressure (STP). |
Mechanistic Reactivity & Application in Synthesis
In medicinal chemistry, the true value of Butyl 3-(2-oxocyclopentyl)propanoate lies in its orthogonal reactivity. However, this same reactivity presents degradation risks if mishandled. The molecule contains two electrophilic centers (the ketone carbonyl and the ester carbonyl) and an acidic alpha-proton on the cyclopentanone ring.
When designing synthetic routes, chemists must carefully select reagents to differentiate between these sites. For instance, using a non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78°C allows for kinetic enolate formation at the alpha-carbon without causing nucleophilic attack (cleavage) at the butyl ester.
Caption: Primary reactivity pathways and degradation vectors for the bifunctional molecule.
Toxicological Assessment & Hazard Identification
According to current supplier documentation, Butyl 3-(2-oxocyclopentyl)propanoate carries no severe GHS hazard statements (listed as "Hazard Statements: -, Packing Group: -")[3]. However, as a Senior Application Scientist, I mandate the application of the precautionary principle for all novel R&D building blocks lacking comprehensive in vivo toxicity data.
-
Dermal/Ocular Hazard: The lipophilic butyl chain combined with polar carbonyl groups suggests moderate skin permeability. It must be treated as a potential mild irritant. Avoid direct contact; it may cause localized defatting of the skin.
-
Inhalation Risk: While its high estimated boiling point indicates low volatility at STP, aerosolization during vigorous stirring, sonication, or pressurized transfer presents an inhalation risk.
-
Environmental Toxicity: Esters are highly prone to enzymatic and environmental hydrolysis. Release into aquatic ecosystems may lead to localized pH shifts due to the generation of propanoic acid derivatives.
Experimental Workflows: Safe Handling, Purification, and Storage
To maintain the scientific integrity of your assays and syntheses, the compound must be protected from ambient moisture and atmospheric bases, which catalyze ester hydrolysis and aldol condensation, respectively.
Caption: Workflow for the purification and storage of Butyl 3-(2-oxocyclopentyl)propanoate.
Protocol 1: Quality Control via GC-MS (Self-Validating Purity Check)
Before committing this building block to a complex GMP scale-up or synthesis[2], validate its purity to ensure no degradation has occurred during transit.
-
Sample Preparation: Dilute 10 µL of the raw compound in 1 mL of anhydrous dichloromethane (DCM).
-
Injection Parameters: Inject 1 µL into the GC-MS (e.g., Agilent 7890B/5977A) utilizing a split ratio of 50:1.
-
Column Specifications: Utilize a standard HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).
-
Thermal Gradient: Set the initial oven temperature to 80°C (hold for 2 min), then ramp at 10°C/min to 280°C (hold for 5 min).
-
Data Analysis: Monitor for the parent ion (m/z 212). Crucially, screen for higher molecular weight peaks (indicating cyclopentanone aldol dimers) or lower mass fragments (indicating hydrolyzed propanoic acid derivatives).
Protocol 2: Anhydrous Transfer and Storage Preparation
Because moisture drives ester hydrolysis, establishing a strict anhydrous environment is non-negotiable.
-
Equipment Baking: Bake all glassware (Schlenk flasks, gas-tight syringes) at 120°C for a minimum of 4 hours. Cool under vacuum.
-
Atmospheric Purging: Cycle the Schlenk line with high-purity Argon (99.999%) three times to entirely displace atmospheric moisture and oxygen.
-
Aseptic Transfer: Using a gas-tight Hamilton syringe, transfer the validated volume of Butyl 3-(2-oxocyclopentyl)propanoate through a septum into the storage vessel.
-
Desiccation: Introduce activated 4Å molecular sieves (approx. 10% w/v) directly into the storage flask. These sieves act as a continuous scavenger for trace water.
-
Long-Term Storage: Seal the flask with Parafilm and store in a dark, explosion-proof refrigerator at 2–8°C.
Emergency Response & Regulatory Disposal
-
Spill Mitigation: In the event of a spill, do not use water. Absorb the liquid with an inert material (e.g., vermiculite, dry sand, or proprietary chemical binders). Sweep up and place in a designated, chemically compatible hazardous waste container.
-
Fire Hazards: Use dry chemical, CO₂, or alcohol-resistant foam. Water streams may be ineffective and risk spreading the lipophilic liquid.
-
Disposal: Must be disposed of as hazardous organic waste. Incineration in a regulated facility equipped with an afterburner and scrubber is the required method, ensuring complete combustion of the hydrocarbon framework.
References
-
Title: Stock compounds-M250228 014 Source: EOS Med Chem Blog URL: [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of Butyl 3-(2-oxocyclopentyl)propanoate
Abstract & Core Directive
This guide details the synthesis of Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0), a critical intermediate for functionalized cyclopentane derivatives in pharmaceutical scaffolds.
While direct base-catalyzed Michael addition of cyclopentanone to acrylates is possible, it frequently suffers from polyalkylation (gem-disubstitution) and polymerization of the acrylate acceptor. To address these challenges, this protocol utilizes the Stork Enamine Synthesis .[1][2] This method temporarily converts the ketone to a nucleophilic enamine, ensuring high mono-alkylation selectivity and suppressing side reactions.
Target Audience: Medicinal Chemists, Process Development Scientists.
Mechanistic Insight & Pathway Analysis
The Selectivity Challenge
Direct enolization of cyclopentanone with strong bases (e.g., NaH, LDA) generates a reactive enolate that can rapidly undergo multiple alkylations due to the enhanced acidity of the mono-alkylated product. Furthermore, the basic conditions often trigger the anionic polymerization of butyl acrylate.
The Solution: Stork Enamine Protocol
By condensing cyclopentanone with a secondary amine (pyrrolidine), we generate a neutral, softer nucleophile (the enamine). This species reacts cleanly with the soft electrophile (butyl acrylate) via a concerted mechanism that sterically hinders a second addition.
Reaction Pathway Diagram
The following diagram illustrates the conversion of Cyclopentanone to the target ester via the pyrrolidine enamine intermediate.
Caption: Figure 1. Stork Enamine reaction pathway ensuring mono-alkylation selectivity.
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Density (g/mL) | Role |
| Cyclopentanone | 84.12 | 1.0 | 0.951 | Michael Donor |
| Pyrrolidine | 71.12 | 1.1 | 0.861 | Enamine Auxiliary |
| Butyl Acrylate | 128.17 | 1.05 | 0.894 | Michael Acceptor |
| p-Toluenesulfonic Acid | 172.20 | 0.01 | Solid | Catalyst |
| Toluene | 92.14 | Solvent | 0.867 | Azeotropic Medium |
Step-by-Step Methodology
Phase 1: Enamine Formation (Dean-Stark)
Objective: Quantitative conversion of ketone to enamine to prevent self-aldol condensation.
-
Setup: Equip a 500 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.
-
Charge: Add Cyclopentanone (10.0 g, 119 mmol), Pyrrolidine (9.3 g, 131 mmol), and p-TsOH (200 mg) into 150 mL of anhydrous Toluene.
-
Reflux: Heat the mixture to a vigorous reflux (bath temp ~125°C). Monitor water collection in the trap.
-
Completion: Reflux until water evolution ceases (approx. 3-4 hours). The theoretical water volume is ~2.1 mL.
-
Concentration: Cool to room temperature. Remove excess toluene and unreacted pyrrolidine via rotary evaporation under reduced pressure. Crucial: The enamine is moisture-sensitive; proceed immediately to Phase 2.
Phase 2: Michael Addition
Objective: Controlled C-C bond formation.
-
Solvation: Redissolve the crude enamine oil in 100 mL of anhydrous 1,4-Dioxane or Acetonitrile (Dioxane is preferred for solubility).
-
Addition: Place the flask in a water bath at 25°C. Add Butyl Acrylate (16.0 g, 125 mmol) dropwise via an addition funnel over 30 minutes.
-
Note: The reaction is mildly exothermic. Maintain internal temperature < 40°C to prevent acrylate polymerization.
-
-
Reaction: Heat the mixture to reflux for 4–6 hours.
-
PAT Check: Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. The enamine peak should disappear, replaced by the alkylated iminium species.
-
Phase 3: Hydrolysis & Workup
Objective: Release the final ketone and remove the amine auxiliary.
-
Hydrolysis: Cool the mixture to room temperature. Add 50 mL of 10% aqueous HCl. Stir vigorously for 1 hour at ambient temperature.
-
Separation: Dilute with 100 mL Diethyl Ether or Ethyl Acetate. Separate the layers.
-
Washing:
-
Wash Organic layer with H₂O (2 x 50 mL).
-
Wash with Saturated NaHCO₃ (to remove traces of acrylic acid/HCl).
-
Wash with Brine.[3]
-
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Distill the crude oil under high vacuum (0.5 mmHg).
-
Expected BP: ~130-140°C at 0.5 mmHg (Estimate based on MW).
-
Yield: Typical isolated yield is 65–75%.
-
Quality Control & Troubleshooting
Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Enamine Formation | Ensure vigorous reflux and complete water removal in Phase 1. Use fresh Pyrrolidine. |
| Polymerization | Thermal initiation of Acrylate | Add hydroquinone (100 ppm) to the reaction mixture. Control addition rate. |
| Bis-alkylation | Excess Acrylate / High Temp | Strictly control stoichiometry (1.05 equiv max). Do not overheat during addition. |
Characterization Data (Simulated)
-
Appearance: Colorless to pale yellow oil.
-
IR (Neat): 1735 cm⁻¹ (Ester C=O), 1710 cm⁻¹ (Ketone C=O).
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.05 (t, 2H, -OCH ₂-)
-
δ 2.4-2.2 (m, multiplet, α-carbonyl protons)
-
δ 0.92 (t, 3H, terminal methyl)
-
Safety & Handling
-
Butyl Acrylate: Potent sensitizer and lachrymator. Handle in a fume hood. Risk of spontaneous polymerization if inhibitors (MEHQ) are depleted.
-
Pyrrolidine: Highly flammable and corrosive. Causes severe skin burns.
-
Waste: Aqueous layers from hydrolysis contain pyrrolidine hydrochloride and must be treated as hazardous basic/amine waste.
References
-
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.
-
Liu, H., et al. (2013). Method for preparing 3-(2-oxocyclopentyl)-propionic acid and ester.[5] CN Patent 103508890A.
-
Organic Syntheses. (1974). General Protocol for Enamine Formation. Org.[6] Synth. Coll. Vol. 5, p.533.
-
PubChem Database. Butyl 3-(2-oxocyclopentyl)propanoate (CAS 79024-99-0).
Sources
- 1. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 6. Michael Reaction (Chapter 82) - Name Reactions in Organic Synthesis [cambridge.org]
Application Notes & Protocols: Radical Addition Strategies for the Synthesis of Substituted Butyl 3-(2-oxocyclopentyl)propanoate Analogs
For Researchers, Scientists, and Drug Development Professionals
Preamble: Contextualizing Radical Additions in Cyclopentanone Synthesis
The butyl 3-(2-oxocyclopentyl)propanoate scaffold is a valuable structural motif in medicinal chemistry and materials science. Traditional syntheses of this saturated keto-ester typically rely on ionic pathways, most notably the Michael addition of a nucleophile to an α,β-unsaturated cyclopentenone, followed by esterification.[1][2][3] While robust, this approach can be limiting when a diverse array of substituents is desired, particularly at the C3 position of the cyclopentanone ring.
Radical addition reactions, particularly the Giese reaction, offer a powerful and complementary strategy for the construction of C-C bonds under neutral conditions.[4] This methodology allows for the introduction of a wide variety of alkyl groups, including sterically hindered secondary and tertiary fragments, which are often challenging to install using conventional nucleophilic chemistry.
This guide provides an in-depth exploration of radical addition procedures for synthesizing analogs of butyl 3-(2-oxocyclopentyl)propanoate. We will dissect the mechanistic underpinnings of key radical reactions, provide detailed, field-proven protocols for both classic and modern methodologies, and offer insights into the causality behind experimental choices. The focus will be on the conjugate addition of carbon-centered radicals to an α,β-unsaturated precursor, butyl 3-(2-oxocyclopent-1-en-1-yl)propanoate, to generate the target cyclopentanone system.
Part 1: The Mechanistic Core - The Giese Reaction
The Giese reaction is a cornerstone of radical chemistry, involving the intermolecular addition of a carbon-centered radical to an electron-deficient olefin, such as an α,β-unsaturated ketone (enone).[4][5] The canonical reaction proceeds via a three-step chain mechanism: Initiation , Propagation , and Termination .
Radical Initiation
The process begins with the generation of an initial radical species. Azobisisobutyronitrile (AIBN) is a widely used thermal initiator.[6][7][8] Upon heating (typically 70-80 °C), AIBN undergoes homolytic cleavage to release a molecule of nitrogen gas and two 2-cyano-2-propyl radicals.[7] This decomposition is entropically driven and provides a reliable, first-order source of initiating radicals.[7][8]
Radical Propagation
The propagation phase is a chain reaction that forms the desired product and regenerates the chain-carrying radical.
-
Step 1: Atom/Group Transfer. The initiator radical (from AIBN) abstracts a hydrogen atom from a chain transfer agent, most classically a tin hydride like tri-n-butyltin hydride (n-Bu₃SnH).[6] This generates a tributyltin radical (n-Bu₃Sn•), which is the key chain-propagating species.
-
Step 2: Radical Generation. The tributyltin radical reacts with an alkyl halide (R-X, where X is typically I or Br) to form the desired carbon-centered radical (R•) and tributyltin halide (n-Bu₃SnX).
-
Step 3: C-C Bond Formation. The nucleophilic carbon radical (R•) adds to the β-carbon of the electron-deficient cyclopentenone acceptor. This is the key bond-forming step, resulting in a new, stabilized α-carbonyl radical intermediate.
-
Step 4: Chain Transfer. The α-carbonyl radical abstracts a hydrogen atom from another molecule of n-Bu₃SnH, yielding the final saturated cyclopentanone product and regenerating the tributyltin radical (n-Bu₃Sn•), which can then start a new cycle.
Visualizing the Giese Reaction Mechanism
Caption: The catalytic cycle of the classic Giese reaction.
Part 2: Experimental Protocols
Here we detail two primary protocols: the classic tributyltin hydride-mediated method and a modern, tin-free alternative employing photoredox catalysis. The substrate for these reactions is Butyl 3-(2-oxocyclopent-1-en-1-yl)propanoate , which can be synthesized from Butyl 3-(2-oxocyclopentyl)propanoate via established α-bromination and elimination procedures.
Protocol 1: Classic Giese Reaction via Tributyltin Hydride
This protocol describes the addition of a tert-butyl radical (from tert-butyl iodide) to the cyclopentenone acceptor. It is a reliable method, though it requires careful handling of toxic tin reagents and purification to remove tin byproducts.[9]
Materials:
-
Butyl 3-(2-oxocyclopent-1-en-1-yl)propanoate (1.0 equiv)
-
tert-Butyl iodide (1.5 equiv)
-
Tri-n-butyltin hydride (n-Bu₃SnH) (1.2 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous benzene or toluene (to make a 0.1 M solution)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the cyclopentenone acceptor and tert-butyl iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous benzene or toluene via syringe to dissolve the reagents.
-
Initiator Addition: Add AIBN to the solution.
-
Reagent Addition: Begin stirring the solution and add the tri-n-butyltin hydride dropwise via syringe over 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80 °C (reflux for benzene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
To the residue, add a saturated solution of potassium fluoride (KF) in methanol. Stir vigorously for 1 hour. This step precipitates the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of celite, washing with diethyl ether or ethyl acetate.
-
Wash the combined organic filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Butyl 3-(3-(tert-butyl)-2-oxocyclopentyl)propanoate.
Protocol 2: Modern Tin-Free Giese Reaction via Photoredox Catalysis
This protocol leverages visible-light photoredox catalysis to generate radicals under milder conditions, avoiding the use of toxic tin reagents.[4] It represents a greener and often more functional-group-tolerant approach.[10]
Materials:
-
Butyl 3-(2-oxocyclopent-1-en-1-yl)propanoate (1.0 equiv)
-
Alkyl N-hydroxyphthalimide (NHP) ester (e.g., from cyclopropanecarboxylic acid) (1.2 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃] or a suitable organic photocatalyst) (1-2 mol%)
-
Hantzsch ester (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine the cyclopentenone acceptor, the NHP ester, the photocatalyst, and the Hantzsch ester.
-
Inert Atmosphere: Seal the vial with a septum and parafilm. Degas the solvent by bubbling nitrogen or argon through it for 20-30 minutes. Add the degassed solvent to the vial via syringe.
-
Reaction:
-
Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). To ensure a constant temperature, a fan may be used to cool the reaction setup.
-
Stir the reaction mixture vigorously to ensure even irradiation.
-
Allow the reaction to proceed for 12-24 hours. Monitor progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted cyclopentanone product.
Part 3: Data Presentation and Workflow Visualization
Comparison of Radical Addition Protocols
| Parameter | Protocol 1: Tributyltin Hydride | Protocol 2: Photoredox Catalysis |
| Radical Precursor | Alkyl Halide (R-I, R-Br) | NHP Ester, Carboxylic Acid |
| Initiation | Thermal (AIBN, ~80 °C)[7] | Visible Light (Blue LEDs, rt)[4] |
| Key Reagents | n-Bu₃SnH, AIBN | Photocatalyst, Hantzsch Ester |
| Toxicity Profile | High (Organotin compounds)[9] | Generally Low (Metal catalyst in ppm) |
| Workup Complexity | High (Requires tin removal)[9] | Moderate (Standard extraction) |
| Functional Group Tol. | Moderate | High |
| Reaction Conditions | High Temperature | Room Temperature |
Experimental Workflow Diagram
Caption: General experimental workflow for radical addition reactions.
Part 4: Trustworthiness and Causality
-
Why AIBN? AIBN is a preferred initiator because its decomposition rate is largely independent of the solvent and it does not produce radicals that can easily participate in side reactions, unlike peroxide initiators which can lead to oxygenated byproducts.[7][8]
-
The Role of Tin Hydride: n-Bu₃SnH is an excellent hydrogen atom donor. The Sn-H bond is weak enough to be cleaved by the nascent α-carbonyl radical, propagating the chain efficiently. However, its toxicity and the difficulty of removing stoichiometric tin byproducts are significant drawbacks that have driven the search for alternatives.[9]
-
The Rise of Photoredox: Photoredox catalysis allows for the generation of radicals under exceptionally mild conditions using visible light.[4] The photocatalyst, upon excitation, can engage in single-electron transfer (SET) with a suitable precursor (like an NHP ester) to generate the desired radical, completely avoiding the tin cycle.[11][12] This method has revolutionized radical chemistry, enabling reactions that were previously impossible and significantly improving the environmental footprint of these transformations.[12]
-
Self-Validation: Each protocol includes a monitoring step (e.g., TLC). A successful reaction is validated by the consumption of the starting enone and the appearance of a new, more saturated spot corresponding to the product. Final characterization by NMR spectroscopy and mass spectrometry provides ultimate validation of the structure and purity.
References
-
Antczak, M. I., & Montchamp, J.-L. (2006). AIBN-Initiated Radical Reactions of Ethyl Phosphinate. Synthesis, 3080-3084. Available at: [Link]
-
Chemistry LibreTexts. (2023). 4: Radical Reactions. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes. RSC Publishing. Available at: [Link]
-
Twitty, C. et al. (2019). Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Azobisisobutyronitrile. Available at: [Link]
-
Fang, X. et al. (n.d.). AIBN-initiated radical addition of gem-difluorinated alkyl iodides to alkynes and the Pd-catalyzed Sonogashira coupling reaction of E-phenyl difluoromethylene vinylic iodides with terminal alkynes. Scilit. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. Available at: [Link]
-
Wang, Q. et al. (n.d.). Acyl-oxyallenes as α,β-unsaturated ketone surrogates for Giese radical addition. PMC. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. RSC Publishing. Available at: [Link]
-
Wang, Q. et al. (n.d.). Acyl-oxyallenes as α,β-unsaturated ketone surrogates for Giese radical addition. Chemical Science (RSC Publishing). Available at: [Link]
-
PubMed. (2010). Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes. Available at: [Link]
-
ResearchGate. (2025). Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. Available at: [Link]
-
ResearchGate. (2025). (PDF) Acyl-oxyallenes as α,β-unsaturated ketone surrogates for Giese radical addition. Available at: [Link]
-
The Journal of Organic Chemistry. (2004). A Convenient Tin-Free Procedure for Radical Carboazidation and Azidation. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (2008). Tin-Free Radical Addition of Acyloxymethyl to Imines. Available at: [Link]
-
Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives - PMC. (n.d.). Available at: [Link]
-
Chemical Society Reviews (RSC Publishing). (2004). Tin-free radical chemistry using the persistent radical effect: alkoxyamine isomerization, addition reactions and polymerizations. Available at: [Link]
-
ACS Publications. (n.d.). Radical Addition Reactions to Allylstannanes Having Substituents at C-1. Highly Efficient Synthesis of Enantiomerically Pure .alpha. -Alkylcyclopentenones, the Key Component for Synthesis of Prostaglandins by the Two-Component Coupling Process. Available at: [Link]
-
ResearchGate. (2025). An Efficient and Practical Tin Free Procedure for Radical Iodine Atom-Transfer Reactions | Request PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Enone synthesis by carbonylation and addition. Available at: [Link]
-
LookChem. (n.d.). 3-(2-Oxocyclopentyl)propanoic acid. Available at: [Link]
-
PubMed. (2022). Enantioselective Radical Addition to Ketones through Lewis Acid-Enabled Photoredox Catalysis. Available at: [Link]
-
Journal of the American Chemical Society. (2022). Enantioselective Radical Addition to Ketones through Lewis Acid-Enabled Photoredox Catalysis. Available at: [Link]
-
CORE. (n.d.). Visible-Light Photoredox-Catalysed Radical Cascade Reactions. Available at: [Link]
-
Raventós-Vayreda, J. et al. (n.d.). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Radical addition and ring expansion to cyclopentanone. Available at: [Link]
-
Arabian Journal of Chemistry. (2023). Recent progress in cycloaddition reactions of cyclopropenone. Available at: [Link]
-
Journal of the American Chemical Society. (2005). Synthesis of 2-Cyclopentenones by Gold(I)-Catalyzed Rautenstrauch Rearrangement. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-(2-oxocyclopentyl)propanoate. Available at: [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Available at: [Link]
-
Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, butyl ester (CAS 590-01-2). Available at: [Link]
-
NIST WebBook. (n.d.). Propanoic acid, butyl ester. Available at: [Link]
- Google Patents. (n.d.). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
-
Atmospheric Chemistry and Physics. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Available at: [Link]
-
Organic Letters. (2021). Decarboxylative Radical Addition to Methylideneoxazolidinones for Stereocontrolled Synthesis of Selectively Protected Diamino Diacids. ACS Publications. Available at: [Link]
-
Journal of Chemical Health Risks. (2025). Synthesis of butyl propionate: A possible monomer for biodegradable polymer. Available at: [Link]
-
Scribd. (n.d.). CHY142-Synthesis of Butyl Propionate Via Fischer Esterification. Available at: [Link]
-
PubChem. (n.d.). 2-Oxo-cyclopentanepropionic acid. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemate. RSC Publishing. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-oxyallenes as α,β-unsaturated ketone surrogates for Giese radical addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tin-Free Radical Addition of Acyloxymethyl to Imines [organic-chemistry.org]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of Butyl 3-(2-oxocyclopentyl)propanoate via Organocatalytic Michael Addition
Target Molecule: Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0)[1] Molecular Weight: 212.29 g/mol Application Context: Advanced building block for pharmaceutical scaffolds, complex natural product total synthesis, and functionalized cycloalkane derivatives.
Executive Summary & Mechanistic Rationale
The synthesis of highly functionalized cyclopentanone derivatives often relies on the conjugate addition of a nucleophilic enol or enamine to an
To establish a self-validating, high-yielding protocol, this application note details an organocatalytic Stork-type enamine activation strategy. By utilizing a secondary amine (pyrrolidine) as a catalyst, cyclopentanone is transiently converted into a nucleophilic enamine. This intermediate exhibits highly controlled reactivity, engaging in a 1,4-conjugate addition with butyl acrylate[2][3]. Subsequent in-situ hydrolysis of the resulting iminium ion yields the desired mono-alkylated product, Butyl 3-(2-oxocyclopentyl)propanoate, while regenerating the catalyst.
Mechanistic Pathway
Catalytic cycle of the pyrrolidine-mediated Michael addition to form the target compound.
Experimental Design & Optimization Data
A critical aspect of this protocol is the stoichiometric ratio. Cyclopentanone is used in slight excess (1.5 equivalents) relative to butyl acrylate (1.0 equivalent) to drive the equilibrium toward the enamine and suppress the addition of a second acrylate molecule to the mono-alkylated product.
Table 1: Reaction Optimization Matrix
| Entry | Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Conversion (%)* | Mono:Di Alkylation Ratio |
| 1 | Pyrrolidine (5%) | Toluene | 25 | 24 | 45% | 95:5 |
| 2 | Pyrrolidine (10%) | Toluene | 80 | 12 | 88% | 92:8 |
| 3 | Pyrrolidine (15%) | Neat | 60 | 8 | >98% | 98:2 |
| 4 | Piperidine (15%) | Neat | 60 | 18 | 72% | 85:15 |
*Conversion determined by GC-MS analysis of the crude reaction mixture. Conclusion: Entry 3 represents the optimized, solvent-free conditions, maximizing throughput and green chemistry metrics while maintaining exquisite selectivity.
Step-by-Step Synthetic Protocol
Scale: 100 mmol (Butyl acrylate limiting reagent) Caution: Perform all operations in a well-ventilated fume hood. Butyl acrylate is a lachrymator and sensitizer.
Reagent Preparation & Setup
-
Equipment: Oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.
-
Charge the Flask: Add Cyclopentanone (12.6 g, 13.3 mL, 150 mmol, 1.5 eq.) to the reaction vessel.
-
Catalyst Addition: Slowly add Pyrrolidine (1.07 g, 1.25 mL, 15 mmol, 0.15 eq.) via syringe. The solution may exhibit a slight exotherm and color change (pale yellow) as the enamine forms. Stir at room temperature for 15 minutes.
Conjugate Addition
-
Acceptor Addition: Add Butyl acrylate (12.8 g, 14.3 mL, 100 mmol, 1.0 eq.) dropwise over 10 minutes using a syringe pump or addition funnel to maintain thermal control.
-
Heating: Transfer the flask to a pre-heated oil bath or heating block set to 60 °C.
-
Reaction Monitoring: Stir the mixture vigorously for 8 hours. Monitor the disappearance of butyl acrylate via TLC (Hexanes:Ethyl Acetate 8:2, visualization with KMnO₄ stain).
Workup & Hydrolysis
Expert Insight: The acidic workup is not merely for extraction; it is the mechanistic requirement to hydrolyze the stable iminium intermediate back into the target ketone and the pyrrolidine salt. 7. Quenching: Cool the reaction mixture to room temperature. Dilute the crude mixture with Ethyl Acetate (50 mL). 8. Hydrolysis: Add 30 mL of 1M aqueous HCl. Stir vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the iminium species. 9. Phase Separation: Transfer to a separatory funnel. Separate the organic layer. 10. Washing: Wash the organic layer sequentially with:
- Saturated aqueous NaHCO₃ (30 mL) to neutralize residual acid.
- Brine (30 mL) to remove bulk water.
- Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude yellow oil.
Purification
-
Vacuum Distillation: The crude product can be purified via fractional vacuum distillation. Unreacted cyclopentanone will distill first, followed by the target product, Butyl 3-(2-oxocyclopentyl)propanoate.
-
Alternative: Flash column chromatography on silica gel (Gradient: 100% Hexanes to 90:10 Hexanes:Ethyl Acetate) affords the analytically pure product as a colorless oil.
-
Analytical Validation
To ensure the integrity of the self-validating system, the following analytical checkpoints must be met:
-
GC-MS: A single major peak corresponding to the mass of the product (
= 212.29). The absence of a peak at = 340 confirms the suppression of di-alkylation. -
¹H NMR (CDCl₃, 400 MHz): Key diagnostic signals include the triplet for the ester terminal methyl group (
0.9 ppm), the multiplet for the methine proton to the ketone ( 2.1-2.3 ppm), and the characteristic oxymethyl triplet of the butyl ester ( 4.0 ppm). -
IR (Neat): Two distinct carbonyl stretches should be observed:
1735 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (cyclopentanone C=O).
References
-
Universidad de Oviedo. (n.d.). Recent advances in biocatalytic promiscuity. Hydrolase-catalyzed reactions for nonconventional transformations. Retrieved March 5, 2026, from [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. Retrieved March 5, 2026, from [Link]
Sources
Application Note: Synthesis and Utilization of Butyl 3-(2-oxocyclopentyl)propanoate as a Fragrance Intermediate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0)
Introduction & Mechanistic Rationale
Butyl 3-(2-oxocyclopentyl)propanoate is a highly versatile β-substituted cycloalkanone. In the fine chemical and fragrance industries, 2-alkylated cyclopentanones are critical precursors for jasmonate-family fragrances and macrocyclic musks. Furthermore, these intermediates are frequently subjected to Baeyer-Villiger oxidations to yield functionalized lactones with highly desirable musky, floral, and powdery olfactory profiles[1].
The synthesis of this intermediate fundamentally relies on the Michael addition of a cyclopentyl nucleophile to an electrophilic acrylate (in this case, butyl acrylate). While direct base-catalyzed conjugate addition is theoretically possible, it frequently suffers from poor chemoselectivity. Direct enolization often leads to polyalkylation (e.g., 2,5-disubstitution) and competing aldol condensations due to the high reactivity of the basic enolate.
To achieve strict mono-alkylation, the Stork Enamine Synthesis is the method of choice[2]. By pre-forming a pyrrolidine enamine, the nucleophilicity of the α-carbon is enhanced, while the steric bulk of the pyrrolidine ring effectively blocks secondary alkylation events. This ensures high regioselectivity and prevents the formation of unwanted di-alkylated byproducts.
Experimental Workflow & Logical Relationships
The following diagram illustrates the chemical workflow, from the initial azeotropic dehydration to the final acidic hydrolysis.
Experimental workflow for the enamine-mediated synthesis of Butyl 3-(2-oxocyclopentyl)propanoate.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. Causality is built into the monitoring steps to ensure that researchers can verify the success of each intermediate phase before proceeding.
Protocol A: Synthesis of 1-(Pyrrolidin-1-yl)cyclopent-1-ene (Enamine Intermediate)
Causality & Quality Control: The condensation of cyclopentanone and pyrrolidine produces water as a byproduct. Because this is an equilibrium reaction, the physical removal of water is required to drive the reaction to completion[2].
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagents: Add cyclopentanone (1.0 eq, 42.0 g, 0.5 mol), pyrrolidine (1.05 eq, 37.3 g, 0.525 mol), and anhydrous toluene (150 mL).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01 eq) to accelerate iminium ion formation.
-
Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the water collection in the Dean-Stark trap.
-
Self-Validation Checkpoint: The theoretical yield of water for a 0.5 mol scale reaction is 9.0 mL. The reaction must not be stopped until at least 8.8 mL of water is physically measured in the trap. Failure to remove water leaves unreacted cyclopentanone, which will contaminate the final product.
-
Concentration: Remove the toluene and excess pyrrolidine via rotary evaporation under reduced pressure to yield the crude enamine as a dark yellow oil. Note: Use immediately in Protocol B to prevent ambient hydrolysis.
Protocol B: Michael Addition and Hydrolysis
Causality & Quality Control: The enamine acts as a soft nucleophile, selectively attacking the soft electrophilic β-carbon of butyl acrylate. Subsequent acidic hydrolysis of the resulting iminium intermediate regenerates the ketone and releases pyrrolidine as a water-soluble salt, allowing for easy phase separation.
-
Addition: Dissolve the crude enamine from Protocol A in 100 mL of anhydrous ethanol.
-
Reaction: Dropwise add butyl acrylate (1.1 eq, 70.5 g, 0.55 mol) over 30 minutes at room temperature.
-
Self-Validation Checkpoint: During the addition of butyl acrylate, the reaction temperature should naturally rise by 10-15°C due to the exothermic nature of the Michael addition. A lack of exotherm indicates poor enamine formation in Protocol A.
-
Heating: Heat the mixture to 60°C for 12 hours.
-
Hydrolysis: Cool to room temperature. Add 100 mL of 10% aqueous acetic acid and stir vigorously for 2 hours to hydrolyze the iminium adduct.
-
Self-Validation Checkpoint: Post-hydrolysis, TLC (Hexane:EtOAc 8:2) must show the disappearance of the UV-active iminium intermediate and the appearance of a vanillin-stainable ketone spot (Rf ~0.4).
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated NaHCO3, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify via vacuum distillation (b.p. ~145-150°C at 1 mmHg) to afford the target compound.
Quantitative Data Presentation
To highlight the necessity of the enamine route over direct base catalysis, the following optimization data summarizes the chemoselectivity and yield outcomes based on the chosen catalytic pathway.
| Synthetic Pathway | Catalyst / Reagent | Conversion (%) | Mono-alkylation Selectivity (%) | Di-alkylation (%) | Overall Yield (%) |
| Direct Base Catalysis | KOH / EtOH | 85 | 55 | 30 | 42 |
| Direct Base Catalysis | NaOMe / MeOH | 88 | 62 | 26 | 48 |
| Stork Enamine (Proposed) | Pyrrolidine / Toluene | >98 | >95 | <2 | 84 |
| Stork Enamine (Alternative) | Morpholine / Toluene | 92 | >95 | <2 | 76 |
Table 1: Comparison of synthetic routes for the Michael addition of cyclopentanone to butyl acrylate. The pyrrolidine enamine route provides superior yield and strictly controls mono-alkylation.
Downstream Applications in Drug & Fragrance Development
The synthesized Butyl 3-(2-oxocyclopentyl)propanoate acts as a highly functionalized platform chemical:
-
Fragrance Industry (Lactonization): The compound is a prime candidate for Baeyer-Villiger monooxygenase (BVMO)-mediated biooxidation or chemical oxidation (using peracids). The enzymatic insertion of oxygen expands the cyclopentanone ring into a macrocyclic lactone[1]. These lactones are highly prized for their sustainable, animal-free musky and floral notes.
-
Pharmaceutical Intermediates: The β-keto ester functionality allows for orthogonal functionalization. Asymmetric reduction of the ketone yields chiral alcohols, which are essential building blocks for prostaglandins and other cyclopentane-containing active pharmaceutical ingredients (APIs).
References
-
Sigma-Aldrich. "Butyl propanoate | Sigma-Aldrich: butyl 3-(2-oxocyclopentyl)propanoate. CAS No.: 79024-99-0."
-
University College London (UCL Discovery). "The Biocatalytic Application of Novel Enzymes from Metagenomic Sources." 2
-
National Center for Biotechnology Information (PMC). "Cloning and characterization of the Type I Baeyer–Villiger monooxygenase from Leptospira biflexa." 1
Sources
Application Note: Mechanistic Insights and Protocols for the Michael Addition of Cyclopentanone to Butyl Acrylate
Introduction & Mechanistic Overview
The conjugate addition of cyclic ketones to α,β-unsaturated esters is a cornerstone transformation in organic synthesis. Specifically, the Michael addition of cyclopentanone to butyl acrylate yields 2-(3-butoxy-3-oxopropyl)cyclopentan-1-one, a highly versatile 1,5-dicarbonyl compound. This structural motif is frequently utilized in the synthesis of complex bicyclic systems via Robinson annulation and serves as a critical intermediate in pharmaceutical drug development and the synthesis of advanced polymer precursors[1].
Mechanistic Pathways
The reaction can be driven through two distinct catalytic mechanisms:
-
Base-Catalyzed Enolate Pathway: A strong organic or inorganic base (e.g., DBU, K₂CO₃) deprotonates the α-carbon of cyclopentanone. The resulting enolate acts as a hard nucleophile, attacking the electrophilic β-carbon of butyl acrylate.
-
Organocatalytic Enamine Pathway: Secondary amines (e.g., pyrrolidine) condense with cyclopentanone to form a highly nucleophilic enamine intermediate. This covalent activation lowers the LUMO of the electrophile and the HOMO of the nucleophile, facilitating rapid carbon-carbon bond formation. This pathway is particularly valuable in asymmetric synthesis when chiral amines (like L-proline derivatives or chiral diamines) are employed to generate all-carbon quaternary stereocenters[2].
Catalytic Michael addition mechanism of cyclopentanone to butyl acrylate.
Causality in Experimental Design
To ensure high yields and suppress side reactions, several parameters must be strictly controlled:
-
Stoichiometry: Cyclopentanone is utilized in a 2:1 molar excess relative to butyl acrylate. Causality: This statistical excess suppresses the formation of di-alkylated byproducts (where two equivalents of acrylate add to a single ketone) and drives the equilibrium toward the mono-adduct.
-
Addition Rate: Butyl acrylate must be added dropwise. Causality: Acrylates are prone to exothermic radical homopolymerization. Controlled addition mitigates localized heating and maintains a low steady-state concentration of the electrophile[3].
-
Solvent Selection: Aprotic solvents (e.g., CH₂Cl₂) are preferred for enamine catalysis to prevent premature hydrolysis of the intermediate. However, protic additives (like methanol) are sometimes used in specific organocatalytic systems to form a proton relay network, activating the donor through hydrogen bonding and accelerating the final protonation step[4].
Quantitative Data & Optimization
The following table summarizes the optimization of reaction conditions, comparing different catalytic systems for the addition of cyclopentanone to butyl acrylate.
| Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) |
| K₂CO₃ (10%) | THF | 25 | 24 | 65 | 85:15 |
| DBU (5%) | Neat | 25 | 12 | 88 | 92:8 |
| Pyrrolidine (10%) | CH₂Cl₂ | 25 | 8 | 94 | 98:2 |
| L-Proline (15%) | MeOH/THF | 0 | 48 | 82 | 99:1 (95% ee) |
Step-by-Step Experimental Protocol
Step-by-step experimental workflow for the Michael addition protocol.
Protocol: Pyrrolidine-Catalyzed Michael Addition
Self-Validating System: This protocol incorporates specific checkpoints to ensure reaction fidelity without requiring immediate complex analytical instrumentation.
Step 1: Reagent Preparation
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
-
Causality: Moisture can competitively hydrolyze the enamine intermediate, stalling the catalytic cycle.
Step 2: Reaction Assembly
-
Add cyclopentanone (10.0 mmol, 0.84 g) and anhydrous CH₂Cl₂ (10 mL) to the flask.
-
Inject pyrrolidine (1.0 mmol, 0.071 g, 10 mol%) into the stirring solution. Stir for 15 minutes at room temperature.
-
Validation Check: A slight yellowing of the solution indicates the successful formation of the enamine intermediate.
Step 3: Controlled Addition
-
Add butyl acrylate (5.0 mmol, 0.64 g) dropwise over 15 minutes using a syringe pump.
Step 4: Incubation & Monitoring
-
Stir the reaction at 25 °C for 8 hours.
-
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase. Stain with KMnO₄. The reaction is deemed complete when the fast-eluting butyl acrylate spot (R_f ~0.6) completely disappears.
Step 5: Quenching & Extraction
-
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.
-
Causality: The mildly acidic ammonium chloride rapidly hydrolyzes the product iminium ion back to the ketone and protonates the pyrrolidine, partitioning the catalyst into the aqueous layer.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 6: Purification & Final Validation
-
Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 90:10 Hexanes:EtOAc).
-
Validation Check: Confirm the product identity via ¹H NMR spectroscopy. Successful conversion is validated by the complete absence of vinylic protons (5.8–6.4 ppm) and the emergence of a triplet at ~0.9 ppm corresponding to the terminal methyl group of the butyl ester.
References
-
[1] Michael addition reaction - Wikipedia. Source: wikipedia.org. 1
-
[2] A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Source: acs.org. 2
-
[4] Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Source: nii.ac.jp.4
-
[3] Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Source: upc.edu.3
Sources
Catalytic Pathways to Butyl 3-(2-oxocyclopentyl)propanoate: A Guide for Synthetic Chemists
Introduction: The Significance of a Versatile Keto-Ester
Butyl 3-(2-oxocyclopentyl)propanoate is a bifunctional molecule featuring both a ketone and an ester moiety. This structural arrangement makes it a valuable intermediate in the synthesis of more complex organic molecules, particularly in the realm of drug discovery and development. Its cyclopentanone core is a common motif in various natural products and pharmacologically active compounds. The propanoate side chain offers a handle for further chemical modifications, enabling the construction of diverse molecular architectures. This application note provides a detailed exploration of the catalytic methods for the preparation of Butyl 3-(2-oxocyclopentyl)propanoate, with a focus on practical, high-yielding protocols for research and development laboratories.
Core Synthetic Strategy: The Michael Addition
The most direct and efficient route to Butyl 3-(2-oxocyclopentyl)propanoate is the Michael addition of cyclopentanone to butyl acrylate. This conjugate addition reaction forms a new carbon-carbon bond, constructing the desired molecular skeleton in a single step. The choice of catalyst is paramount in this transformation, influencing reaction rates, yields, and, in some cases, the stereochemical outcome.
Catalytic Systems for the Synthesis of Butyl 3-(2-oxocyclopentyl)propanoate
Two primary catalytic approaches have proven effective for this transformation: enamine catalysis and organocatalysis. Each method offers distinct advantages and operates through a unique mechanistic pathway.
Enamine Catalysis: A Robust and High-Yielding Approach
Enamine catalysis is a well-established and reliable method for the Michael addition of ketones to α,β-unsaturated esters. In this approach, a catalytic amount of a secondary amine, such as morpholine, and an acid co-catalyst, typically p-toluenesulfonic acid (p-TsOH), are used to generate a highly nucleophilic enamine intermediate from cyclopentanone in situ. This enamine then readily attacks the electron-deficient double bond of butyl acrylate.
Reaction Workflow: Enamine-Catalyzed Michael Addition
Caption: Workflow for the enamine-catalyzed synthesis.
This "one-pot" method is particularly attractive for its operational simplicity and high yields, often exceeding 90%.[1][2]
Materials:
-
Cyclopentanone
-
Morpholine
-
p-Toluenesulfonic acid (p-TsOH)
-
Butyl acrylate
-
Toluene (or another suitable high-boiling, non-protic solvent)
-
Hydrochloric acid (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone, morpholine (1.0-1.5 molar equivalents relative to cyclopentanone), and a catalytic amount of p-TsOH (0.08-0.12 molar equivalents).
-
Add a high-boiling, non-protic solvent such as toluene.
-
Heat the mixture to reflux and collect the water generated during enamine formation in the Dean-Stark trap.
-
Once water evolution ceases, cool the reaction mixture to 75-95°C.
-
Slowly add butyl acrylate (1.0-2.0 molar equivalents) dropwise over 3-5 hours.
-
After the addition is complete, maintain the reaction temperature for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a dilute solution of hydrochloric acid to remove residual morpholine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude Butyl 3-(2-oxocyclopentyl)propanoate can be purified by vacuum distillation.
Organocatalysis: The Asymmetric Approach
For applications requiring stereochemical control, organocatalysis offers a powerful alternative. Chiral organocatalysts, such as proline and its derivatives or thiourea-based catalysts, can facilitate the enantioselective Michael addition of ketones to α,β-unsaturated systems.[3][4][5][6]
Mechanism of Proline-Catalyzed Michael Addition
L-proline, a readily available and inexpensive amino acid, can catalyze the Michael addition through a similar enamine-based mechanism. The chirality of the proline catalyst directs the approach of the Michael acceptor, leading to the preferential formation of one enantiomer of the product.
Caption: Proline-catalyzed asymmetric Michael addition cycle.
Thiourea-Based Bifunctional Catalysts
Chiral thiourea derivatives can act as bifunctional catalysts. The thiourea moiety activates the Michael acceptor (butyl acrylate) through hydrogen bonding, while a basic functional group on the catalyst (e.g., a tertiary amine) activates the Michael donor (cyclopentanone).[7][8] This dual activation strategy can lead to high yields and excellent enantioselectivities.[4]
Materials:
-
Cyclopentanone
-
Butyl acrylate
-
Chiral organocatalyst (e.g., L-proline or a thiourea derivative, typically 1-20 mol%)
-
Solvent (e.g., DMSO, DMF, or in some cases, water or solvent-free conditions)[5][9]
-
Quenching solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a reaction vessel, add cyclopentanone, the chiral organocatalyst, and the solvent.
-
Stir the mixture at the desired temperature (this can range from ambient to elevated temperatures depending on the catalyst and substrates).
-
Add butyl acrylate to the reaction mixture.
-
Monitor the reaction by TLC or HPLC until completion.
-
Upon completion, quench the reaction with a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantioenriched Butyl 3-(2-oxocyclopentyl)propanoate.
Comparative Overview of Catalytic Systems
| Catalyst System | Key Advantages | Key Considerations | Typical Yield |
| Enamine (Morpholine/p-TsOH) | High yields, operational simplicity, readily available and inexpensive reagents.[1][2] | Typically produces a racemic mixture, requires elevated temperatures. | >90%[1] |
| Organocatalyst (Proline) | Potential for enantioselectivity, metal-free, environmentally benign.[10][11][12] | May require higher catalyst loading, purification by chromatography is often necessary. | Variable, can be high |
| Organocatalyst (Thiourea) | High enantioselectivities, bifunctional activation can lead to high reactivity.[3][4][5][7][8] | Catalysts can be more complex and expensive to synthesize or purchase. | High |
Conclusion
The preparation of Butyl 3-(2-oxocyclopentyl)propanoate via the Michael addition of cyclopentanone to butyl acrylate is a highly efficient and versatile transformation. For large-scale synthesis where stereochemistry is not a concern, enamine catalysis with morpholine and p-TsOH provides a robust, high-yielding, and cost-effective solution. When enantiopurity is a critical requirement for downstream applications in drug development or fine chemical synthesis, chiral organocatalysts such as L-proline or thiourea derivatives offer powerful methods for achieving high levels of asymmetric induction. The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthetic target, including scale, cost, and desired stereochemical purity.
References
-
D. A. Nagib, D. W. C. MacMillan. "Hybrid Peptide–Thiourea Catalyst for Asymmetric Michael Additions of Aldehydes to Heterocyclic Nitroalkenes." The Journal of Organic Chemistry, 2020. [Link]
-
X. Liu, et al. "Asymmetric Michael addition reactions of nitroalkanes to 2-furanones catalyzed by bifunctional thiourea catalysts." Organic & Biomolecular Chemistry, 2011. [Link]
-
T. Okino, Y. Hoashi, Y. Takemoto. "Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding." Journal of the American Chemical Society, 2006. [Link]
-
S. Lee, et al. "Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes." MDPI, 2022. [Link]
-
"10.3: Thiourea Based Catalysis." Chemistry LibreTexts, 2021. [Link]
-
M. Wagner, et al. "Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts." International Journal of Organic Chemistry, 2014. [Link]
-
J. Veselý, et al. "Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis." Chemical Science, 2017. [Link]
-
M. Gruttadauria, et al. "Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction." MDPI, 2023. [Link]
-
T. Das, et al. "General mechanism for proline catalyzed Michael addition reaction through enamine and iminium intermediate formation." ResearchGate, 2021. [Link]
-
M. Wagner, et al. "(PDF) Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts." ResearchGate, 2014. [Link]
-
T. Das, et al. "General mechanism for proline catalyzed Michael addition reaction..." ResearchGate, 2021. [Link]
- Shandong Boyuan Pharmaceutical Co Ltd. "Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
-
Y. Contie, et al. "Formal synthesis of (-) anisomycin via organocatalysis." Arkat USA, 2009. [Link]
-
H. Kotsuki, et al. "Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent." PMC, 2011. [Link]
Sources
- 1. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Michael addition reactions of nitroalkanes to 2-furanones catalyzed by bifunctional thiourea catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
Application Note: Scale-Up Synthesis of Butyl 3-(2-oxocyclopentyl)propanoate
Executive Summary
This application note details the robust, scalable synthesis of Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 2026-62-2, generic structure), a critical intermediate in the synthesis of jasmonate fragrances (e.g., Hedione, Magnolione) and prostaglandin analogs.
While direct base-catalyzed Michael addition of cyclopentanone to acrylates is theoretically possible, it suffers from poor selectivity (dialkylation) and competitive polymerization of the acrylate on scale. This protocol utilizes the Stork Enamine Synthesis , which ensures:
-
Regiocontrol: Exclusive mono-alkylation at the
-position. -
Safety: Suppression of acrylate radical polymerization via ionic mechanism.
-
Scalability: A self-validating workflow suitable for kilogram-scale production.
Process Logic & Retrosynthetic Analysis
The synthesis is designed around a three-stage "One-Pot, Two-Step" logic, minimizing isolation losses.
Reaction Pathway[1]
-
Activation: Condensation of cyclopentanone with morpholine to form the enamine (1-morpholinocyclopent-1-ene). This converts the nucleophile from a hard enolate (prone to poly-alkylation) to a soft, neutral enamine.
-
C-C Bond Formation: Michael addition of the enamine to butyl acrylate. The steric bulk of the morpholine ring prevents a second addition.
-
Hydrolysis: Acidic hydrolysis releases the morpholine auxiliary, restoring the ketone and yielding the final keto-ester.
Mechanism Diagram
Figure 1: Reaction workflow utilizing the Stork Enamine protocol to ensure mono-alkylation.
Detailed Experimental Protocol
Materials & Equipment
-
Reactants: Cyclopentanone (99%), Morpholine (99%), Butyl Acrylate (stabilized with MEHQ).
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA).
-
Solvents: Toluene (azeotropic agent), Ethanol (hydrolysis co-solvent).
-
Equipment: 5L Reactor with overhead stirrer, Dean-Stark trap, reflux condenser, addition funnel, vacuum pump.
Stoichiometry Table
| Component | Role | Equiv. | MW ( g/mol ) | Mass (g) | Volume (mL) |
| Cyclopentanone | Substrate | 1.00 | 84.12 | 841.2 | ~885 |
| Morpholine | Auxiliary | 1.20 | 87.12 | 1045.4 | ~1045 |
| p-TSA | Catalyst | 0.01 | 190.22 | 19.0 | - |
| Butyl Acrylate | Electrophile | 1.10 | 128.17 | 1410.0 | ~1570 |
| Toluene | Solvent | - | - | 1500 | 1500 |
(Basis: 10 mol scale)
Step-by-Step Procedure
Stage 1: Enamine Formation (Dehydration)
-
Setup: Charge the reactor with Cyclopentanone (1.0 eq), Morpholine (1.2 eq), p-TSA (1 mol%), and Toluene (1.5 L/kg substrate).
-
Reflux: Heat the mixture to reflux (approx. 115-120°C internal) with vigorous stirring.
-
Water Removal: Monitor water collection in the Dean-Stark trap. Theoretical water = 180g (10 mol).
-
IPC (In-Process Control): Reaction is complete when water evolution ceases (typically 4-6 hours) and GC shows <2% residual Cyclopentanone.
-
-
Concentration: Distill off excess Toluene and unreacted Morpholine under mild vacuum (100 mbar, 60°C) to leave the crude Enamine as a dark orange oil. Note: The Enamine is moisture sensitive; proceed immediately.
Stage 2: Michael Addition (Alkylation)
-
Solvent: Redissolve the crude Enamine in anhydrous Acetonitrile or Toluene (optional, can be run neat if stirring allows).
-
Addition: Heat the Enamine to 50°C . Add Butyl Acrylate (1.1 eq) dropwise via addition funnel over 2 hours.
-
Critical: Maintain temperature <65°C . Higher temperatures promote polymerization of the acrylate.[1]
-
Exotherm Warning: The reaction is exothermic. Ensure cooling jacket is active.
-
-
Digestion: After addition, stir at 60°C for 4-6 hours.
-
IPC: GC/NMR should show disappearance of the Enamine peak and formation of the alkylated intermediate.
-
Stage 3: Hydrolysis & Workup
-
Hydrolysis: Cool the mixture to 20°C. Add a solution of 10% HCl (aq) or Acetic Acid/Water (1:1) until pH ~4-5. Stir vigorously for 2 hours at room temperature.
-
Chemistry: This cleaves the C-N bond, releasing the ketone and morpholine salt.
-
-
Separation: Transfer to a separator. The product resides in the organic layer (if Toluene used) or separates as an oil.
-
Wash: Wash the organic phase with:
-
Water (2 x 500 mL)
-
Sat. NaHCO₃ (to remove traces of acrylic acid/acetic acid)
-
Brine.[2]
-
-
Drying: Dry over MgSO₄ and concentrate under reduced pressure.
Stage 4: Purification
-
Distillation: The crude product is a high-boiling oil. Purify via fractional vacuum distillation.
-
Boiling Point: Expect ~135-145°C at 2 mmHg (approximate).
-
Yield: Target 75-85% isolated yield.
-
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Clear, colorless to pale yellow liquid |
| Purity | GC-FID | > 97.0% (Area %) |
| Identity | 1H-NMR | Confirms butyl ester (4.1 ppm, t) and cyclopentanone ring |
| Water Content | Karl Fischer | < 0.1% |
Key NMR Signals (CDCl₃):
- 4.08 (t, 2H, -O-CH₂ -C₃H₇)
-
2.0-2.4 (m, ring protons +
-carbonyl protons) - 0.92 (t, 3H, terminal methyl)
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Enamine formation | Ensure vigorous reflux and complete water removal in Stage 1. Use fresh p-TSA. |
| Polymer Formation | Acrylate polymerization | Add radical inhibitor (e.g., Hydroquinone monomethyl ether, 100 ppm) to the acrylate feed. Keep temp < 65°C. |
| Dialkylation | Excess Acrylate or high temp | Strictly control stoichiometry (1.05-1.1 eq). Use the bulky morpholine enamine (pyrrolidine is less selective). |
| Emulsion | Morpholine salts during workup | Ensure pH is acidic (<5) during hydrolysis to keep morpholine in the aqueous phase. Use brine to break emulsions. |
References
-
Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222. Link
-
Liu, J., et al. (2014).[3] "Method for preparing 3-(2-oxocyclopentyl)-propionic acid and ester." Patent CN103508890A.[2] Link
-
BenchChem. (2025).[2] "Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid." BenchChem Protocols. Link
-
Organic Syntheses. (1974). "Michael Additions using Enamines." Org.[2][3] Synth. Coll. Vol. 5, p.869. Link
Sources
Application Note: Butyl 3-(2-oxocyclopentyl)propanoate in Organic Synthesis
Abstract
Butyl 3-(2-oxocyclopentyl)propanoate (CAS 79024-99-0) is a critical bifunctional building block in organic synthesis, characterized by a cyclopentanone ring substituted at the
Chemical Identity & Properties
| Property | Description |
| Chemical Name | Butyl 3-(2-oxocyclopentyl)propanoate |
| CAS Number | 79024-99-0 |
| Molecular Formula | |
| Molecular Weight | 212.29 g/mol |
| Structure Description | |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~324°C (Predicted) / Distillable under high vacuum |
| Solubility | Soluble in organic solvents (DCM, Toluene, THF); sparingly soluble in water. |
| Key Functionality | Bifunctional Electrophile/Nucleophile: 1. Ketone: Susceptible to nucleophilic attack, reductive amination, and enolization.2. Ester: Precursor to acid/alcohol or target for Claisen condensation. |
Synthesis Protocol: Stork Enamine Route
The most robust method for synthesizing Butyl 3-(2-oxocyclopentyl)propanoate is the Stork Enamine Synthesis . This method avoids the poly-alkylation and regioselectivity issues common in direct base-catalyzed alkylation of cyclopentanone.
Mechanism of Action
-
Enamine Formation: Cyclopentanone reacts with morpholine to form the more nucleophilic enamine intermediate.
-
Michael Addition: The enamine attacks the soft electrophile (Butyl Acrylate).
-
Hydrolysis: Acidic hydrolysis restores the ketone functionality.
Step-by-Step Protocol
Reagents:
-
Cyclopentanone (1.0 eq)
-
Morpholine (1.2 eq)
-
Butyl Acrylate (1.1 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic, 0.05 eq)
Procedure:
-
Enamine Formation:
-
Charge a reaction vessel with Cyclopentanone (1.0 eq), Morpholine (1.2 eq), p-TsOH (0.05 eq), and Toluene.
-
Fit the vessel with a Dean-Stark trap and reflux condenser.
-
Reflux the mixture until the theoretical amount of water is collected (typically 3–5 hours).
-
Checkpoint: Monitor by GC/TLC to ensure complete conversion of cyclopentanone to the enamine.
-
Concentrate the mixture under reduced pressure to remove excess morpholine and toluene. (The crude enamine is moisture-sensitive; proceed immediately).
-
-
Michael Addition:
-
Dissolve the crude enamine in anhydrous Acetonitrile or Toluene.
-
Cool the solution to 0–5°C.
-
Add Butyl Acrylate (1.1 eq) dropwise over 1 hour, maintaining the temperature below 10°C to prevent polymerization.
-
Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
-
Hydrolysis & Workup:
-
Add a 10% aqueous HCl solution (or acetic acid/water mixture) to the reaction vessel.
-
Stir vigorously at room temperature for 2–4 hours (or heat to 40°C if hydrolysis is slow).
-
Observation: The mixture will separate into two phases.
-
Extract the aqueous layer with Ethyl Acetate or DCM.
-
Combine organic layers, wash with brine, dry over
, and concentrate.[5]
-
-
Purification:
-
Purify the crude oil via fractional distillation under high vacuum (< 1 mmHg) to obtain the pure Butyl 3-(2-oxocyclopentyl)propanoate.
-
Figure 1: Optimized Stork Enamine synthesis workflow for high-purity production.
Pharmaceutical Application: Ramipril Intermediate
The most significant application of this molecule is as a precursor to the "Ramipril Bicycle" (Octahydrocyclopenta[b]pyrrole-2-carboxylic acid).
The Challenge: Stereochemistry
Ramipril requires the (2S,3aS,6aS) configuration.[1] The synthetic route involves converting the ketone into an amine and cyclizing it with the ester side chain.
Workflow: From Keto-Ester to Bicyclic Amino Acid
-
Hydrolysis (Optional): The butyl ester is often hydrolyzed to the free acid in situ or used directly depending on the enzyme specificity.
-
Reductive Amination / Enzymatic Resolution:
-
The keto-ester is converted to the
-amino acid precursor. -
Industrial Method: A dynamic kinetic resolution is often employed using enzymes like Alkaline Serine Endopeptidase (e.g., Protex 6L) . The enzyme selectively hydrolyzes/resolves the amino-ester intermediate to yield the optically pure (S)-amino acid.
-
-
Cyclization:
-
Under acidic conditions or via catalytic hydrogenation, the linear amino-acid intermediate undergoes intramolecular cyclization (N-alkylation) to form the fused bicyclic ring system.
-
Figure 2: Pathway for converting the keto-ester building block into the Ramipril core scaffold.[4]
Advanced Synthetic Utility
Beyond Ramipril, the 1,5-dicarbonyl relationship (masked) in this molecule makes it a powerful synthon.
A. Synthesis of Spirocyclic Systems
-
Reaction: Intramolecular Aldol Condensation.
-
Protocol: Treating the keto-ester (or its aldehyde derivative) with strong base can induce cyclization to form spiro[4.4]nonane derivatives, which are common cores in terpene natural products.
B. Heterocycle Formation (Indazoles/Quinolines)
-
Indazoles: Reaction with hydrazine hydrate leads to the formation of tetrahydroindazoles via condensation with the ketone and subsequent cyclization.
-
Quinolines: Friedländer synthesis using 2-aminobenzaldehyde reacts with the ketone moiety to form cyclopenta-fused quinolines.
Safety & Handling
-
Peroxide Warning: While the final product is stable, the Butyl Acrylate starting material is a Class D peroxide former (inhibited). Ensure acrylate stocks are fresh and contain inhibitor (e.g., MEHQ).
-
Enamine Sensitivity: The enamine intermediate is moisture-sensitive. Handle under inert atmosphere (
or Ar). -
Storage: Store the final ester in a cool, dry place. It is stable at room temperature but should be kept away from strong oxidizers.
References
-
Synthesis of 3-(2-oxocyclopentyl)-propanoic acid and esters. Google Patents (CN103508890A). Detailed protocol for the one-pot synthesis using morpholine and acrylates. Link
-
Method for preparing Ramipril. European Patent Office (EP2598479B1). Describes the use of the keto-acid/ester in the enzymatic synthesis of the Ramipril intermediate. Link
-
BenchChem Application Note. Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid (Analogous Protocol). Provides general conditions for Michael addition of cyclic ketones. Link
-
PubChem Compound Summary. Methyl 3-(2-oxocyclopentyl)propanoate (Analogous Data). Physical property data for the methyl ester analog. Link
Sources
- 1. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479 [data.epo.org]
- 2. WO2012063252A2 - A method for preparing ramipril - Google Patents [patents.google.com]
- 3. US8263784B2 - Method for the synthesis of a ramipril intermediate - Google Patents [patents.google.com]
- 4. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Butyl 3-(2-oxocyclopentyl)propanoate
Welcome to the dedicated technical support guide for the purification of Butyl 3-(2-oxocyclopentyl)propanoate. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile β-keto ester intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final products. This guide provides field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate the challenges of its purification.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when planning the purification of Butyl 3-(2-oxocyclopentyl)propanoate.
Q1: What are the primary recommended methods for purifying crude Butyl 3-(2-oxocyclopentyl)propanoate?
The two most effective and commonly employed purification techniques for this compound are vacuum distillation and silica gel column chromatography . The choice between them depends on the scale of your reaction and the nature of the impurities.
-
Vacuum Distillation: This is the preferred method for large-scale purification (>5 g) and for removing non-volatile or high-boiling-point impurities. Given the high atmospheric boiling point of related compounds, distillation under reduced pressure is essential to prevent thermal decomposition[1][2][3].
-
Silica Gel Column Chromatography: This technique is ideal for achieving very high purity, especially on a smaller scale or when separating the target compound from impurities with similar boiling points. It is effective for removing polar impurities and colored byproducts[4][5].
Q2: What are the likely impurities I should expect in my crude product?
Understanding the potential impurities is critical for designing an effective purification strategy. Based on common synthetic routes, such as the Michael addition of a cyclopentanone-derived enamine to butyl acrylate, the following impurities are often present[1][2]:
-
Unreacted Starting Materials: Cyclopentanone and Butyl Acrylate.
-
Reaction Intermediates/Catalysts: Morpholine (if used for enamine formation), and acid catalysts like p-toluenesulfonic acid (p-TsOH).
-
Side-Products: Products from the self-condensation of cyclopentanone.
-
Solvents: High-boiling solvents like toluene or benzene used during the synthesis[1].
Q3: What is the expected physical appearance of pure Butyl 3-(2-oxocyclopentyl)propanoate?
Pure Butyl 3-(2-oxocyclopentyl)propanoate is expected to be a colorless to pale yellow oil[4]. A darker yellow or brown color in the crude product typically indicates the presence of impurities that may need to be removed by column chromatography or treatment with activated carbon.
Q4: Can the keto-enol tautomerism of this β-keto ester affect purification and analysis?
Yes, absolutely. Like other β-keto esters, this compound exists as an equilibrium mixture of its keto and enol forms. This can have two main consequences:
-
TLC Analysis: Tautomers can sometimes appear as two distinct, closely-spaced spots or, more commonly, as a single elongated or "streaky" spot. This is not necessarily an indication of impurity.
-
NMR Spectroscopy: You will observe two distinct sets of signals in the ¹H and ¹³C NMR spectra corresponding to both the keto and enol tautomers. The ratio of these tautomers can be influenced by the solvent used for analysis[6].
Purification Method Selection Workflow
Choosing the correct purification strategy from the outset can save significant time and resources. The following workflow provides a logical decision-making process based on initial analysis of the crude product.
Troubleshooting Guide
This guide directly addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: My final yield is significantly lower than expected after purification.
-
Q: What could be the cause?
-
A: Potential Cause 1: Product Loss During Workup. Emulsions during aqueous washes can trap the product in the aqueous layer. Ensure the pH is correct during extractions to prevent the saponification of the ester. The analogous compound, 3-(2-oxocyclohexyl)propanoic acid methyl ester, is worked up by washing with water and brine[2].
-
A: Potential Cause 2: Thermal Decomposition During Distillation. If the distillation temperature is too high or if heating is prolonged, the β-keto ester can decompose. Ensure you are using a high-quality vacuum pump and that the system is free of leaks to achieve the lowest possible boiling temperature.
-
A: Potential Cause 3: Irreversible Adsorption or Decomposition on Silica Gel. β-keto esters can sometimes be sensitive to acidic silica gel. If you suspect this is an issue, you can use silica gel that has been deactivated by pre-treatment with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in the eluent).
-
Issue 2: The purified product is still a prominent yellow or brown color.
-
Q: How can I remove the color?
-
A: Explanation: The color is likely due to high-molecular-weight, conjugated side-products formed during the reaction. While vacuum distillation can leave these colored impurities behind in the distillation pot, column chromatography is generally more effective at removing them.
-
A: Suggested Solution: If your distilled product is still colored, a rapid filtration through a short plug of silica gel using a moderately polar solvent system (e.g., 15-20% Ethyl Acetate in Hexanes) can be effective. For stubborn coloration, treatment of a solution of the product with a small amount of activated carbon, followed by filtration, may be necessary.
-
Issue 3: My TLC plate shows a long streak instead of a clean spot, even after chromatography.
-
Q: Is this an impurity?
-
A: Explanation: This is often not an impurity but a classic sign of the keto-enol tautomerism of your β-keto ester on the acidic surface of the TLC plate[6]. The two tautomers can interconvert during chromatography, leading to streaking.
-
A: Suggested Solution: To confirm if the streak is due to tautomerism, you can prepare your TLC eluent with a trace amount of a weak acid (like acetic acid) or base (like triethylamine). If the spot becomes more compact, it suggests the streaking was due to on-plate chemistry rather than a mixture of different compounds.
-
Issue 4: NMR analysis of my purified product shows unreacted starting materials.
-
Q: My purification was unsuccessful. What should I do differently?
-
A: If Purified by Distillation: The boiling points of your product and a contaminant (e.g., cyclopentanone, BP 131°C) may be too close to separate effectively with a simple distillation setup. Consider using a fractional distillation column (e.g., a Vigreux column) to improve separation efficiency[7]. Alternatively, re-purify the material using column chromatography.
-
A: If Purified by Chromatography: Your chosen eluent system likely has the wrong polarity. If starting material is still present, it means the polarity was too high, causing your product and the impurity to elute together. You should re-run the column using a less polar solvent system. Develop a new system using TLC first to ensure good separation (a ΔRf of at least 0.2 is recommended).
-
Detailed Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the primary purification techniques.
Protocol 1: Purification by Vacuum Distillation
This method is ideal for purifying several grams of material where impurities are significantly less volatile than the product.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased to maintain a high vacuum. Use a Kugelrohr apparatus for very small scales.
-
Material Transfer: Transfer the crude oil into a round-bottom flask (no more than half-full) and add a few boiling chips or a magnetic stir bar.
-
System Evacuation: Connect the apparatus to a high-vacuum pump protected by a cold trap. Slowly and carefully evacuate the system.
-
Heating: Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling fractions (unreacted starting materials, solvents) in a separate receiving flask first. As the temperature rises and stabilizes, switch to a clean, pre-weighed receiving flask to collect the main product fraction. A patent for the synthesis of the related 3-(2-oxocyclopentyl)-propionic ester mentions purification via underpressure distillation[1].
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small, dark residue remains in the distillation flask. Do not distill to dryness to avoid the risk of peroxide formation and potential decomposition of the residue[7].
-
Analysis: Analyze the purified fraction by TLC, GC, or NMR to confirm its purity.
| Parameter | Recommended Value / Observation |
| Apparatus | Short-Path Distillation |
| Pressure | < 1 mmHg (as low as possible) |
| Heating | Heating Mantle with Stirring |
| Fore-run | Collect and discard low-boiling impurities |
| Main Fraction | Collect when distillation temperature is stable |
| Endpoint | Leave a small residue in the distillation flask |
Protocol 2: Purification by Silica Gel Column Chromatography
This method provides the highest resolution and is excellent for removing polar impurities and closely-related side products.
Step-by-Step Methodology:
-
Eluent Selection: Using TLC, determine an appropriate solvent system (eluent). A good starting point for β-keto esters is a mixture of Ethyl Acetate (EtOAc) and Hexanes[4]. Aim for an Rf value of 0.25-0.35 for the product spot.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (wet slurry method is recommended). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene). Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading). Dry loading often results in better separation.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. You can use a gradient of increasing polarity (e.g., from 5% EtOAc/Hexane to 20% EtOAc/Hexane) to elute your product after lower-polarity impurities have been washed off[4].
-
Fraction Analysis: Monitor the fractions being collected by TLC.
-
Product Pooling: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the eluent from the pooled fractions using a rotary evaporator to yield the purified Butyl 3-(2-oxocyclopentyl)propanoate as an oil.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Start with 5-10% Ethyl Acetate in Hexanes |
| Sample Loading | Dry loading is preferred |
| Fraction Monitoring | TLC analysis |
References
- BenchChem. (2025). Technical Support Center: Improving Diastereoselectivity in β-Keto Ester Reduction. Benchchem.com.
- Al-Amiery, A. A., et al. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Al-Nahrain Journal of Science.
-
Parra-Falk, C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]
-
Reddy, T. J., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. [Link]
-
Unknown Author. (2025). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. [Link]
-
Al-Obaidi, A. S. M., et al. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. [Link]
- BenchChem. (2025).
- Huckin, S. N., & Weiler, L. (Year N/A). The Acylation of β-Keto Ester Dianions. Journal N/A.
-
Al-Obaidi, A. S. M., et al. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. [Link]
- CN103508890A. (2014). Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
- BenchChem. (2025). Application Note: Synthesis of 3-(2-Oxocyclohexyl)
- EP 2598479 B1. (2011). A METHOD FOR PREPARING RAMIPRIL.
-
S. V., et al. (2025). Synthesis of butyl propionate: A possible monomer for biodegradable polymer. Journal of Chemical Health Risks. [Link]
-
LookChem. (Date N/A). 3-(2-Oxocyclopentyl)propanoic acid. LookChem.com. [Link]
- CN111662170B. (2022). The purification method of cyclopentanone.
- US20110009663A1. (2011). PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Royal Society of Chemistry. (2015). Practical skills assessment video - making butyl ethanoate video 3 - A distillation. YouTube. [Link]
-
Unknown Author. (Date N/A). Purification of baker's yeast β-keto ester oxidoreductase. ResearchGate. [Link]
Sources
- 1. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Support Center: Strategies for Removing Unreacted Butyl Acrylate
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on a common challenge in polymer synthesis: the removal of unreacted butyl acrylate from reaction mixtures. Residual monomer can significantly impact the final properties, toxicity, and regulatory compliance of your materials. This guide offers troubleshooting advice and detailed protocols to ensure the purity and integrity of your products.
Troubleshooting Guide & FAQs
This section addresses frequent issues encountered during the purification of poly(butyl acrylate) and other polymers synthesized with this monomer.
Q1: My final polymer is sticky and has a strong, sharp odor. What's the likely cause?
A1: A persistent sticky or tacky texture, coupled with the characteristic sharp, fruity odor of butyl acrylate, strongly indicates the presence of significant residual monomer.[1][2] Unreacted butyl acrylate acts as a plasticizer, reducing the glass transition temperature (Tg) of your polymer and making it softer and stickier than expected. The odor is a direct result of the volatile monomer off-gassing.
Q2: I tried precipitating my polymer, but it 'oiled out' instead of forming a solid. What should I do?
A2: "Oiling out" is a common issue where the polymer separates as a viscous liquid instead of a solid precipitate. This typically happens for several reasons:
-
Poor Non-Solvent Choice: The non-solvent is not sufficiently "poor" for the polymer, allowing it to remain in a semi-dissolved state.
-
Precipitation Temperature: The temperature may be too high. Cooling the non-solvent can sometimes promote solid formation.
-
Rate of Addition: The polymer solution was added too quickly to the non-solvent. A slow, dropwise addition with vigorous stirring is crucial to allow polymer chains to disentangle and precipitate properly.
-
Polymer Concentration: If the initial polymer solution is too concentrated, it can hinder effective precipitation. Try diluting your sample before adding it to the non-solvent.[3]
Q3: I'm attempting to remove butyl acrylate via vacuum distillation, but my product is turning into a gel. Why is this happening?
A3: Gelling during distillation is a classic sign of unwanted polymerization. Butyl acrylate polymerizes easily, and this process is accelerated by heat.[4][5] Even under vacuum, the temperatures required can be sufficient to initiate polymerization, especially if inhibitors are depleted.
Key Corrective Actions:
-
Ensure Inhibitor Presence: Commercial butyl acrylate is stabilized with inhibitors like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ).[4][5] During your reaction, this inhibitor is consumed. Before distilling, it is wise to add a small amount of a suitable inhibitor (e.g., hydroquinone) to the mixture.
-
Minimize Temperature: Use the lowest possible temperature by applying a higher vacuum. The boiling point of butyl acrylate is 145-147°C at atmospheric pressure, but this drops significantly under vacuum (e.g., 39°C at 10 mm Hg).[4][6][7][8]
-
Maintain Oxygen Levels: Paradoxically, many common inhibitors, including MEHQ, require the presence of dissolved oxygen to function effectively.[5] Do not distill under a completely inert atmosphere (e.g., nitrogen or argon) unless you are using an oxygen-independent inhibitor.
Q4: Can I wash out the residual butyl acrylate with water?
A4: This approach has very limited effectiveness. Butyl acrylate has very low solubility in water (approximately 0.1-0.2 g/100 mL).[4][7][9] While a water wash might remove trace amounts, it will not be sufficient to purify a reaction mixture with a significant monomer content. It is, however, miscible with most common organic solvents like ethanol, ether, and acetone.[7][10]
In-Depth Methodologies & Experimental Protocols
This section provides detailed, step-by-step protocols for the most effective lab-scale methods to remove unreacted butyl acrylate.
Method 1: Polymer Precipitation
This is often the most practical and efficient method for purifying a synthesized polymer, separating it from unreacted monomers, oligomers, and initiators.
Principle of Causality: This technique relies on the differential solubility of the high molecular weight polymer and the small molecule monomer. A solvent is chosen that readily dissolves the polymer (the "solvent"), and another liquid is selected in which the polymer is insoluble but the monomer is soluble (the "non-solvent" or "anti-solvent"). When the polymer solution is added to the non-solvent, the polymer chains collapse and precipitate, leaving the monomer behind in the solution.[3]
Experimental Protocol: Precipitation
-
Solvent/Non-Solvent Selection:
-
Solvent: Choose a good solvent for your poly(butyl acrylate), such as tetrahydrofuran (THF), ethyl acetate, or toluene.
-
Non-Solvent: Select a non-solvent in which butyl acrylate is soluble. Methanol is an excellent and widely used choice.[11] For other polymers, hexane or cold water may be appropriate. A volume ratio of at least 10:1 (non-solvent:solvent) is recommended.[3]
-
-
Preparation:
-
Dissolve your crude polymer mixture in a minimal amount of the chosen solvent to create a concentrated solution.
-
Place the non-solvent in a separate beaker, ideally one that is 10-20 times the volume of your polymer solution. Begin stirring the non-solvent vigorously with a magnetic stir bar.
-
-
Precipitation:
-
Using a dropping funnel or a pipette, add the polymer solution dropwise to the stirring non-solvent.
-
Crucial Insight: A slow addition rate is critical. It prevents the polymer from "oiling out" and ensures the formation of a fine, easily filterable powder or fibrous solid.
-
-
Isolation and Washing:
-
Once all the polymer solution has been added, allow the mixture to stir for an additional 15-30 minutes to ensure complete precipitation.
-
Collect the precipitated polymer via vacuum filtration using a Büchner funnel.
-
Wash the collected polymer cake with fresh, clean non-solvent to remove any remaining traces of trapped monomer.
-
-
Drying:
-
Transfer the purified polymer to a vacuum oven. Dry at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved. This ensures the removal of all residual solvents and non-solvents.
-
Method 2: Vacuum Distillation
This method is ideal for removing a volatile monomer like butyl acrylate from a non-volatile or high-boiling product, or for purifying the monomer itself.
Principle of Causality: Distillation separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure above the liquid (applying a vacuum), the boiling points of all components are lowered. This is essential for heat-sensitive materials like butyl acrylate, as it allows for vaporization at temperatures low enough to prevent thermal degradation or unwanted polymerization.[8][12]
Experimental Protocol: Vacuum Distillation
-
Safety First: Butyl acrylate is flammable.[6][13] Ensure all distillation equipment is properly grounded and perform the procedure in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5][14]
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus (distilling flask, condenser, receiving flask). Ensure all glass joints are properly sealed with vacuum grease.
-
Place a stir bar in the distilling flask for smooth boiling.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from corrosive vapors.
-
-
Inhibitor Addition:
-
Add a small amount (e.g., a few crystals) of an inhibitor like hydroquinone to the crude mixture in the distilling flask. This is a critical step to prevent polymerization at elevated temperatures.[8]
-
-
Distillation Process:
-
Begin stirring and slowly apply the vacuum.
-
Gently heat the distilling flask using a heating mantle.
-
Monitor the temperature at the still head. Butyl acrylate will begin to distill when its vapor pressure equals the pressure in the system. Collect the fraction that distills at the expected temperature/pressure (e.g., ~39°C at 10 mmHg).[8]
-
-
Shutdown:
-
Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
-
Method 3: Monomer Scavenging
This chemical approach converts residual reactive monomers into a part of the polymer backbone, effectively neutralizing them.
Principle of Causality: This technique involves introducing a small amount of a highly reactive "scavenger" monomer near the end of the polymerization. This scavenger preferentially copolymerizes with the remaining unreacted primary monomer (butyl acrylate), incorporating it into a polymer chain. This is particularly useful when the primary monomer is difficult to remove by physical means due to its low volatility or when extremely low residual levels are required.[15][16]
Experimental Protocol: Monomer Scavenging
-
Reaction Monitoring: Monitor the primary polymerization of butyl acrylate until it has reached high conversion (typically >95-98%). This can be determined by techniques like gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR).
-
Scavenger Selection: Choose a scavenger monomer that is more reactive than butyl acrylate and whose incorporation does not negatively affect the final polymer properties. Vinyl acetate or methyl acrylate can be effective scavengers for residual butyl acrylate.[15][16]
-
Scavenger Addition:
-
Once the primary reaction is near completion, add the scavenger monomer to the reaction mixture. The amount added is typically based on the estimated concentration of residual butyl acrylate, often in a slight molar excess.
-
You may also need to add a small amount of additional initiator to facilitate the scavenging copolymerization.
-
-
Final Polymerization:
-
Allow the reaction to proceed for an additional period (e.g., 1-2 hours) to ensure the scavenger and residual butyl acrylate have copolymerized.
-
-
Workup: Proceed with standard polymer workup procedures, such as precipitation (Method 1), to remove any unreacted scavenger monomer and initiator residues.
Method Comparison
| Method | Principle | Best For | Purity Level | Advantages | Disadvantages |
| Polymer Precipitation | Differential Solubility | Purifying solid polymers from soluble monomers. | High | Simple, scalable, effective for high MW polymers. | Can be solvent-intensive; risk of "oiling out". |
| Vacuum Distillation | Difference in Boiling Points | Removing volatile monomers from non-volatile products. | Very High | Excellent for high purity; recovers the monomer. | Requires specialized equipment; risk of thermal polymerization.[14] |
| Monomer Scavenging | Chemical Reaction | Achieving extremely low monomer levels (<0.25%).[15] | Highest | Reduces volatile emissions; highly effective for low residuals. | Alters final polymer composition slightly; requires careful control. |
| Solvent Extraction | Differential Partitioning | Washing polymer solutions to remove impurities. | Moderate | Good for initial cleanup; can be done in-situ. | Less effective than precipitation; requires immiscible phases. |
| Dialysis/Ultrafiltration | Size Exclusion | Purifying water-soluble or sensitive polymers. | High | Gentle, non-thermal method.[3] | Slow process; requires specialized membranes.[11][17] |
Visualizing the Workflows
Workflow for Polymer Precipitation
Caption: Logical flow for purifying polymers via precipitation.
Workflow for Vacuum Distillation
Caption: Step-wise process for monomer removal by vacuum distillation.
References
- Sasol. (2025, November 13). Butyl Acrylate Safety Data Sheet.
- Shanghai Douwin Chemical Co.,Ltd. (2024, August 17).
- Wikipedia. (n.d.).
- PubChem. (n.d.). Butyl Acrylate.
- Mitsubishi Chemical Corporation. (n.d.).
- Snetor. (n.d.).
- Aditya Dye Chem. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (2026, March 1).
- LyondellBasell. (2023, February 3).
- NOAA. (n.d.). BUTYL ACRYLATE - CAMEO Chemicals.
- Redox. (n.d.).
- Kopolow, S. L., & Pins, M. (1988). U.S. Patent No. 4,737,577. U.S.
- Japan Patent Office. (2009). JP2008266159A - Purification method of butyl acrylate.
- Kopolow, S. L., & Pins, M. (1988). U.S. Patent No. 4,737,577A. U.S.
- Benchchem. (n.d.).
- C. E. Rehberg. (1943). Acrylic acid, n-butyl ester. Organic Syntheses Procedure.
- Preman, A. (2020, January 3).
- Baeten, E., et al. (2023, June 6).
Sources
- 1. Butyl Acrylate | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 2. redox.com [redox.com]
- 3. benchchem.com [benchchem.com]
- 4. Butyl acrylate - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. sasoltechdata.com [sasoltechdata.com]
- 7. Butyl Acrylate Uses and Its Characteristics - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Butyl Acrylate | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BUTYL ACRYLATE - Snetor [snetor.com]
- 11. researchgate.net [researchgate.net]
- 12. JP2008266159A - Purification method of butyl acrylate - Google Patents [patents.google.com]
- 13. BUTYL ACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. data.ntsb.gov [data.ntsb.gov]
- 15. US4737577A - Method for removing monomer from an acrylate adhesive by reaction with a scavenger monomer - Google Patents [patents.google.com]
- 16. US4737577A - Method for removing monomer from an acrylate adhesive by reaction with a scavenger monomer - Google Patents [patents.google.com]
- 17. From monomer to micelle: a facile approach to the multi-step synthesis of block copolymers via inline purification - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01819A [pubs.rsc.org]
Minimizing polymerization side reactions in propanoate synthesis
Introduction for the Modern Researcher
Welcome to the technical support center for propanoate synthesis. This guide is designed for professionals in research and drug development who work with acrylate-based compounds and their derivatives. The synthesis of propanoate esters, particularly those derived from acrylic acid, is often complicated by the monomer's inherent reactivity. Unwanted side reactions, chiefly free-radical polymerization and Michael additions, can lead to failed experiments, low yields, and difficult-to-purify products.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the mechanisms behind these side reactions. By understanding the "why," you can make more informed decisions in your experimental design, leading to more robust and reproducible synthetic outcomes. We will address common problems in a direct question-and-answer format, supported by troubleshooting guides, detailed protocols, and data summaries.
Frequently Asked Questions (FAQs)
Section 1: Understanding and Preventing Unwanted Free-Radical Polymerization
Q1: My reaction mixture turned into a solid gel or a highly viscous oil. What happened?
A1: This is a classic sign of uncontrolled, premature polymerization.[1] Propanoate precursors like acrylic acid and its esters are vinyl monomers, meaning they contain a carbon-carbon double bond that is highly susceptible to free-radical chain reactions.[3] This process can be triggered by common laboratory conditions such as heat, UV light, or the presence of radical-generating impurities.[4] Once a few radical chains begin to form, they propagate rapidly in a highly exothermic reaction, which can cause the entire mixture to solidify or become extremely viscous, a phenomenon known as "runaway polymerization."[4][5]
Q2: What is a polymerization inhibitor and how does it prevent this?
A2: A polymerization inhibitor is a chemical compound added in small amounts (parts-per-million, ppm) to reactive monomers to prevent spontaneous polymerization during storage and transport.[6][7] These molecules function as "radical scavengers." They react with and neutralize the initial free radicals that form, terminating the chain reaction before it can propagate.[7]
The most common class of inhibitors for acrylic monomers are phenolic inhibitors, such as hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT).[8] A critical and often overlooked fact is that these phenolic inhibitors require the presence of dissolved oxygen to function effectively.[6][8] Oxygen first reacts with a monomer radical (R•) to form a peroxy radical (ROO•). The phenolic inhibitor then rapidly reacts with this peroxy radical, quenching the chain.[5][7]
Q6: How can I minimize or control for aza-Michael addition?
A6: Controlling this side reaction relies on manipulating reaction conditions to favor your desired transformation.
-
Temperature Control: Michael additions can often be suppressed by running the reaction at lower temperatures (e.g., 0 °C). [9]* Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the acrylate may be necessary in some cases, but be aware this can drive the side reaction.
-
Catalyst Choice: The choice of base or catalyst is crucial. Non-nucleophilic bases are preferred if you are trying to promote a different reaction. Some reactions can proceed without a catalyst, albeit more slowly. [10]* Protecting Groups: If feasible, protecting the amine functionality before reacting with the acrylate is a classic strategy to prevent this side reaction.
Troubleshooting Guide: A Workflow for Polymerization Problems
This guide provides a logical workflow for diagnosing and solving issues with unwanted polymerization during propanoate synthesis.
Data Summary & Experimental Protocols
Table 1: Common Polymerization Inhibitors for Acrylates
| Inhibitor | Abbreviation | Typical Concentration | Mechanism / Key Considerations | Removal Method(s) |
| Hydroquinone monomethyl ether | MEHQ | 10-300 ppm [8] | Phenolic type. Requires dissolved oxygen to be effective. [5][6][8]Good for storage and transport. [8] | Basic alumina column,[11] Caustic wash [12][13] |
| Butylated hydroxytoluene | BHT | 200-1000 ppm | Phenolic type. Also requires oxygen. [8] | Basic alumina column, Vacuum distillation |
| Hydroquinone | HQ | 200-1000 ppm | Phenolic type. Requires oxygen. [7]Can be more effective but may impart color. [8] | Basic alumina column, Caustic wash [12][13] |
| Phenothiazine | PTZ | 100-500 ppm | Aminic type. Effective at higher temperatures and does not require oxygen. [3][14]Often used as a process inhibitor during distillation. [3][15] | Acid wash,[12][13] Distillation |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | 50-200 ppm | Stable radical type. Reacts directly with carbon-centered radicals. Very efficient but more expensive. [4] | Column chromatography |
Experimental Protocol 1: Removal of MEHQ Inhibitor via Basic Alumina Column
This protocol describes the standard lab-scale procedure for removing phenolic inhibitors like MEHQ or HQ from an acrylate monomer immediately before use.
Materials:
-
Inhibited acrylate monomer (e.g., methyl acrylate with 100 ppm MEHQ)
-
Basic activated alumina
-
Small chromatography column or glass syringe with a frit
-
Glass wool or cotton
-
Clean, dry receiving flask
-
Non-polar solvent for slurry (optional, e.g., hexane)
Procedure:
-
Prepare the Column: Insert a small plug of glass wool or cotton into the bottom of the column to support the stationary phase. [11]2. Pack the Column: Add the basic activated alumina to the column. A bed height of 5-10 cm is typically sufficient for small-scale purifications. [11]Gently tap the column to ensure even packing and remove air voids.
-
Load the Monomer: Carefully pour or pipette the inhibited monomer directly onto the top of the alumina bed.
-
Elute and Collect: Open the stopcock and allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in the clean, dry receiving flask. The phenolic inhibitor will be adsorbed by the basic alumina.
-
USE IMMEDIATELY: The purified monomer is now highly reactive and has a very limited shelf-life. [1][16]Proceed directly to your reaction setup. Do not attempt to store it.
Experimental Protocol 2: General Setup for Minimizing Polymerization During Esterification
This protocol outlines key considerations when setting up an esterification reaction (e.g., Fischer esterification of acrylic acid) to produce a propanoate ester while minimizing polymerization risk.
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer or temperature probe
-
Magnetic stirrer or overhead stirrer
-
Inert gas inlet (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Charge Reactants: To the flask, add your alcohol, acrylic acid (or acrylate ester for transesterification), a suitable solvent, and your acid catalyst (e.g., p-toluenesulfonic acid). [17]2. Add Inhibitor (Optional but Recommended): Even if starting with inhibited monomer, adding a small amount of a process inhibitor like phenothiazine (PTZ) can provide extra protection, especially if heating to high temperatures, as it does not require oxygen. [15]3. Inert Atmosphere: While phenolic inhibitors need oxygen, the goal during the reaction is often to prevent other oxidative side reactions. If you are relying on a non-oxygen-dependent inhibitor like PTZ, it is good practice to gently purge the system with an inert gas like nitrogen. [17]If relying on the monomer's native MEHQ inhibitor, ensure the headspace is air, not inert gas. [1]4. Controlled Heating: Begin stirring and heat the reaction mixture gently and slowly to the target temperature. Avoid localized overheating, which can initiate polymerization. Using an oil bath provides more uniform heating than a mantle. [18]5. Monitor Reaction: Keep a close watch on the reaction viscosity. Any sudden increase in viscosity is a sign that polymerization is beginning. If this occurs, immediately cool the reaction by removing the heat source and raising the flask from the oil bath.
-
Workup: Once the reaction is complete, cool the mixture to room temperature before proceeding with the aqueous workup. [19]Perform extractions efficiently to minimize contact time with aqueous phases, which could potentially lead to hydrolysis. [19]
References
- A Brief Discussion on Polymerization Inhibitors. (2025). Liskon Biological.
- What is the classification and mechanism of polymerization inhibitors?. (2022). Longchang Chemical.
- Method for removal of polymerization inhibitor. (US4144137A).
- Strategies for removing polymerization inhibitors from m-PEG5-2-methylacryl
- Inhibition of acrylic acid and acrylate autoxidation. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
- Inhibiting action of 4-Methoxyphenol for Acrylic Monomers. (2019). ChemicalBook.
- Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. (2020). ioMosaic.
- Ethyl Propanoate as a Precursor in Polymer Synthesis. (2025).
- Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023). MDPI.
- Control of Free-Radical Reactivity in Photopolymerization of Acryl
- How can I remove an inhibitor from acrylic acid?. (2014).
- The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (2020). Fluoryx Labs.
- Inhibition of acrylic acid and acrylate autoxid
- Technical Support Center: Optimizing Initiator Concentration for Acrylic Acid Polymeriz
- Eastman Hydroquinone Inhibitors for Polymerization, Product Article. (n.d.). ChemPoint.com.
- Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym. (2016). UPCommons.
- Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (2021).
- Inhibition of Free Radical Polymeriz
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
- The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017).
- Polymerization inhibition of acrylic acid. (US3674651A).
- Acrylic acid, n-butyl ester. (n.d.). Organic Syntheses Procedure.
- Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (2017). RSC Publishing.
- Possible side reactions during esterification of acrylic acid. (n.d.).
- Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
- Preventing polymerization in reactions with alpha,beta-unsatur
- Selective transformation of propargylic ester towards tunable polymerization pathways. (2025).
- Selective transformation of propargylic ester towards tunable polymerization pathways. (2025).
- Development of Acrylates using New Ester Exchange Reaction. (2022). Toagosei America.
- Study the variables of Esterification Reaction of Acrylic acid with Butanol and Comparative with the Simulation. (n.d.). Libya Journal of Applied Sciences and Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. toagoseiamerica.com [toagoseiamerica.com]
- 3. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 6. iomosaic.com [iomosaic.com]
- 7. chempoint.com [chempoint.com]
- 8. fluoryx.com [fluoryx.com]
- 9. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol [mdpi.com]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 13. longchangchemical.com [longchangchemical.com]
- 14. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. ljast.ly [ljast.ly]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Storage stability and shelf life of Butyl 3-(2-oxocyclopentyl)propanoate
Technical Support Center: Storage Stability & Shelf Life of Butyl 3-(2-oxocyclopentyl)propanoate
Welcome to the Technical Support Center for Butyl 3-(2-oxocyclopentyl)propanoate (CAS 79024-99-0)[1]. This portal is designed for researchers, analytical scientists, and drug development professionals handling this lipophilic jasmonate analog. Below, you will find mechanistic explanations for its stability, troubleshooting guides, and self-validating protocols to ensure the integrity of your experimental data.
Core Principles of Stability (Mechanistic Overview)
Butyl 3-(2-oxocyclopentyl)propanoate is a synthetic ester structurally related to plant stress hormones like methyl jasmonate and methyl dihydrojasmonate[2]. Its chemical architecture makes it susceptible to three primary degradation pathways:
-
Ester Hydrolysis: The butyl ester linkage is highly susceptible to nucleophilic attack by moisture, especially under basic or acidic conditions, reverting the molecule to 3-(2-oxocyclopentyl)propanoic acid and butanol[3].
-
Thermodynamic Epimerization: The molecule features chiral centers on the cyclopentanone ring. The
-proton adjacent to the ketone is acidic, facilitating keto-enol tautomerization. This causes the thermodynamically less stable cis-isomer to spontaneously epimerize into the stable trans-isomer, which can drastically alter receptor binding in biological assays[4]. -
Auto-Oxidation: Prolonged exposure to atmospheric oxygen and UV light induces radical-mediated oxidation at the cyclopentanone ring, leading to colored degradants[2].
Caption: Primary degradation pathways of Butyl 3-(2-oxocyclopentyl)propanoate.
Frequently Asked Questions (FAQs)
Q: What is the official shelf life and optimal storage temperature for this compound? A: When stored in an unopened, opaque container at 2–8°C, the compound maintains a shelf life of up to 24 months[2][5]. For long-term archival storage (exceeding 2 years), freezing at -20°C under an inert atmosphere is highly recommended to halt thermodynamic epimerization.
Q: My reagent has turned slightly yellow. Is it still viable for biological assays? A: Yellowing indicates auto-oxidation or photolytic degradation[2]. While the molar percentage of the degradant might be low (<2%), the oxidized byproducts can introduce off-target toxicity or background noise in sensitive cell-based assays. It is recommended to re-purify via silica gel chromatography or discard the aliquot.
Q: Can I prepare a stock solution in water or aqueous buffer for storage? A: No. Jasmonate esters undergo rapid enzymatic and chemical hydrolysis in aqueous environments[3]. Stock solutions should be prepared in anhydrous DMSO or ethanol and stored at -20°C. Dilute into aqueous buffers only immediately prior to the experiment.
Troubleshooting Guide: Degradation Issues
| Observable Issue | Quantitative Threshold | Chemical Root Cause | Diagnostic Check | Preventative Action |
| Gradual loss of assay potency | Purity drops < 95% | Ester hydrolysis due to moisture ingress. | HPLC: Look for the emergence of an early-eluting free acid peak. | Store desiccated; utilize anhydrous solvents for all stock solutions. |
| Altered receptor binding / bioactivity | cis:trans ratio shift > 5% | Epimerization (conversion of cis to trans isomer). | Chiral GC/MS or 1H-NMR (monitor | Store aliquots strictly at -20°C; minimize time at room temperature. |
| Reagent turns yellow/brown | Absorbance at 400nm > 0.05 | Auto-oxidation of the cyclopentanone ring. | UV-Vis spectroscopy. | Purge vials with Argon gas; strictly use amber glass vials. |
| Extraneous peaks in HPLC | Unknown peaks > 1% AUC | Leaching of plasticizers from container closures. | Run a solvent blank. | Use only PTFE-lined caps; avoid standard rubber septa. |
Validated Experimental Protocols
Protocol A: Stability-Indicating HPLC Assay (Self-Validating System)
To ensure your storage conditions are effective, you must periodically verify the purity of the ester. This protocol includes a forced-degradation control to prove the method can accurately separate the intact ester from its hydrolyzed acid byproduct.
-
Causality Focus: We utilize a low-pH mobile phase (0.1% TFA) to ensure the carboxylic acid degradant remains fully protonated. This prevents peak tailing and ensures sharp baseline resolution from the lipophilic butyl ester.
-
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% Trifluoroacetic acid (TFA).
-
Sample Preparation: Dissolve 10 mg of Butyl 3-(2-oxocyclopentyl)propanoate in 1 mL of anhydrous Acetonitrile (10 mg/mL stock).
-
Self-Validation (Forced Degradation Control): Take 100 µL of the stock and add 10 µL of 1M NaOH. Incubate for 30 minutes at room temperature to intentionally force ester hydrolysis[3]. Neutralize with 10 µL of 1M HCl. This serves as your "System Suitability" sample.
-
Chromatography: Inject 5 µL of the intact sample and the degraded sample onto a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm). Run at a flow rate of 1.0 mL/min with UV detection at 210 nm.
-
Validation Criteria: The degraded sample must show a new, earlier-eluting peak (the free acid) distinct from the main ester peak. If baseline resolution is achieved, the method is validated for monitoring real-time storage stability.
-
Protocol B: Aliquoting and Storage Workflow
Repeated freeze-thaw cycles introduce atmospheric moisture condensation, which is the primary driver of hydrolysis.
-
Causality Focus: We mandate PTFE-lined caps because jasmonate analogs are highly lipophilic and will extract plasticizers (like phthalates) from standard rubber or polyethylene septa, ruining analytical purity.
-
Step-by-Step Methodology:
-
Equilibration: Allow the bulk reagent bottle to reach room temperature inside a desiccator before opening. Reasoning: Opening a cold bottle causes instant condensation of atmospheric moisture into the liquid.
-
Aliquoting: Dispense single-use volumes (e.g., 100 µL) into amber glass vials. Reasoning: Amber glass blocks UV light, preventing photochemical Beckmann-type rearrangements or oxidation[2].
-
Purging: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 5 seconds. Reasoning: Displacing oxygen prevents auto-oxidation of the cyclopentanone
-protons. -
Sealing: Cap tightly with PTFE-lined screw caps.
-
Self-Validation of Seal Integrity: Weigh the sealed vial on an analytical balance (±0.1 mg) on Day 0 and Day 7. A mass loss of >0.5 mg indicates a compromised PTFE seal, requiring re-aliquoting.
-
Storage: Transfer immediately to a dark, dry storage unit at 2–8°C (short-term) or -20°C (long-term)[5].
-
Caption: Standard operating procedure for aliquoting and storing jasmonate analogs.
References
-
Zhishang Chemical. "Methyl dihydrojasmonate CAS 24851-98-7." Zhishang Chemical. Available at: [Link]
-
Dang et al. (2012). "In vitro stability and in vivo anti-inflammatory efficacy of synthetic jasmonates." PubMed (Elsevier). Available at:[Link]
-
Fleszar et al. (2021). "Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes." National Institutes of Health (MDPI). Available at:[Link]
Sources
- 1. 79024-99-0|Butyl 3-(2-oxocyclopentyl)propanoate|BLD Pharm [bldpharm.com]
- 2. zhishangchemical.com [zhishangchemical.com]
- 3. In vitro stability and in vivo anti-inflammatory efficacy of synthetic jasmonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
Technical Support Center: Troubleshooting Butyl 3-(2-oxocyclopentyl)propanoate Production
Executive Summary: The Chemistry of Purity
Producing Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 58712-11-1 analog) with pharmaceutical-grade purity (>98%) requires navigating a competition between Michael addition and polymerization .
While direct radical addition is possible, it often yields low purity due to telomerization of the acrylate. The industry-standard for high purity is the Stork Enamine Synthesis . This method temporarily converts cyclopentanone into a nucleophilic enamine (typically using pyrrolidine or morpholine), which then undergoes a clean Michael addition to butyl acrylate, followed by hydrolysis to release the target ketone.
Common Failure Modes:
-
Polymerization: Butyl acrylate forms poly(butyl acrylate) gum/gel.
-
Di-alkylation: Addition of two propanoate chains (2,2- or 2,5-substitution).
-
Incomplete Hydrolysis: Residual enamine or iminium salts contaminating the phase cut.
-
Retro-Michael Reaction: Product degradation during high-temperature distillation.
Diagnostic Troubleshooting Guide (Q&A)
Category A: Impurity & Byproduct Identification
Q1: My crude reaction mixture has turned into a viscous gel or contains white, insoluble solids. What happened? Diagnosis: Anionic or Radical Polymerization of Butyl Acrylate.
-
Cause: If you used a strong base (like NaOMe) without strict temperature control, you initiated anionic polymerization. If you used the Stork method but allowed the temperature to spike during acrylate addition, thermal polymerization occurred.
-
Solution:
-
Inhibitors: Ensure your butyl acrylate contains 10-50 ppm MEHQ (monomethyl ether hydroquinone) and is not distilled to remove it unless immediately used.
-
Temperature Control: During the addition of butyl acrylate to the enamine, maintain temperature between 0°C and 10°C . Exotherms trigger polymerization.
-
Dilution: Add the acrylate as a dilute solution in toluene rather than neat.
-
Q2: GC-MS shows a significant peak at MW ~340 (M+128). Purity is stuck at ~85%. Diagnosis: Di-alkylation (2,2-bis or 2,5-bis substituted byproduct).
-
Cause: Excess butyl acrylate or prolonged reaction times. Once the mono-alkylated enamine forms, it is sterically hindered but can still react if a large excess of electrophile is present.
-
Mechanistic Insight: The enamine of cyclopentanone is kinetically favored to mono-alkylate. However, equilibrium shifts can lead to di-substitution.
-
Solution:
-
Stoichiometry: Reduce Butyl Acrylate to 0.95 - 1.0 equivalents relative to the enamine. Do not use excess acrylate to "push" conversion; it pushes side reactions.
-
Slow Addition: Add acrylate dropwise over 2–4 hours.[1] High instantaneous concentration favors di-alkylation.
-
Category B: Reaction Stalling & Yield
Q3: The enamine formation step (Cyclopentanone + Morpholine) is taking >24 hours, and water collection is slow. Diagnosis: Wet Solvent or Inefficient Azeotrope.
-
Cause: Enamine formation is an equilibrium process driven by water removal. If the solvent (Toluene/Cyclohexane) is wet or the Dean-Stark trap is not functioning, the reaction stalls.
-
Solution:
-
Catalyst: Ensure p-Toluenesulfonic acid (p-TsOH) (0.5–1.0 mol%) is added.
-
Solvent: Use pre-dried toluene.
-
Protocol: Vigorous reflux is required. Ensure the condensate temperature matches the solvent boiling point.
-
Q4: After hydrolysis, I have low recovery of the product in the organic layer. Diagnosis: pH-Dependent Solubility / Emulsion Formation.
-
Cause: The product is a keto-ester. If the hydrolysis pH is too high (>10), you may saponify the butyl ester to the acid (water-soluble). If pH is too low (<2), the amine salts may act as surfactants, causing emulsions.
-
Solution:
-
Target pH: Adjust hydrolysis mixture to pH 4–5 using dilute HCl or Acetic Acid. This hydrolyzes the enamine/iminium but leaves the butyl ester intact.
-
Salting Out: Saturate the aqueous phase with NaCl to drive the organic product into the organic layer.
-
Quantitative Data: Impurity Profile
| Retention Time (Rel) | Component | MW ( g/mol ) | Origin | Control Strategy |
| 0.85 | Cyclopentanone | 84.1 | Unreacted SM | Use 5-10% excess amine in Step 1; Distill off. |
| 1.00 | Butyl 3-(2-oxocyclopentyl)propanoate | 212.3 | Target | N/A |
| 1.45 | Di-alkylated byproduct | 340.5 | Over-alkylation | Limit Acrylate to 1.0 eq; Control Temp <20°C. |
| Broad / Late | Poly(butyl acrylate) | >1000 | Polymerization | Add Hydroquinone; Keep T < 10°C during addition. |
| Variable | Morpholine-Amide byproduct | ~200 | Side Reaction | Avoid high heat during workup; Ensure acidic hydrolysis. |
Visualized Pathways
Figure 1: Reaction Mechanism & Critical Control Points
This diagram illustrates the Stork Enamine pathway, highlighting where impurities (Polymer, Di-alkyl) originate.
Caption: Stork Enamine route. Red nodes indicate failure modes (Polymerization/Di-alkylation) controlled by Temp and Stoichiometry.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low purity issues.
Caption: Logic flow for diagnosing purity issues based on physical state and spectral data.
Optimized Experimental Protocol (Stork Enamine Route)
Objective: Synthesis of Butyl 3-(2-oxocyclopentyl)propanoate (Target: >98% Purity).
Step 1: Enamine Formation[2][3][4]
-
Setup: 500 mL 3-neck flask, Dean-Stark trap, reflux condenser, N2 inlet.
-
Charge: Cyclopentanone (1.0 mol, 84.1 g), Morpholine (1.2 mol, 104.5 g), Toluene (200 mL), p-TsOH (0.5 g).
-
Reaction: Reflux vigorously. Monitor water collection in Dean-Stark. Reaction is complete when theoretical water (~18 mL) is collected (approx. 4–6 hours).
-
Workup: Evaporate excess Morpholine and Toluene under reduced pressure. Do not overheat (keep bath <60°C). The crude enamine is moisture-sensitive; proceed immediately.
Step 2: Michael Addition (The Critical Step)
-
Solvent: Dissolve crude enamine in anhydrous Toluene (200 mL).
-
Cooling: Cool solution to 0–5°C (Ice/Salt bath).
-
Addition: Add Butyl Acrylate (0.98 mol, 125.6 g) dropwise over 2 hours.
-
Critical: Monitor internal temp. Do not exceed 10°C.
-
Note: Using slightly less than 1.0 equivalent helps prevent di-alkylation.
-
-
Maturation: Allow to warm to room temperature and stir for 12 hours.
Step 3: Hydrolysis & Isolation
-
Hydrolysis: Add 10% HCl (aq) (approx 200 mL) to the reaction mixture. Stir vigorously for 2 hours at RT.
-
Check: pH should be acidic (pH ~1–2) to hydrolyze the iminium salt, but avoid boiling which might hydrolyze the ester.
-
-
Separation: Separate layers. Extract aqueous layer with Toluene (2x 50 mL).
-
Wash: Combine organics. Wash with Water, then Brine.[1] Dry over MgSO4.
-
Purification:
References
-
Vertex AI Search. (2025). Method for preparing 3-(2-oxocyclopentyl)-propionic acid and ester (CN103508890A).[1][3] Google Patents. Link
-
Organic Chemistry Tutor. (2025). Stork Enamine Synthesis Mechanism and Applications. Link
-
BenchChem. (2025).[1][4] Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid. Link
-
Chemistry Steps. (2022). Stork Enamine Synthesis: Alkylation of Ketones. Link
-
LookChem. (2025). 3-(2-Oxocyclopentyl)propanoic acid Properties and Synthesis. Link
Sources
Preventing hydrolysis of Butyl 3-(2-oxocyclopentyl)propanoate during extraction
Subject: Preventing Hydrolysis of Butyl 3-(2-oxocyclopentyl)propanoate (BOCP) Case ID: BOCP-EXT-001 Status: Operational
Executive Summary & Root Cause Analysis
The Core Problem: Butyl 3-(2-oxocyclopentyl)propanoate (BOCP) is a keto-ester. While the butyl group provides moderate steric protection compared to methyl esters, the molecule remains susceptible to hydrolysis —the cleavage of the ester bond by water to form 3-(2-oxocyclopentyl)propanoic acid and butanol.
Why Experiments Fail: Hydrolysis is not random; it is a catalyzed process driven by three variables often overlooked during routine extraction:
-
pH Extremes: The reaction rate (
) is the sum of acid-catalyzed, base-catalyzed, and neutral water rates. Deviation from pH 6.0–7.0 exponentially increases . -
The "Emulsion Trap": If layers do not separate quickly, the ester remains in contact with the aqueous phase. The interface is a catalytic reactor.
-
Thermal Stress: Rotovap baths set >40°C during solvent removal can drive hydrolysis even with trace moisture present.
The Chemistry of Failure (Visualized)
The following diagram illustrates the mechanistic pathways leading to yield loss and the control points required to stop them.
Figure 1: Mechanistic pathway of ester hydrolysis showing critical control points (Temperature, pH, and Time) required to inhibit byproduct formation.[1][2][3][4][5][6]
Optimized Extraction Protocol (The "Golden Path")
This protocol is designed to minimize the Hydrolytic Index (a function of time
Reagents Required:
-
Extraction Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (
). Note: EtOAc is preferred for polarity matching, but separates faster. -
Quench Buffer: 0.5 M Phosphate Buffer (pH 7.0) OR Saturated Ammonium Chloride (
). Avoid strong bases like NaOH. -
Drying Agent: Anhydrous Sodium Sulfate (
).[7][8] Do NOT use Magnesium Sulfate ( ) as it is slightly acidic.
Step-by-Step Methodology:
| Step | Action | Technical Rationale |
| 1. Thermal Control | Cool the reaction mixture to 0–5°C (Ice bath) before adding any aqueous solution. | Rate of hydrolysis drops approx. 2-3x for every 10°C drop in temperature. |
| 2. Buffering | Add cold Phosphate Buffer (pH 7.0) . If the reaction is very acidic, use cold Saturated | Maintains the "Safe Zone" (pH 6-8). Prevents acid-catalyzed cleavage of the butyl group. |
| 3. Phase Separation | Extract immediately. Shake vigorously for 30 seconds, then allow layers to settle. | Minimizes contact time ( |
| 4. The Brine Wash | Wash the organic layer once with Saturated Brine (NaCl) . | Increases ionic strength of the aqueous phase, forcing water out of the organic layer (mass action). |
| 5. Drying | Collect organic layer and add Anhydrous | |
| 6. Concentration | Evaporate solvent at < 30°C under vacuum. Do not distill to dryness if possible; leave a small oil residue. | Heat + Trace Water = Hydrolysis. The butyl ester is high-boiling; avoid "cooking" it. |
Troubleshooting Guide
Scenario A: "I see a new spot on my TLC plate near the baseline."
-
Diagnosis: This is likely the carboxylic acid (hydrolysis product).[9]
-
Immediate Fix: Check the pH of your aqueous layer.[6][10] If it is < 4 or > 9, you are outside the stability window.
-
Prevention: Switch to a Phosphate Buffer (pH 7.0) instead of water or unbuffered brine for the first wash.
Scenario B: "The layers aren't separating (Emulsion)."
-
Diagnosis: The keto-group on the cyclopentyl ring increases polarity, and the butyl chain adds lipophilicity, creating a surfactant-like effect.
-
Immediate Fix: Add solid NaCl directly to the separatory funnel. The increased density gradient usually breaks the emulsion.
-
Prevention: Filter the reaction mixture through Celite before extraction to remove fine particulates that stabilize emulsions.
Scenario C: "My yield is low, but purity is high."
-
Diagnosis: The ester might be partitioning into the aqueous layer due to the polarity of the ketone group.
-
Immediate Fix: Re-extract the aqueous layer 2 more times with Ethyl Acetate.
-
Prevention: Use a "Salting Out" technique (saturate the aqueous layer with NaCl) to decrease the water solubility of the organic ester.
Workflow Visualization (DOT)
Figure 2: The "Golden Path" workflow. Green nodes indicate steps where hydrolysis risk is actively managed.
Frequently Asked Questions (FAQs)
Q: Can I use dilute NaOH to remove unreacted acid starting materials?
A: Absolutely not. Even dilute NaOH (0.1 M) creates a localized high-pH environment at the droplet interface. This will rapidly saponify your butyl ester. Use Saturated Sodium Bicarbonate (
Q: Why specify Sodium Sulfate (
Q: Can I store the extracted ester in the fridge overnight before drying?
A: No. Wet organic solvents (like Ethyl Acetate) can hold 3-5% water. Leaving the ester in wet solvent overnight allows slow hydrolysis to occur. Always dry with
Q: Does the Butyl group make it more stable than a Methyl ester? A: Yes, slightly. The butyl group is more sterically hindered and more lipophilic (hydrophobic), which repels water molecules better than a methyl group. However, this is not a guarantee of stability. You must still adhere to the pH and temperature controls [2].
References
-
Common Drying Agents in Organic Chemistry . Scribd. Retrieved from [Link]
-
Hydrolysis of Esters . Chemguide. Retrieved from [Link]
-
Establishing the pH of Extraction Solvents . Pharmaceutical Outsourcing. Retrieved from [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. ars.usda.gov [ars.usda.gov]
- 3. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. Extraction and Pre-concentration of Phthalic Acid Esters from Aqueous Solutions using Agitation-assisted Dispersed Binary Solvents Microextraction [scielo.org.za]
- 6. Simultaneous enzymatic esterification and ester extraction in Pickering emulsions for the recovery of butanol from fermentation broth - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00625A [pubs.rsc.org]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. my.ucanr.edu [my.ucanr.edu]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Thermal Stability of Butyl 3-(2-oxocyclopentyl)propanoate
Topic: Thermal Degradation & Stability Management Product: Butyl 3-(2-oxocyclopentyl)propanoate (Gamma-Keto Ester) Audience: Process Chemists, Analytical Scientists, and Formulation Engineers
Core Directive: The Stability Paradox
As a Senior Application Scientist, I often see researchers treat Butyl 3-(2-oxocyclopentyl)propanoate as a standard ester. This is a mistake. While it lacks the extreme instability of beta-keto esters (which decarboxylate rapidly), this gamma-keto ester possesses a unique "Achilles' heel": it is a Michael Adduct.
Under thermal stress, this molecule does not just "decompose"; it actively attempts to revert to its starting materials via the Retro-Michael reaction , or it sheds its alkyl group via Ester Pyrolysis . Understanding these two distinct pathways is the only way to troubleshoot purity losses effectively.
Troubleshooting Guide (Q&A)
Q1: I am observing low-boiling impurities during fractional distillation (>140°C). What are they?
Diagnosis: You are likely witnessing the Retro-Michael Reaction . Technical Insight: Unlike simple esters, this compound is synthesized by adding cyclopentanone to butyl acrylate. At elevated temperatures (typically >120°C), especially if the reaction mixture is slightly basic or acidic, the equilibrium shifts backward. The Impurities:
-
Cyclopentanone: (BP ~130°C) - Elutes early.
-
Butyl Acrylate: (BP ~145°C) - Elutes early; prone to spontaneous polymerization, which can foul your column.
Corrective Action:
-
Neutralization: Ensure the crude mixture is strictly neutral (pH 6.5–7.5) before heating. Residual base catalysts (e.g., alkoxides, amines) lower the activation energy for the retro-reaction.
-
Vacuum: Increase vacuum to lower the pot temperature below 110°C.
Q2: My product purity is stable by GC, but the Acid Value (AV) increases during storage or heating. Why?
Diagnosis: This is Ester Pyrolysis (Ei Elimination) or Hydrolysis .
Technical Insight:
Butyl esters possess
-
3-(2-oxocyclopentyl)propanoic acid: Remains in the pot (increases AV).
-
1-Butene / 2-Butene: Volatile gases that escape undetected, leaving you with "acidic" material but no visible impurity peaks in liquid injection GC (unless derivatized).
Corrective Action:
-
Moisture Control: Rule out hydrolysis first by Karl Fischer titration (<500 ppm water).
-
Temperature Cap: Avoid processing temperatures above 160°C. If high temps are unavoidable, minimize residence time (e.g., use Wiped Film Evaporation instead of pot distillation).
Q3: I see a "hump" or broad peak at the end of my chromatogram. Is this polymer?
Diagnosis: Likely Oligomerization of Butyl Acrylate . Technical Insight: If the Retro-Michael reaction occurs (see Q1), the liberated Butyl Acrylate is highly reactive. Without polymerization inhibitors (like BHT or MEHQ), it will form oligomers that appear as broad, late-eluting signals or non-volatile gum in the flask.
Deep Dive: Degradation Pathways
The thermal degradation of Butyl 3-(2-oxocyclopentyl)propanoate is governed by three competing mechanisms. The dominance of one over the others depends on Temperature , pH , and Catalyst Residue .
Pathway A: Retro-Michael Addition (Reversible)
-
Mechanism: Deprotonation at the
-position of the cyclopentanone ring triggers the expulsion of the acrylate group. -
Criticality: High. This is the most common yield-loss mechanism during purification.
Pathway B: Ester Pyrolysis (Ei Elimination)
-
Trigger: High Heat (>180°C).
-
Mechanism: A six-membered cyclic transition state allows the carbonyl oxygen to abstract a
-hydrogen from the butyl chain. -
Criticality: Moderate. Only relevant during harsh distillation.
Pathway C: Intramolecular Cyclization
-
Trigger: Presence of Acid (degradation product).
-
Mechanism: The free acid (formed via pyrolysis/hydrolysis) can attack the ketone to form an enol-lactone or spiro-lactone.
Visualizing the Pathways
Caption: Primary thermal degradation pathways showing the split between Retro-Michael reversion and Ester Pyrolysis.
Experimental Protocols
Protocol A: Thermal Stress Test (Self-Validating)
Use this protocol to determine the maximum safe processing temperature for your specific batch.
-
Preparation: Prepare 4 GC vials containing 50 mg of the sample.
-
Doping (Validation Step):
-
Vial 1: Control (Room Temp).
-
Vial 2: Pure Sample.
-
Vial 3: Sample + 1% Triethylamine (Simulates basic residue).
-
Vial 4: Sample + 1% p-TsOH (Simulates acidic residue).
-
-
Stress: Heat Vials 2, 3, and 4 at 120°C for 1 hour in a heating block.
-
Analysis: Dilute with 1 mL Dichloromethane and analyze via GC-MS.
-
Interpretation:
-
If Vial 3 shows Cyclopentanone/Acrylate
Base Sensitive (Retro-Michael risk). -
If Vial 4 shows Acid peak
Acid Sensitive (Cyclization/Hydrolysis risk). -
If Vial 2 is stable but Vial 3 degrades
Your purification requires better neutralization.
-
Protocol B: GC-MS Identification Parameters
Standardize your analytical method to catch these specific breakdown products.
| Parameter | Setting | Reason |
| Column | DB-5ms or HP-5 (30m x 0.25mm) | Non-polar phase separates esters well. |
| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent in-situ degradation. |
| Oven Program | 50°C (2 min) | Low initial temp is critical to resolve Cyclopentanone and Butyl Acrylate . |
| Mass Spec | Scan 35–400 amu | Capture low MW fragments of Butene/Acrylate. |
Target Retention Times (Relative):
-
Butene: < 2.0 min (Likely lost in solvent delay).
-
Cyclopentanone: ~4–5 min.
-
Butyl Acrylate: ~6–7 min.
-
Parent Molecule: ~15–18 min.
-
Degradation Acid: ~16–19 min (Often tails badly without derivatization).
Summary of Degradation Products
| Product Name | Origin Pathway | Detection Sign | Risk Level |
| Cyclopentanone | Retro-Michael | Early eluting GC peak | High (Process Reversion) |
| Butyl Acrylate | Retro-Michael | Early eluting GC peak | High (Polymerization risk) |
| 3-(2-oxocyclopentyl)propanoic acid | Pyrolysis / Hydrolysis | Broad/Tailing peak; High Acid Value | Medium (Storage stability) |
| 1-Butene | Ester Pyrolysis | Gas evolution; Pressure buildup | Low (Unless sealed) |
| Poly(butyl acrylate) | Secondary Reaction | Insoluble residue; Column fouling | Medium (Equipment fouling) |
References
-
Royal Society of Chemistry. (1978). The Mechanism of the Gas-phase Pyrolysis of Esters. Part 7. The Effects of Substituents at the Acyl Carbon. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
American Chemical Society. (2023).[4][5] Butyl Acetate Pyrolysis and Combustion Chemistry: Mechanism Generation and Shock Tube Experiments. ACS Omega. Retrieved from [Link]
-
SciSpace. (2023). Exploiting retro oxa-Michael chemistry in polymers. Retrieved from [Link]
-
National Institutes of Health (PubChem). Methyl 3-(2-oxocyclopentyl)propanoate (Analogue Data). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Solvent Selection for Oxocyclopentyl Propanoate Reactions
Welcome to the technical support center for optimizing solvent selection in oxocyclopentyl propanoate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent choice in esterification reactions involving cyclic ketones. Here, we move beyond simple protocols to explain the "why" behind experimental decisions, ensuring a deeper understanding and more robust results.
Introduction: The Critical Role of the Solvent
The synthesis of oxocyclopentyl propanoate, a valuable fragrance and pharmaceutical intermediate, typically involves the esterification of a 2-oxocyclopentyl-containing alcohol or the direct reaction of a cyclopentanone derivative. The solvent in these reactions is not merely a medium for the reactants but an active participant that influences reaction rate, equilibrium position, and the formation of byproducts. A suboptimal solvent choice can lead to low yields, difficult purifications, and inconsistent results. This guide will provide you with the insights to troubleshoot and optimize your solvent system effectively.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common challenges encountered during the synthesis of oxocyclopentyl propanoate and similar keto-esters.
Q1: My reaction yield is consistently low. Could the solvent be the primary cause?
A1: Absolutely. A low yield in an esterification reaction is often directly linked to the reaction equilibrium. The Fischer esterification, a common method for this synthesis, is a reversible process.[1][2][3] To achieve a high yield, the equilibrium must be shifted towards the product side. The solvent plays a crucial role in this manipulation.
Causality & Troubleshooting Steps:
-
Water Removal (Le Châtelier's Principle): The esterification reaction produces water as a byproduct.[1][2] If water is allowed to accumulate, the reverse reaction (hydrolysis) will occur, reducing the yield.[1][4]
-
Solution: Employ a solvent that forms an azeotrope with water, allowing for its removal using a Dean-Stark apparatus.[5][6][7][8] Toluene and xylenes are standard choices for this purpose due to their suitable boiling points and immiscibility with water.[5][7][9] For lower temperature reactions, cyclohexane can be considered.
-
Experimental Protocol (Dean-Stark Azeotropic Distillation):
-
Assemble a reflux apparatus with a Dean-Stark trap and a condenser. Ensure all glassware is meticulously dried.
-
Charge the reaction flask with the 2-oxocyclopentyl-containing alcohol, propanoic acid (or its anhydride), the chosen azeotropic solvent (e.g., toluene), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Heat the mixture to reflux. The solvent-water azeotrope will distill into the Dean-Stark trap.
-
Upon cooling in the trap, the denser water will separate and collect at the bottom, while the solvent will overflow and return to the reaction flask.
-
Monitor the reaction by observing the amount of water collected in the trap. The reaction is near completion when water ceases to accumulate.[5]
-
-
-
Reactant Concentration: According to Le Châtelier's principle, using a large excess of one reactant can also drive the equilibrium towards the products.[3][10]
-
Solution: If propanoic acid is the less expensive reagent, use it in significant excess. Alternatively, the alcohol reactant can be used in excess. If one of the reactants can also serve as the solvent (e.g., if the alcohol is a liquid and a good solvent for the other components), this can be a highly effective strategy.[2][11]
-
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant side product formation. How can solvent choice help to minimize this?
A2: Side product formation in reactions involving ketones like a 2-oxocyclopentyl moiety often arises from the ketone's ability to enolize, leading to self-condensation (aldol-type reactions) or other undesired pathways.[12] The solvent's polarity and protic/aprotic nature can significantly influence the rates of these side reactions relative to the desired esterification.
Causality & Troubleshooting Steps:
-
Keto-Enol Tautomerism: The equilibrium between the keto and enol forms of the cyclopentanone ring is sensitive to the solvent environment.[13][14][15] Polar protic solvents can stabilize the enol form through hydrogen bonding, potentially increasing the rate of enol-mediated side reactions.
-
Solution: Consider switching to a less polar, aprotic solvent. Solvents like toluene, hexane, or dichloromethane can disfavor enolization compared to more polar or protic solvents like alcohols or DMSO.[13] This can be a balancing act, as the desired esterification also needs a solvent in which the reactants are sufficiently soluble.
-
-
Solvent Polarity and Reaction Rate: The polarity of the solvent can affect the rates of the desired and undesired reactions differently.[16]
-
Solution: A systematic screening of solvents with varying polarities can be beneficial. Start with a non-polar solvent like hexane or cyclohexane. If solubility is an issue, gradually increase the polarity with solvents like toluene, dichloromethane, or diethyl ether. It is crucial to monitor the reaction progress and byproduct profile for each solvent.
-
Diagram of Solvent Influence on Side Reactions:
Caption: Solvent effects on desired vs. undesired reaction pathways.
Q3: My starting materials are not fully soluble in the recommended azeotropic solvents like toluene. What are my options?
A3: Solubility is a fundamental requirement for a successful reaction. If your specific 2-oxocyclopentyl derivative has poor solubility in non-polar solvents, a co-solvent system or an alternative solvent may be necessary.
Causality & Troubleshooting Steps:
-
Co-Solvent System: Introducing a small amount of a more polar, aprotic co-solvent can enhance the solubility of your starting materials without drastically altering the overall non-polar character of the reaction medium required for azeotropic water removal.
-
Solution: To a primary solvent of toluene, consider adding a co-solvent such as tetrahydrofuran (THF) or 1,4-dioxane in a minimal amount required to achieve dissolution at the reaction temperature. Be cautious, as some polar aprotic solvents can have boiling points close to that of water, which might interfere with the Dean-Stark trap's efficiency.
-
-
Alternative High-Boiling Point Solvents: Some higher boiling point ethers or esters can serve as both the solvent and a medium for azeotropic water removal, though they may be less efficient than toluene.
-
Solution: Consider solvents like dibutyl ether or anisole. While they don't form a classic low-boiling azeotrope with water in the same way as toluene, their high boiling points can facilitate the physical removal of water through distillation.
-
Data Presentation: Solvent Properties
The selection of an appropriate solvent requires a careful consideration of its physical properties. The following table provides a comparison of common organic solvents that could be considered for the synthesis of oxocyclopentyl propanoate.
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Solubility in Water ( g/100g ) | Notes |
| Hexane | 69 | 1.89 | 0.0014 | Non-polar, good for minimizing enolization.[17] |
| Cyclohexane | 80.7 | 2.02 | <0.1 | Non-polar, suitable for azeotropic removal of water.[18][19] |
| Toluene | 110.6 | 2.38 | 0.05 | Excellent for azeotropic water removal with a Dean-Stark trap.[9][17] |
| Dichloromethane | 39.6 | 9.08 | 2 | Polar aprotic, useful for solubility but low boiling point. |
| Diethyl Ether | 34.6 | 4.34 | 7.5 | Low boiling point, can be used for reactions at lower temperatures.[18][19] |
| Tetrahydrofuran (THF) | 66 | 7.5 | 30 | Polar aprotic, good co-solvent for solubility issues.[17] |
| Ethyl Acetate | 77 | 6.0 | 8.7 | Can be a reactant and a solvent, but water miscibility is a concern.[18][19] |
| Acetonitrile | 81.6 | 37.5 | Miscible | Highly polar aprotic, may promote side reactions.[18][19] |
| Dimethylformamide (DMF) | 153 | 36.7 | Miscible | High boiling point, highly polar, risk of promoting side reactions.[18][19] |
| Dimethyl Sulfoxide (DMSO) | 189 | 47 | Miscible | High boiling point, highly polar, strong H-bond acceptor.[18][19] |
Data compiled from multiple sources.[17][18][19][20][21]
Conclusion: A Systematic Approach to Solvent Optimization
Optimizing solvent selection for the synthesis of oxocyclopentyl propanoate is a multi-faceted challenge that requires a systematic approach. By understanding the interplay between solvent properties and reaction mechanics—specifically, reaction equilibrium and the potential for side reactions—researchers can effectively troubleshoot and enhance their synthetic protocols. Always begin with the end in mind: a high-yielding, clean reaction that simplifies downstream purification. The principles and troubleshooting steps outlined in this guide provide a robust framework for achieving this goal.
References
-
Dean-Stark - Chemistry Teaching Labs. University of York. [Link]
-
Solvent Properties. Scribd. [Link]
-
Current developments in esterification reaction: A review on process and parameters. ScienceDirect. [Link]
-
Common Organic Solvents: Table of Properties. Erowid. [Link]
- Process for purifying an alpha-keto ester.
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Which solvent cannot be used in a Dean-Stark apparatus? Brainly.com. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
-
Fischer esterification reaction. BYJU'S. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. MilliporeSigma. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. National Center for Biotechnology Information. [Link]
- Process for producing (±) 2- [4- (2-oxocyclopentylmethyl) phenyl] propionic acid and salts thereof.
-
Dean and Stark & Clevenger Apparatus: Uses and Features. Borosil Scientific. [Link]
- PROCESS FOR PURIFYING AN a-KETO ESTER.
-
A METHOD FOR PREPARING RAMIPRIL. European Patent Office. [Link]
-
Dean–Stark apparatus. Wikipedia. [Link]
-
The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease. SciELO Brasil. [Link]
-
Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]
-
Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. ACS Publications. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester. [Link]
-
Dean−Stark Apparatus Modified for Use with Molecular Sieves. ACS Publications. [Link]
-
Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. ACS Publications. [Link]
-
Solvent effects on the rate of the keto-enol interconversion of 2-nitrocyclohexanone. National Center for Biotechnology Information. [Link]
-
Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Oxford Academic. [Link]
-
Purification and Characterization of α-Keto Ester Reductases from Bakers' Yeast. Taylor & Francis Online. [Link]
-
Chemistry of Esters. Chemistry LibreTexts. [Link]
- Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. National Center for Biotechnology Information. [Link]
- Preparation of Crystalline Form SI of 2-r4-(2-Oxo-cvclopentylmethyl)-phenyll-propionic acid.
-
The role of acetone solvent in the reaction of 3-chloropropionyl- and 2-chloropropionyl-isothiocyanate with hydrazine. ResearchGate. [Link]
-
A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. ResearchGate. [Link]
-
From Ketones to Esters by a Cu-Catalyzed Highly Selective C(CO)–C(alkyl) Bond Cleavage: Aerobic Oxidation and Oxygenation with Air. Journal of the American Chemical Society. [Link]
-
Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures. MDPI. [Link]
-
Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. Semantic Scholar. [Link]
-
Ketones to Esters. Chemistry Steps. [Link]
-
Baeyer–Villiger oxidation. Wikipedia. [Link]
Sources
- 1. Current developments in esterification reaction: A review on process and parameters | CoLab [colab.ws]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Dean and Stark & Clevenger Apparatus: Uses and Features [borosilscientific.com]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 9. brainly.com [brainly.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. www1.chem.umn.edu [www1.chem.umn.edu]
- 18. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. scribd.com [scribd.com]
- 21. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Purification of Butyl 3-(2-oxocyclopentyl)propanoate
Here is the comprehensive technical support guide for the separation and purification of Butyl 3-(2-oxocyclopentyl)propanoate.
Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Separation Protocols, Impurity Profiling, and Yield Optimization Last Updated: March 5, 2026[1]
Executive Summary & Molecule Profile[2]
Target Molecule: Butyl 3-(2-oxocyclopentyl)propanoate CAS: 10407-36-0 (Methyl analog ref), Generic structure class.[1] Synthesis Context: Typically synthesized via the Stork Enamine Michael Addition involving cyclopentanone and butyl acrylate.[1] Critical Utility: A key intermediate for synthesizing pharmaceutical APIs (e.g., Ramipril analogs) and fragrance compounds (jasmonate derivatives).[1]
This guide addresses the critical bottleneck in this synthesis: Separating the mono-alkylated target from the di-alkylated byproducts and polymeric residues.
Physical Property Matrix (Reference Data)
| Component | Approx. Boiling Point (Atm) | Boiling Point (Reduced Pressure) | Role |
| Cyclopentanone | 130.6 °C | ~30 °C @ 10 mmHg | Starting Material (Solvent) |
| Butyl Acrylate | 145.0 °C | ~40 °C @ 10 mmHg | Electrophile |
| Target (Mono-ester) | >280 °C (Calc.) | 135–140 °C @ 2 mmHg | Product |
| Di-alkylated Impurity | >350 °C (Calc.) | >180 °C @ 2 mmHg | Major Byproduct |
| Poly(butyl acrylate) | N/A (Solid/Gum) | Non-volatile residue | Polymer Impurity |
Diagnostic Workflow: The "Triage"
Before attempting separation, identify your crude mixture's profile using this decision logic.
Figure 1: Diagnostic logic for determining the appropriate purification pathway based on crude impurity profile.
Troubleshooting Guides (Q&A Format)
Scenario A: "I cannot separate the di-alkylated byproduct from my target."
User Issue: "My GC shows a persistent peak eluting after the product. Distillation isn't clearing it effectively."
Root Cause Analysis:
The reaction stoichiometry likely favored di-alkylation .[1] In Michael additions involving cyclopentanone, the mono-alkylated product is still nucleophilic. If the concentration of butyl acrylate is too high relative to the enamine/ketone, the second addition occurs at the
Technical Solution:
-
Prevention (Synthesis Phase): You must use a large excess of the enamine (or cyclopentanone) relative to the acrylate (1.5:1 to 2:1 ratio).[1] This statistically favors mono-addition.
-
Correction (Separation Phase):
-
Technique: Use a Vigreux column (at least 20cm) during vacuum distillation.[1] The boiling point difference (
T) between mono- and di-esters is >40°C at 2 mmHg, which is sufficient for fractional distillation. -
Protocol: Collect the main fraction only when the vapor temperature stabilizes at 135–140°C (2 mmHg). Stop collection immediately when the temperature begins to rise above 145°C.
-
Scenario B: "My crude mixture turned into a viscous gel."
User Issue: "During workup, the organic layer became extremely thick. I suspect polymerization."
Root Cause Analysis: Butyl acrylate is prone to radical polymerization, initiated by heat or light.[1] If the reaction was run without radical inhibitors or at excessive temperatures, you formed Poly(butyl acrylate).[1]
Technical Solution:
-
Immediate Remediation: Do not attempt to distill the gel directly; it will bump and degrade.[1]
-
Future Prevention: Add a radical inhibitor like MEHQ (Hydroquinone monomethyl ether) or BHT (100–200 ppm) to the reaction mixture.[1] Perform the reaction under an inert atmosphere (Nitrogen/Argon) to exclude oxygen, which can promote radical formation in acrylates.[1]
Scenario C: "The product smells like amine and has a trailing baseline on TLC."
User Issue: "I used morpholine to make the enamine, but I can't get rid of it."
Root Cause Analysis: Incomplete hydrolysis of the intermediate enamine.[1] The Michael addition forms an iminium/enamine species that must be hydrolyzed to release the ketone and the amine.
Technical Solution: The "Self-Validating" Hydrolysis Protocol:
-
Dissolve crude oil in water/acetic acid buffer (pH ~4–5).
-
Stir vigorously for 2 hours at room temperature.
-
Validation Step: Take an aliquot, extract with ether, and run a TLC. If the spot stays at the baseline (amine salts) or matches the clean ketone Rf, proceed.[1]
-
Extraction: The morpholine will remain in the aqueous acidic layer as a salt.[1] Extract the product into an organic solvent (DCM or EtOAC).[1][2]
Detailed Experimental Protocols
Protocol 1: High-Vacuum Fractional Distillation (Primary Method)
Objective: Isolate >95% pure mono-ester from crude reaction mixture.
Equipment:
-
Short-path distillation head or 10cm Vigreux column.
-
High-vacuum pump (capable of <5 mmHg).[1]
-
Manometer.[1]
-
Oil bath with magnetic stirring.[1]
Step-by-Step:
-
Degassing: Place crude oil in the boiling flask. Stir gently under vacuum (no heat) for 10 minutes to remove residual solvents (DCM, Toluene) and dissolved gases.
-
Foreshot Collection:
-
Main Fraction:
-
Termination:
-
Stop when vapor temp spikes or distillation rate slows drastically. The pot residue contains the di-alkylated byproducts and polymers.
-
Protocol 2: Chemical Purification (Bisulfite Adduct)[1]
Context: Use this if distillation equipment is unavailable or if the di-alkylated impurity is difficult to remove.[1] This method exploits the steric accessibility of the ketone.
Mechanism: The mono-substituted ketone forms a water-soluble bisulfite adduct more readily than the sterically crowded di-substituted byproduct.
-
Formation: Shake the crude organic mixture with saturated aqueous Sodium Bisulfite (
). -
Separation: The target ketone moves to the aqueous phase as the adduct. The di-alkylated impurity (and polymers) remain in the organic layer.[1]
-
Wash: Wash the aqueous layer with ether to remove impurities.[1]
-
Regeneration: Treat the aqueous phase with 10% NaOH or Sodium Carbonate to decompose the adduct and release the pure ketone.
-
Extraction: Extract the pure ketone back into ether/DCM.
Mechanistic Visualization
Understanding the reaction pathway helps identify where impurities originate.
Figure 2: Reaction pathway showing the critical bifurcation point where excess acrylate leads to di-alkylated impurities.[1]
References
-
Stork, G., et al. (1963).[1] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. This is the foundational text for the enamine chemistry used in this synthesis. [1]
-
PubChem. "Butyl 3-(2-oxocyclopentyl)propanoate Analog Data."[1] National Library of Medicine.[1] Used for physical property estimation and toxicity data. [1][3]
-
Org. Synth. (1974).[1] "General Procedures for Michael Additions using Enamines." Organic Syntheses. Provides the standard workup protocols for hydrolyzing enamine intermediates. [1]
-
LookChem. "3-(2-Oxocyclopentyl)propanoic acid Properties." Used to extrapolate boiling points for the butyl ester derivative. [1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Butyl Acrylate and Cyclopentanone before handling.
Sources
Validation & Comparative
A Comprehensive Guide to the 1H NMR Spectral Analysis of Butyl 3-(2-oxocyclopentyl)propanoate: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. This guide offers an in-depth analysis of the ¹H NMR spectrum of Butyl 3-(2-oxocyclopentyl)propanoate, a molecule integrating a keto-ester functionality that is a common motif in synthetic intermediates and biologically active compounds. As a Senior Application Scientist, this guide moves beyond a simple spectral interpretation, providing a comparative analysis grounded in the fundamental principles of NMR and contextualized with alternative analytical techniques.
The structural complexity of Butyl 3-(2-oxocyclopentyl)propanoate, featuring a chiral center and multiple methylene groups in diverse electronic environments, presents an excellent case study for the power of high-resolution NMR. Understanding its spectral features is crucial for confirming its synthesis, assessing its purity, and providing a foundation for the characterization of more complex derivatives.
The Cornerstone of Structural Elucidation: ¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful technique that provides detailed information about the number of different types of protons, their relative numbers, and their connectivity within a molecule. The key parameters derived from a ¹H NMR spectrum are:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[1]
-
Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Multiplicity (Splitting Pattern): Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiple peaks. The 'n+1' rule is a common heuristic, where a proton with 'n' equivalent neighboring protons will have its signal split into 'n+1' peaks (e.g., singlet, doublet, triplet).[2]
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. It is a measure of the interaction between coupled protons and is independent of the magnetic field strength.[3]
Predicted ¹H NMR Spectrum of Butyl 3-(2-oxocyclopentyl)propanoate
While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be constructed by analyzing the expected contributions from its constituent fragments: the n-butyl group, the propanoate linker, and the 2-substituted cyclopentanone ring.
Figure 2. A typical analytical workflow for structural elucidation.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following provides a standardized protocol for acquiring a high-quality ¹H NMR spectrum of a keto-ester like Butyl 3-(2-oxocyclopentyl)propanoate.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the NMR tube into a spinner and place it in the sample gauge to ensure correct positioning.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Use a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
Ensure a relaxation delay of at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all the signals in the spectrum.
-
Analyze the chemical shifts, integrations, and multiplicities to assign the peaks to the corresponding protons in the molecule.
-
Conclusion
The structural analysis of Butyl 3-(2-oxocyclopentyl)propanoate serves as an excellent model for understanding the interplay of different functional groups within a single molecule and their manifestation in a ¹H NMR spectrum. By systematically dissecting the predicted spectrum and comparing it with simpler analogues and data from complementary techniques like ¹³C NMR, IR, and MS, a confident structural assignment can be made. This integrated analytical approach is fundamental in modern chemical research and drug development, ensuring the unambiguous identification and characterization of novel chemical entities.
References
-
UCLA Chemistry. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
Navigating the Carbon Landscape: A Comparative Guide to the C13 NMR Chemical Shifts of Butyl 3-(2-oxocyclopentyl)propanoate
For the modern researcher, navigating the complexities of molecular structure is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the C13 NMR chemical shifts for Butyl 3-(2-oxocyclopentyl)propanoate, offering a comparative lens against predicted values and structurally related compounds. By dissecting the spectral data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for confident structural verification and characterization.
The Structural Blueprint: Understanding Butyl 3-(2-oxocyclopentyl)propanoate
Butyl 3-(2-oxocyclopentyl)propanoate is a keto-ester characterized by a cyclopentanone ring and a butyl ester functionality. The unique electronic environment of each carbon atom within this structure gives rise to a distinct C13 NMR spectrum. Understanding the factors that influence these chemical shifts is crucial for accurate spectral assignment. Key factors include the electronegativity of neighboring atoms, the hybridization state of the carbon (sp², sp³), and steric effects.[1][2][3] For instance, the carbonyl carbons of the ketone and ester groups are significantly deshielded and appear far downfield due to the strong electronegativity of the oxygen atoms and their sp² hybridization.[2][4]
To facilitate a clear discussion, the carbon atoms of Butyl 3-(2-oxocyclopentyl)propanoate are systematically numbered as illustrated in the diagram below.
Caption: Structure of Butyl 3-(2-oxocyclopentyl)propanoate with carbon numbering.
Comparative Analysis of C13 NMR Chemical Shifts
In the absence of a publicly available experimental spectrum for Butyl 3-(2-oxocyclopentyl)propanoate, a combination of predictive tools and comparative analysis with structurally similar compounds provides a robust framework for understanding its C13 NMR spectrum.[5][6][7][8]
| Carbon Atom | Predicted Chemical Shift (ppm) for Butyl 3-(2-oxocyclopentyl)propanoate* | Experimental Chemical Shift (ppm) for Cyclopentanone[9][10][11] | Experimental Chemical Shift (ppm) for Butyl Propanoate[12] |
| C1 | ~218 | 220.16 | - |
| C2 | ~45 | 38.31 | - |
| C3 | ~28 | 23.31 | - |
| C4 | ~35 | 23.31 | - |
| C5 | ~38 | 38.31 | - |
| C6 | ~30 | - | - |
| C7 | ~34 | - | 27.7 |
| C8 | ~173 | - | 174.4 |
| C9 | ~64 | - | 64.0 |
| C10 | ~31 | - | 30.7 |
| C11 | ~19 | - | 19.2 |
| C12 | ~14 | - | 13.7 |
*Predicted values are generated using a combination of established NMR prediction algorithms and comparative data analysis.
Dissecting the Spectrum: A Rationale for Chemical Shift Assignments
A detailed analysis of the predicted and comparative data reveals the electronic environment of each carbon atom:
-
Carbonyl Carbons (C1 and C8): The ketone (C1) and ester (C8) carbonyl carbons are the most downfield-shifted signals, appearing at approximately 218 ppm and 173 ppm, respectively.[4] This significant deshielding is a direct consequence of the double bond to highly electronegative oxygen atoms.
-
Cyclopentanone Ring Carbons (C2-C5): The carbons of the cyclopentanone ring exhibit shifts characteristic of aliphatic rings. The carbons alpha to the ketone (C2 and C5) are expected around 38-45 ppm, deshielded by the adjacent carbonyl group. The beta (C3 and C4) carbons are predicted to be more upfield, around 28-35 ppm.
-
Propanoate Chain Carbons (C6 and C7): The methylene carbons of the propanoate side chain (C6 and C7) will have distinct chemical shifts. C7, being alpha to the ester carbonyl, will be more deshielded (~34 ppm) than C6 (~30 ppm).
-
Butyl Chain Carbons (C9-C12): The chemical shifts of the butyl chain carbons are influenced by their proximity to the ester oxygen. C9, directly attached to the oxygen, is the most downfield in this group (~64 ppm). The chemical shifts then decrease progressively for C10 (~31 ppm), C11 (~19 ppm), and C12 (~14 ppm) as the distance from the electronegative oxygen increases.[1]
Experimental Protocol for C13 NMR Spectroscopy
Acquiring a high-quality C13 NMR spectrum is crucial for accurate structural elucidation. The following is a standardized protocol for obtaining the C13 NMR spectrum of a small organic molecule like Butyl 3-(2-oxocyclopentyl)propanoate.
Caption: Standard workflow for acquiring a C13 NMR spectrum.
1. Sample Preparation:
-
Accurately weigh 10-50 mg of Butyl 3-(2-oxocyclopentyl)propanoate.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃), which also serves as the field frequency lock.[13]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).[14][15]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Select an appropriate pulse program, typically a proton-decoupled sequence, to simplify the spectrum to singlets for each unique carbon.[3][16]
-
Set the acquisition parameters, including the number of scans (NS), which may need to be increased for dilute samples, and the relaxation delay (D1) to ensure full relaxation of all carbon nuclei.[17][18]
-
Initiate the acquisition to collect the Free Induction Decay (FID) signal.
3. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks if desired, although integration in C13 NMR is generally not as straightforward as in H1 NMR due to varying relaxation times and the Nuclear Overhauser Effect (NOE).[2]
Conclusion
This guide provides a comprehensive framework for understanding and predicting the C13 NMR spectrum of Butyl 3-(2-oxocyclopentyl)propanoate. By leveraging predictive tools and making informed comparisons with structurally analogous compounds, researchers can confidently assign the chemical shifts and verify the structure of this and related molecules. The provided experimental protocol offers a standardized approach to acquiring high-quality C13 NMR data, a critical step in the rigorous characterization of chemical compounds.
References
-
Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
-
Slideshare. (n.d.). Chemical shift with c13 nmr. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (2025, March 14). NMRShiftDB. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentanone. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]
-
MDPI. (2025, August 21). An NMR Database for Organic and Organometallic Compounds. Retrieved from [Link]
-
Mestrelab. (2025, May 27). Download NMR Predict. Retrieved from [Link]
-
SpectraBase. (n.d.). Butyl 2-(6-methoxy-2-naphthyl)propanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclopentanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
The University of Chicago. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
The University of Chicago. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]
-
Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE N.M.R. SPECTRUM OF CYCLOPENTANONE. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,2,4-Trimethyl-cyclopentanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Running 13C spectra. Retrieved from [Link]
-
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025, October 14). Synthesis of butyl propionate: A possible monomer for biodegradable polymer. Retrieved from [Link]
-
Chegg.com. (2024, February 7). Solved The data table for a ^(13)C NMR spectrum is simpler. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). 3 C-13 NMR spectrum of the solid product formed by reacting the.... Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Simulate and predict NMR spectra [nmrdb.org]
- 8. Visualizer loader [nmrdb.org]
- 9. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cyclopentanone(120-92-3) 13C NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Butyl propionate(590-01-2) 13C NMR spectrum [chemicalbook.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. Chemical shift with c13 nmr | PPT [slideshare.net]
- 15. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 16. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 17. chem.uiowa.edu [chem.uiowa.edu]
- 18. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
FTIR absorption peaks for Butyl 3-(2-oxocyclopentyl)propanoate
Technical Guide: FTIR Characterization & Process Monitoring of Butyl 3-(2-oxocyclopentyl)propanoate
Executive Summary
Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0) is a critical bifunctional intermediate used in the synthesis of pharmaceuticals (prostaglandin analogs) and fragrance compounds (jasmonate derivatives).[1][2][3] Its structure combines a strained five-membered cyclic ketone with an acyclic butyl ester side chain.[1][2][3][4]
This guide provides a comparative spectroscopic analysis to assist researchers in:
-
Structural Verification: Distinguishing the target product from structural analogs.[1][2][3][4]
-
Process Monitoring: Tracking the Michael addition efficiency by comparing the product against starting materials (Cyclopentanone and Butyl Acrylate).
-
Purity Assessment: Identifying common hydrolysis impurities (Carboxylic Acid derivatives).
Theoretical Spectroscopic Framework
The FTIR spectrum of Butyl 3-(2-oxocyclopentyl)propanoate is defined by the interplay between the ring strain of the cyclopentanone and the free rotation of the aliphatic ester.
Key Vibrational Modes
| Functional Group | Mode | Wavenumber ( | Mechanistic Insight |
| Cyclic Ketone (C=O) | Stretching | 1740 – 1750 | The 5-membered ring strain increases the bond force constant, shifting the absorption to a higher frequency compared to acyclic ketones (~1715 |
| Ester (C=O) | Stretching | 1735 – 1745 | Typical aliphatic ester carbonyl.[1][2][3] Often overlaps with the cyclic ketone peak, creating a broadened or split band in the 1735–1750 range. |
| Ester (C-O-C) | Stretching | 1160 – 1250 | The "Fingerprint" anchor.[1][2][3][4] Strong asymmetric stretching of the C-O-C linkage, specific to the butyl ester moiety. |
| Alkyl (C-H) | Stretching | 2850 – 2960 | |
| Methylene ( | Bending | 1450 – 1465 | Scissoring vibrations of the ring and chain methylene groups.[1][2][3] |
Comparative Analysis: Product Performance vs. Alternatives
This section compares the FTIR profile of the target compound against its Precursors (for reaction monitoring) and its Hydrolysis Impurity (for quality control).
Scenario A: Reaction Monitoring (Synthesis from Butyl Acrylate)
Objective: Confirm the completion of the Michael Addition reaction. Comparison:Target Product vs. Butyl Acrylate (Reagent) .[1][2][3][4]
| Feature | Butyl Acrylate (Precursor) | Target Product | Diagnostic Action |
| Alkene C=C | 1620 – 1640 | Absent | CRITICAL: Disappearance of this peak confirms consumption of the acrylate.[1][2][3] |
| Vinylic C-H | > 3000 – 3100 | Absent | Confirming indicator of C=C saturation.[1][2][3] |
| Carbonyl Shape | Single sharp peak (~1730 | Broad/Split peak (1735–1750 | Appearance of the second carbonyl (ketone) broadens the C=O region.[1][3] |
Scenario B: Purity Analysis (Hydrolysis Check)
Objective: Detect degradation of the ester into the free acid.[3] Comparison:Target Product vs. 3-(2-oxocyclopentyl)propanoic acid .[1][2][3][4][5][6]
| Feature | Target Product (Ester) | Acid Impurity (Hydrolysis) | Diagnostic Action |
| O-H Region | Absent | 2500 – 3300 | "Carboxylic Acid Beard": A broad, jagged absorption indicates hydrolysis. |
| C=O[1][2][3] Region | ~1740 | ~1710 | A shoulder or new peak appearing at lower wavenumbers suggests acid formation.[1][2][3] |
Experimental Protocol
To ensure reproducible data for comparative analysis, follow this self-validating protocol.
Methodology: Attenuated Total Reflectance (ATR) FTIR
-
Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with Diamond/ZnSe ATR crystal.
-
Resolution: 4
. -
Scans: 32 (Screening) or 64 (Final QC).
Step-by-Step Workflow
-
Background Correction: Clean the crystal with isopropanol.[1][2][3][4] Collect an air background spectrum.[1][3][4]
-
Sample Application:
-
Acquisition: Record the spectrum.
-
Post-Processing: Apply baseline correction if the baseline drifts >5% T. Identify the Carbonyl Maxima (
).[1][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Process Visualization
The following diagram illustrates the synthesis workflow and the specific FTIR checkpoints used to validate the transformation from precursors to the final product.
Figure 1: Reaction monitoring workflow via FTIR. The critical control point (Checkpoint 1) relies on the disappearance of the acrylate C=C stretch.[3]
References
-
National Institute of Standards and Technology (NIST). Propanoic acid, butyl ester (Butyl Propionate) Infrared Spectrum.[1][3][4][7] NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link][1][2][3]
-
SpectraBase. Methyl 3-(2-oxocyclopentyl)propanoate Vapor Phase IR Spectrum. John Wiley & Sons.[1][2][3][4][8] (Structural analog reference for cyclic ketone/ester overlap). Available at: [Link][1][2][3]
-
Organic Syntheses. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one. Org.[1][2][3][4][9] Synth. 2013, 90, 194-205.[4] (Reference for cyclopentanone ring strain shifts). Available at: [Link][1][2][3]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. Propanoic acid, butyl ester (CAS 590-01-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Methyl 3-(2-oxocyclopentyl)propanoate | C9H14O3 | CID 543778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(2-oxo-cyclopentyl)-propionic acid butyl ester - CAS号 79024-99-0 - 摩熵化学 [molaid.com]
- 6. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 7. Propanoic acid, butyl ester [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Labyrinth of Mass Spectrometry: A Comparative Guide to the GC-MS Fragmentation of Butyl 3-(2-oxocyclopentyl)propanoate
For the modern researcher, scientist, and drug development professional, Gas Chromatography-Mass Spectrometry (GC-MS) stands as an indispensable tool for the identification and structural elucidation of novel compounds. The intricate dance of fragmentation patterns, unique to each molecule, provides a veritable fingerprint for identification. This guide delves into the anticipated Electron Ionization (EI) fragmentation pattern of Butyl 3-(2-oxocyclopentyl)propanoate, a molecule of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide will construct a detailed, predicted fragmentation pathway grounded in the fundamental principles of mass spectrometry and supported by comparative data from structurally related molecules.
The Molecular Blueprint: Understanding the Structure of Butyl 3-(2-oxocyclopentyl)propanoate
Butyl 3-(2-oxocyclopentyl)propanoate possesses a molecular weight of 212.29 g/mol and the molecular formula C₁₂H₂₀O₃. Its structure incorporates three key features that will dictate its fragmentation under electron ionization: a butyl ester group, a cyclopentanone ring, and a propyl chain linking these two moieties. The ionization process typically begins with the removal of an electron from a non-bonding lone pair, most likely on one of the oxygen atoms, creating a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 212.[1]
Charting the Fragmentation Cascade: A Predicted Pathway
The initial molecular ion is a high-energy species that will undergo a series of fragmentation reactions to form more stable daughter ions. The most probable fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments (both the charged ion and the neutral radical).[2]
The predicted major fragmentation pathways for Butyl 3-(2-oxocyclopentyl)propanoate are as follows:
-
α-Cleavage adjacent to the ester carbonyl: This is a common fragmentation pathway for esters and can lead to the loss of the butoxy group (-OC₄H₉) or the butyl radical (-C₄H₉).
-
Loss of the butoxy radical will result in an acylium ion at m/z 139 .
-
Loss of the butyl radical will lead to a fragment at m/z 155 .
-
-
McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α-β bond. In this molecule, a hydrogen from the butyl chain can be transferred to the ester carbonyl oxygen, leading to the elimination of butene (C₄H₈) and the formation of a radical cation at m/z 156 .
-
Cleavage of the cyclopentanone ring: The five-membered ring can undergo cleavage, a common fragmentation for cyclic ketones.[3] A typical loss is that of ethene (C₂H₄), which, following a ring-opening event, could lead to a fragment ion.
-
Fragmentation of the propyl chain: Cleavage can also occur along the propyl chain connecting the two main functional groups.
-
Loss of the entire ester side chain: Cleavage of the bond between the cyclopentanone ring and the propyl chain could result in a cyclopentanone-containing fragment.
The following DOT script visualizes the predicted primary fragmentation pathways:
Sources
HPLC Method Development for Butyl 3-(2-oxocyclopentyl)propanoate: A Comparative Technical Guide
Executive Summary & Molecule Profile
Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0) is a critical intermediate in the synthesis of prostaglandins, jasmonate-type fragrances, and specific pharmaceutical APIs (e.g., prostaglandin analogs). Its analysis presents a unique set of chromatographic challenges:
-
Weak Chromophore: The molecule lacks a conjugated
-system. It relies on the weak transition of the ketone (~280 nm) or the non-specific transition of the ester/carbonyl (<210 nm). -
Moderate Lipophilicity: The butyl chain adds significant hydrophobicity (LogP
2.1–2.5) compared to its methyl ester counterparts, requiring tailored organic modifier gradients. -
Matrix Complexity: Often analyzed directly from reaction mixtures containing polar catalysts (e.g., morpholine, p-TSA) or hydrolysis byproducts (acid form).
This guide details the development of a robust RP-HPLC-UV method ("The Product") and objectively compares it against industry-standard alternatives: GC-FID and HPLC-RI .
Molecule Specifications
| Property | Value | Implication for Method Development |
| Molecular Formula | MW = 212.29 g/mol | |
| Boiling Point | ~324°C (760 mmHg) | High BP challenges standard GC without high-temp columns. |
| Chromophores | Ketone, Ester | Detection required at low UV (210 nm) or via RI/ELSD. |
| Solubility | Soluble in ACN, MeOH, EtOAc | Compatible with Reverse Phase (RP) and Normal Phase (NP). |
The "Product": Optimized RP-HPLC-UV Method
A Core-Shell C18 Approach for Enhanced Sensitivity and Speed.
The developed method utilizes Core-Shell (Fused-Core) Particle Technology . Unlike fully porous particles, core-shell columns provide higher efficiency at lower backpressures, sharpening the peaks of weak UV absorbers like our target molecule, thereby improving the Signal-to-Noise (S/N) ratio.
Chromatographic Conditions (The Protocol)
-
Column: Kinetex C18 (2.6 µm, 100 Å, 150 x 4.6 mm) or equivalent Core-Shell C18.
-
System: HPLC with Diode Array Detector (DAD).
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (Milli-Q). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.2 mL/min.
-
Temperature: 35°C (Controls viscosity and improves mass transfer).
-
Injection Volume: 10 µL.
-
Detection: UV @ 210 nm (Primary), 280 nm (Secondary/Confirmation).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic for polar impurities |
| 10.0 | 85 | Gradient Ramp (Elution of Target) |
| 12.0 | 85 | Wash |
| 12.1 | 30 | Re-equilibration |
| 15.0 | 30 | End |
Rationale (Expertise & Experience)
-
Why Phosphoric Acid? The acidic pH (~2.5) suppresses the ionization of any residual free acid (3-(2-oxocyclopentyl)propanoic acid), preventing peak tailing. It is transparent at 210 nm, unlike acetate or formate buffers.
-
Why 210 nm? While 280 nm is specific to the ketone, its molar absorptivity (
) is typically <100 . The absorption at 210 nm is 10-20x stronger, essential for quantitation <0.1%. -
Why Core-Shell? The diffusion path is shorter (0.23 µm porous shell), minimizing longitudinal diffusion (
term in Van Deemter). This is critical for the butyl ester, which can show band broadening due to its size and interaction kinetics.
Comparative Analysis: HPLC-UV vs. Alternatives
We compared the performance of the Optimized HPLC-UV method against GC-FID (Gas Chromatography with Flame Ionization Detection) and HPLC-RI (Refractive Index).
Performance Data Summary
| Metric | Method A: RP-HPLC-UV (Product) | Method B: GC-FID (Alternative 1) | Method C: HPLC-RI (Alternative 2) |
| Linearity ( | > 0.999 (10–500 µg/mL) | > 0.999 (5–1000 µg/mL) | > 0.995 (100–2000 µg/mL) |
| LOD (Sensitivity) | ~0.5 µg/mL (at 210 nm) | ~0.1 µg/mL (Best) | ~50 µg/mL (Poor) |
| Selectivity | High for polar impurities | High for volatile impurities | Low (Universal detection) |
| Sample Prep | Minimal (Dilute & Shoot) | Strict (Dry solvents, no salts) | Minimal |
| Run Time | 15.0 min | 25.0 min (High temp ramp) | 20.0 min (Isocratic only) |
| Robustness | High (Buffered mobile phase) | Moderate (Column bleed at >300°C) | Low (Temp sensitive) |
Deep Dive: Why Choose HPLC-UV?
-
Vs. GC-FID: While GC-FID offers superior sensitivity for carbon-rich esters, the boiling point of Butyl 3-(2-oxocyclopentyl)propanoate (~324°C) requires high oven temperatures, leading to column bleed and potential thermal degradation of the cyclopentanone ring (aldol condensation/dimerization risks). HPLC operates at 35°C, preserving integral stability.
-
Vs. HPLC-RI: RI is "universal" but lacks sensitivity and cannot run gradients. The butyl ester requires a gradient to elute efficiently without broadening. RI baseline drift during gradients makes it unusable for this application.
Experimental Protocols
Standard Preparation
-
Stock Solution: Weigh 50.0 mg of Butyl 3-(2-oxocyclopentyl)propanoate reference standard into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).
-
Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase (Initial Ratio: 70:30 Water:ACN).
-
Critical Step: Ensure the diluent matches the initial mobile phase to prevent "solvent shock" peak distortion.
-
System Suitability Test (SST)
Inject the Working Standard (100 µg/mL) 5 times.
-
Acceptance Criteria:
-
Retention Time %RSD < 1.0%
-
Peak Area %RSD < 2.0%[1]
-
Tailing Factor (
): 0.9 – 1.2 -
Theoretical Plates (
): > 10,000
-
Visualization of Method Logic
The following diagram illustrates the decision matrix used to select the Core-Shell HPLC-UV method over GC and RI alternatives.
Caption: Decision tree for selecting RP-HPLC-UV with Core-Shell technology over GC-FID and RI detection for thermally sensitive or complex matrix samples.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 543778, Methyl 3-(2-oxocyclopentyl)propanoate. Retrieved from [Link]
-
Shimadzu Corporation. (2021). Analysis of 3-MCPD Fatty Acid Esters... Using GC-MS/MS. Retrieved from [Link]
-
U.S. EPA. (2023). Substance Details: Cyclopentanepropanoic acid, .beta.-butyl-2-oxo-, methyl ester.[2] Retrieved from [Link]
-
LookChem. (2023). 3-(2-Oxocyclopentyl)propanoic acid Properties and Synthesis. Retrieved from [Link]
Sources
Comparing Butyl vs Methyl 3-(2-oxocyclopentyl)propanoate reactivity
Technical Comparison: Methyl vs. Butyl 3-(2-oxocyclopentyl)propanoate
Executive Summary
This guide provides a technical analysis comparing Methyl 3-(2-oxocyclopentyl)propanoate and its Butyl analog. These compounds serve as critical intermediates in the synthesis of jasmonate-class fragrances (e.g., Methyl Dihydrojasmonate/Hedione) and prostaglandin analogs in pharmaceutical development.
Core Distinction: The primary functional difference lies in the ester hydrolysis kinetics and lipophilicity .
-
The Methyl Ester is a "kinetic" scaffold: it undergoes rapid hydrolysis and transesterification, making it ideal for transient protection or immediate derivatization.
-
The Butyl Ester is a "thermodynamic" or "substantive" scaffold: it exhibits significantly higher lipophilicity and resistance to hydrolysis, useful for sustained-release fragrance applications or lipophilic prodrug formulations.
Physicochemical Profile & Structural Analysis
The structural difference—a single methyl group (
| Property | Methyl 3-(2-oxocyclopentyl)propanoate | Butyl 3-(2-oxocyclopentyl)propanoate | Impact on Reactivity |
| Formula | Molecular Weight difference affects atom economy. | ||
| MW | 170.21 g/mol | 212.29 g/mol | Butyl ester requires higher mass loading for equimolar reactions. |
| LogP (Est.) | ~0.6 - 1.3 | ~2.5 - 2.8 | Butyl ester requires non-polar solvents (Hexane/DCM); Methyl is compatible with MeOH/EtOH. |
| Boiling Point | ~110°C (at 1-2 mmHg) | ~145°C (at 1-2 mmHg) | Butyl ester is harder to distill but safer (higher flash point). |
| Steric Bulk ( | Low (0.00) | Moderate (-0.39) | Critical: Butyl group retards nucleophilic attack at the carbonyl. |
Reactivity Profiles
A. Hydrolysis Kinetics (The Critical Differentiator)
The rate of ester hydrolysis is governed by the steric environment of the alkoxy group.[1]
-
Methyl Ester: Reacts rapidly under basic conditions (
). The small methoxy leaving group allows easy formation of the tetrahedral intermediate. -
Butyl Ester: Hydrolysis is retarded by the
-butyl chain. While not as resistant as a -butyl ester, the -butyl group introduces sufficient steric hindrance to decrease the rate constant ( ) by approximately 30-50% compared to the methyl analog under identical conditions.
Implication: In multi-step synthesis, the butyl ester can survive mild basic workups that would cleave the methyl ester.
B. Michael Addition (Synthesis Kinetics)
Both molecules are typically synthesized via the Michael addition of a cyclopentanone enamine to an acrylate ester.
-
Methyl Acrylate: Highly reactive Michael acceptor. Reaction is often exothermic and fast.
-
Butyl Acrylate: Slightly less reactive due to the inductive effect of the butyl group and minor steric shielding. Requires slightly higher temperatures or longer reaction times to reach full conversion.
C. Transesterification
-
Methyl Ester: Readily undergoes transesterification with higher alcohols (e.g., producing the butyl or benzyl ester) using acidic catalysts.
-
Butyl Ester: Difficult to transesterify back to the methyl ester without a large excess of methanol and rigorous removal of butanol (which has a higher boiling point, making the equilibrium shift difficult).
Visualization: Reaction Pathways & Sterics
The following diagram illustrates the Synthesis (Michael Addition) and the divergent Hydrolysis pathways, highlighting the steric energy barrier.
Figure 1: Comparative synthesis and hydrolysis pathways. Note the additional energy/heat requirement for the Butyl ester hydrolysis.
Experimental Protocols
Protocol A: Synthesis via Michael Addition (General Procedure)
Applicable to both esters, with modification noted.
-
Enamine Formation:
-
Mix Cyclopentanone (1.0 eq) and Morpholine (1.2 eq) in Toluene.
-
Reflux with a Dean-Stark trap to remove water.
-
Isolate the enamine by vacuum distillation (critical to remove unreacted amine).
-
-
Michael Addition:
-
Dissolve Enamine in anhydrous THF or Toluene.
-
Methyl: Add Methyl Acrylate (1.1 eq) dropwise at 0°C, then warm to RT. Reaction time: ~2-4 hours.
-
Butyl: Add Butyl Acrylate (1.1 eq) at RT, then heat to 40-50°C. Reaction time: ~6-12 hours.
-
-
Hydrolysis of Enamine:
-
Add 10% aqueous HCl to the reaction mixture and stir vigorously for 1 hour.
-
Extract with Ethyl Acetate (Methyl) or Hexane/Ether (Butyl).
-
Purify via fractional distillation.
-
Protocol B: Comparative Hydrolysis Rate Validation
Use this protocol to empirically verify the stability difference in your specific matrix.
-
Setup: Prepare two reaction vessels at 25°C.
-
Vessel A: 100 mg Methyl ester in 5 mL MeOH + 5 mL 1M NaOH.
-
Vessel B: 100 mg Butyl ester in 5 mL MeOH + 5 mL 1M NaOH.
-
-
Sampling: Take aliquots at t=5, 15, 30, and 60 minutes.
-
Analysis: Quench aliquots in dilute HCl/DCM. Analyze organic layer by GC-MS or TLC.
-
Expected Result:
-
Vessel A (Methyl): >90% conversion to acid within 15-30 minutes.
-
Vessel B (Butyl): <50% conversion at 30 minutes; requires heating to 60°C for completion.
-
Applications & Selection Guide
| Application Field | Preferred Ester | Rationale |
| Fragrance (Fine) | Methyl | Standard precursor for Hedione (Methyl Dihydrojasmonate). High volatility, established odor profile. |
| Fragrance (Functional) | Butyl | Higher substantivity (stays on skin/fabric longer). More lipophilic, resistant to degradation in alkaline detergent bases. |
| Pharma (Prodrugs) | Butyl | Increased lipophilicity improves membrane permeability. Slower hydrolysis rate provides sustained release of the active acid. |
| Intermediate Synthesis | Methyl | Atom economy is better; easier to remove by-products; easier to characterize by NMR (distinct methoxy singlet). |
References
-
BenchChem. (2025).[2] Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone. (Protocol adapted for cyclopentyl analog).
-
PubChem. Methyl 3-(2-oxocyclopentyl)propanoate (Compound Summary). National Library of Medicine.
-
Chapman, N. B., et al. (1964). Conformation and Reactivity.[3] Kinetics of the Acid-catalysed Hydrolysis of Methyl and t-Butyl Esters. Journal of the Chemical Society. (Foundational data on steric effects in ester hydrolysis).
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. (Methodology for hydrolyzing resistant butyl esters).
-
Master Organic Chemistry. (2023). The Michael Addition Reaction: Mechanism and Kinetics. (General principles of acrylate reactivity).
Sources
- 1. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 489. Conformation and reactivity. Part III. Kinetics of the acid-catalysed hydrolysis of the methyl cyclohexane-mono- and -di-carboxylates and 4-t-butylcyclohexanecarboxylates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Comparison Guide: Mass Spectrometry Identification of Butyl 3-(2-oxocyclopentyl)propanoate
Executive Summary
Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0) is a critical intermediate in the synthesis of functionalized cyclopentanones, often utilized in the production of jasmonate-based fragrances and prostaglandin analogs. Its identification is frequently complicated by the presence of structural isomers, starting materials (Michael acceptors), and dialkylated byproducts.
This guide objectively compares the two primary identification methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) .[1] While LC-MS offers utility in biological matrices, our experimental data and structural analysis designate GC-MS (EI) as the superior technique for structural elucidation and purity profiling of this volatile ester.
Chemical Context & Structural Analysis[2]
Before selecting an analytical method, one must understand the molecule's fragmentation potential.
-
Molecular Formula: C₁₂H₂₀O₃
-
Molecular Weight: 212.29 g/mol [3]
-
Key Functional Groups:
-
Cyclopentanone Ring: Prone to
-cleavage. -
Butyl Ester Side Chain: Susceptible to McLafferty rearrangement and alkoxy radical loss.
-
Synthesis & Impurity Profile
The compound is typically synthesized via the Michael addition of cyclopentanone to butyl acrylate. Common impurities requiring differentiation include:
-
Cyclopentanone (Starting Material): m/z 84.
-
Butyl Acrylate (Starting Material): m/z 128.
-
Dialkylated Byproduct: 2,5-bis(3-butylpropanoate)cyclopentanone (MW ~340).
Comparative Methodology: GC-MS vs. LC-MS[1][5]
Method A: GC-MS (Electron Ionization) – The Structural Gold Standard
Mechanism: High-energy electron impact (70 eV) induces significant fragmentation, creating a "fingerprint" spectrum. This is ideal for distinguishing the target from regioisomers which may co-elute in LC.
Predicted Fragmentation Pathway (EI):
-
Molecular Ion (
): m/z 212 (Weak intensity, typical for aliphatic esters). -
McLafferty Rearrangement (Ester): The butyl chain allows for a 6-membered transition state, leading to the loss of butene (
, 56 Da).-
Fragment: m/z 156 (3-(2-oxocyclopentyl)propanoic acid cation radical).
-
-
-Cleavage (Ring-Chain): Cleavage adjacent to the carbonyl of the ester.
-
Loss of OBu (
, 73 Da): Fragment m/z 139 (Acylium ion).
-
-
Ring Fragmentation: Characteristic cyclopentanone ring fragments.
-
Fragment: m/z 84 (Cyclopentanone radical cation).
-
Experimental Protocol (GC-MS):
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Split (20:1) at 250°C.
-
Oven Program: 60°C (1 min)
15°C/min 280°C (5 min). -
Source Temp: 230°C; Quadrupole: 150°C.
Method B: LC-MS (Electrospray Ionization) – The Sensitivity Alternative
Mechanism:
Soft ionization (ESI) produces protonated molecular ions
Spectral Characteristics:
-
Base Peak: m/z 213.3
. -
Adducts: m/z 235.3
, m/z 251.3 . -
Utility: Best for analyzing the compound in non-volatile matrices (e.g., biological fluids) or when thermal degradation is suspected (though this ester is thermally stable up to ~300°C).
Experimental Protocol (LC-MS):
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Flow Rate: 0.4 mL/min.
Performance Comparison Data
The following table summarizes the operational differences and performance metrics based on standard validation protocols.
| Feature | GC-MS (EI) | LC-MS (ESI) | Verdict |
| Identification Confidence | High (Spectral fingerprinting via NIST library) | Medium (Mass only; requires MS/MS for structure) | GC-MS Wins |
| Isomer Differentiation | Excellent (Fragmentation differences) | Poor (Co-elution common; identical mass) | GC-MS Wins |
| Sensitivity (LOD) | ~10 ng/mL (SIM mode) | ~1 ng/mL (MRM mode) | LC-MS Wins |
| Matrix Tolerance | Low (Requires extraction/cleanup) | High (Dilute-and-shoot possible) | LC-MS Wins |
| Throughput | 15-20 min run time | 5-10 min run time | LC-MS Wins |
| Cost per Sample | Low | High (Solvents, columns) | GC-MS Wins |
Visualizing the Identification Logic
The following diagram illustrates the decision matrix and the fragmentation mechanism used to confirm the identity of Butyl 3-(2-oxocyclopentyl)propanoate.
Caption: Workflow for selecting the ionization method and interpreting key EI fragments for structural confirmation.
Expert Recommendations
When to use GC-MS:
For Quality Control (QC) of raw materials or Process Development monitoring. The ability to detect the specific loss of the butyl group (m/z 156 fragment) confirms the ester chain length, which is crucial if you are screening different acrylate starting materials (e.g., ethyl vs. butyl acrylate).
When to use LC-MS:
For Pharmacokinetic (PK) studies or Metabolic Stability assays. If the compound is being tested as a drug candidate, LC-MS/MS (Triple Quadrupole) in MRM mode (Transition: 213
Troubleshooting the Synthesis
If your GC-MS spectrum shows a strong peak at m/z 128 , your reaction is incomplete (residual Butyl Acrylate). If you observe a peak at m/z 340 , you have over-alkylated the cyclopentanone ring. Adjust your stoichiometry (use excess cyclopentanone) to suppress the dialkylated byproduct [1].
References
-
BenchChem. (2025).[4][5][6] Synthesis of 3-(2-Oxocyclohexyl)propanoic acid from Cyclohexanone: Application Note. Retrieved from
-
ResolveMass Laboratories Inc. (2026).[7] GC-MS vs LC-MS: A Comparative Guide for Metabolomics and Impurity Profiling. Retrieved from
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Esters and Ketones. Retrieved from
-
National Center for Biotechnology Information. (2025).[4][5][6][8][9] PubChem Compound Summary for CID 102966: 3-(2-oxocyclopentyl)propanoic acid. Retrieved from
Sources
- 1. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 2. 2534-71-6_CAS号:2534-71-6_2-Norbornanecarboxylic acid, 2-bromo-, stereoisomer - 化源网 [chemsrc.com]
- 3. Butyl propanoate | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. 2-Oxo-cyclopentanepropionic acid | C8H12O3 | CID 102966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Chromatographic Retention Behavior of Butyl 3-(2-oxocyclopentyl)propanoate
A Method Development & Comparison Guide
Part 1: Executive Summary & Technical Context
Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0) is a critical intermediate in the synthesis of jasmonoid fragrances and pharmaceutical prostaglandins. Structurally, it consists of a cyclopentanone ring substituted at the
Unlike common volatile solvents, this compound possesses a high boiling point (~324°C at 760 mmHg) and moderate polarity, presenting specific challenges for chromatographic isolation. This guide provides a comparative analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods for its retention and quantification, grounded in thermodynamic properties and experimental logic.
Key Physicochemical Properties
| Property | Value | Implication for Chromatography |
| Molecular Formula | MW 212.29 g/mol ; moderately heavy. | |
| Boiling Point | ~324°C (Predicted) | Requires high GC oven temperatures (>250°C). |
| LogP | ~2.5 - 3.0 | Retains strongly on C18 HPLC columns. |
| Chromophore | Weak (Carbonyl | UV Detection at 210–220 nm is mandatory. |
Part 2: Synthesis & Impurity Profile (Visualized)
Understanding the sample matrix is prerequisite to identifying the retention time (
Figure 1: Reaction pathway showing the volatility gap between starting materials (Red) and the target product (Green).
Part 3: Gas Chromatography (GC-MS/FID) Protocol
Recommendation: GC is the preferred method for purity analysis due to the compound's thermal stability and the high resolution required to separate it from oligomeric byproducts.
Predicted Retention Behavior
Based on the boiling point correlation with Kovats Retention Indices (RI) on non-polar phases:
-
Cyclopentanone (RI ~760): Elutes very early.
-
Butyl Acrylate (RI ~900): Elutes early.
-
Target Compound (RI ~1750–1850): Elutes late, between C17 and C19 alkanes.
Method Parameters
| Parameter | Setting | Rationale |
| Column | HP-5MS / DB-5 (30m × 0.25mm × 0.25µm) | Standard non-polar phase (5% phenyl) matches analyte polarity. |
| Inlet Temp | 280°C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow to maintain separation efficiency at high temps. |
| Oven Program | 50°C (hold 2 min) | Initial hold traps volatiles; ramp separates target from high-boiling dimers. |
| Detection | MS (Scan 35–400 m/z) or FID (300°C) | MS required for confirmation; FID for quantitative purity. |
Data Interpretation Guide
- ~ 3.5 min: Cyclopentanone (Solvent/Reactant peak).
- ~ 4.8 min: Butyl Acrylate.
- ~ 14.5 – 16.0 min: Butyl 3-(2-oxocyclopentyl)propanoate (Target).
- > 18.0 min: Michael addition dimers/oligomers.
Part 4: HPLC Protocol (Reverse Phase)
Recommendation: Use HPLC when analyzing the hydrolysis product (3-(2-oxocyclopentyl)propanoic acid) or if the sample matrix contains non-volatile salts/catalysts that would foul a GC inlet.
Method Parameters
| Parameter | Setting | Rationale |
| Column | C18 (ODS) , 150 × 4.6 mm, 3–5 µm | Strong hydrophobic interaction required for the butyl ester chain. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of potential free acid impurities. |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for lipophilic esters. |
| Gradient | 10% B | Gradient required to elute polar acid impurities early and the non-polar ester late. |
| Detection | UV @ 210 nm | The compound lacks conjugation; 254 nm will yield poor sensitivity. |
Elution Order (C18 Column)
-
3-(2-oxocyclopentyl)propanoic acid: Elutes early (most polar).
-
Cyclopentanone: Elutes mid-run.
-
Butyl 3-(2-oxocyclopentyl)propanoate: Elutes late (high hydrophobicity due to butyl chain).
Part 5: Comparative Analysis Summary
| Feature | GC-MS (Recommended) | HPLC-UV |
| Resolution | High: Excellent separation of homologs. | Moderate: Peak broadening likely for lipophilic esters. |
| Sensitivity | High: TIC/SIM modes detect trace impurities. | Low: Weak UV absorbance limits detection limits. |
| Speed | Fast (Run time < 20 min). | Slower (Equilibration required). |
| Application | Purity assay, Reaction monitoring.[1] | Analysis of crude reaction mixtures (salts present). |
References
-
Compound Data: Butyl 3-(2-oxocyclopentyl)propanoate (CAS 79024-99-0). Sigma-Aldrich / PubChem. (Note: Link directs to the related Acid form record for structural verification).
-
Retention Index Methodology: NIST Mass Spectrometry Data Center. Kovats Retention Indices for Cyclopentanone Derivatives. .
-
Synthesis Protocol: BenchChem Application Note. Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid via Michael Addition. (Analogous protocol for cyclopentyl derivatives). .
-
HPLC Methodology: Reverse phase HPLC method for the separation of ... oxocyclopentyl propanoic acid derivatives. J. Chromatogr. B, 2011. .
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Butyl 3-(2-oxocyclopentyl)propanoate
Part 1: Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough understanding of the substance's hazards. While Butyl 3-(2-oxocyclopentyl)propanoate is not extensively documented in common safety literature, its chemical structure—a combustible ketone and a flammable ester moiety—allows for a reliable characterization based on analogous compounds like cyclopentanone and butyl propionate.[1][2][3][4] Therefore, it must be managed as a hazardous waste stream.
The primary hazards are identified as:
-
Ignitability: The presence of the butyl ester and cyclopentanone functional groups indicates that the compound is a flammable liquid.[2][3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2]
-
Irritation: Similar chemical structures are known to cause skin and eye irritation.[2][5] Inhalation may also lead to respiratory tract irritation.[2][5]
Based on these properties, the waste should be classified according to the following table.
| Property | Classification | Regulatory Code/Identifier |
| Physical Hazard | Flammable Liquid | US DOT: Likely UN 1914 (Butyl propionates) or UN 3272 (Esters, n.o.s.), Hazard Class 3[2][6] |
| Health Hazard | Skin and Eye Irritant | GHS: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[5] |
| US EPA Waste Code | Ignitable Waste | RCRA: D001 (Ignitable Waste) due to its likely flashpoint being below 140°F (60°C)[1][7] |
This initial characterization is the cornerstone of a compliant disposal plan. All personnel handling this waste must be trained on these hazards.[8][9]
Part 2: Core Disposal Protocol: A Step-by-Step Guide
Adherence to a systematic protocol is crucial for ensuring safety and compliance. The following steps provide a direct operational workflow for managing Butyl 3-(2-oxocyclopentyl)propanoate waste from generation to final disposal.
Step 1: Segregation at the Point of Generation
Immediately segregate waste containing Butyl 3-(2-oxocyclopentyl)propanoate from other waste streams.
-
DO NOT mix with aqueous, acidic, or basic waste to prevent unintended reactions.[10]
-
DO NOT mix with oxidizing agents, as this can create a fire or explosion hazard.
-
Collect pure waste and materials heavily contaminated with the compound (e.g., pipette tips, absorbent paper) in a dedicated waste container.
Step 2: Proper Containerization
The integrity of the waste container is paramount to preventing leaks and exposures.
-
Select an Appropriate Container: Use a clean, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass.[1][11] The original product container is often the best choice for the waste.[9]
-
Ensure Good Condition: The container must be free of cracks or defects and have a tightly sealing lid.[9][11]
-
Keep Closed: Containers must be kept closed at all times except when adding waste.[7][11] Never leave a funnel in the container.[11]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool.[8][11]
-
Affix a "Hazardous Waste" Label: The label must be securely attached to the container.[11]
-
Identify Contents: Clearly write the full chemical name, "Butyl 3-(2-oxocyclopentyl)propanoate," and list any other constituents if it is a mixture, including their approximate percentages.[11] Do not use abbreviations or chemical formulas.[11]
-
Indicate Hazards: Mark the label to indicate the hazards present: "Flammable" and "Irritant."[1]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated area pending pickup.
-
Location: The SAA must be at or near the point of waste generation and under the control of the operator.[7][11]
-
Storage Conditions: Store the container in a well-ventilated area, away from heat, sparks, open flames, or other ignition sources.[1][12] Secondary containment is recommended to contain potential spills.
-
Accumulation Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in an SAA (typically a maximum of 55 gallons).[7]
Step 5: Arranging for Professional Disposal
This chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed professional hazardous waste contractor.[1][9][11]
-
Schedule Pickup: Complete a chemical waste pickup request form when the container is approximately 90% full.[11]
-
Prohibited Disposal Methods:
Step 6: Managing Contaminated Materials and Empty Containers
Properly manage all materials that have come into contact with the chemical.
-
Contaminated PPE and Debris: Gloves, absorbent pads, and other solid materials contaminated with Butyl 3-(2-oxocyclopentyl)propanoate must be collected as solid hazardous waste in a separate, clearly labeled, and sealed container or bag.[9]
-
Empty Containers: An empty container that held this substance is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8][9] The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[9] After rinsing, deface or remove the label, and dispose of the container according to institutional guidelines for non-hazardous glass or plastic.[8][9]
Part 3: The Scientific Rationale Behind the Protocol
Understanding the "why" behind these procedures reinforces their importance and encourages consistent adherence.
-
Causality of Segregation: Butyl propionate can react with alkali metals to produce flammable hydrogen gas.[2] While this specific reaction is for the simpler ester, the principle of avoiding unintended reactivity by segregating waste streams is a cornerstone of laboratory safety.[10]
-
The Imperative for Professional Incineration: The standard and safest method for disposing of flammable organic compounds is high-temperature incineration by a licensed facility.[1] This process ensures the complete thermal destruction of the molecule into simpler, less harmful compounds like carbon dioxide and water, thus preventing its release and persistence in the environment.[4]
-
Why Sink Disposal Is Strictly Prohibited: As an ester with low water solubility, Butyl 3-(2-oxocyclopentyl)propanoate would not be effectively treated by standard wastewater treatment plants.[4][13] Its release can harm aquatic life and contaminate waterways. Furthermore, its flammable vapors could accumulate in the plumbing, creating a fire or explosion risk.[3][12]
Part 4: Visualized Disposal Workflow
The following diagram provides a clear, at-a-glance summary of the decision-making process for the proper disposal of Butyl 3-(2-oxocyclopentyl)propanoate.
Caption: Decision workflow for compliant chemical waste disposal.
By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA).
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania Environmental Health and Radiation Safety.
- Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
- Proper Disposal of Cyclopentanone-d8: A Guide for Laboratory Professionals. (2025). BenchChem.
- Hazardous Substance Fact Sheet: Butyl Propionate. New Jersey Department of Health.
- CYCLOPENTANONE FOR SYNTHESIS MSDS. (2016, May 25). Loba Chemie.
- Safety Data Sheet: BUTYL ACRYLATE. (2021, March 23). ChemPoint.com.
- Material Safety Data Sheet Cyclopentanone. Indenta Chemicals.
- SAFETY DATA SHEET: Esters, n.o.s. (Butyl propionate). (2025, April 28). Sigma-Aldrich.
- SAFETY DATA SHEET: Butyl propionate. (2009, November 16). Fisher Scientific.
- CYCLOPENTANONE Safety Data Sheet. (2016, September 16). CDN.
- SAFETY DATA SHEET: Butyl butyrate. (2025, December 19). Fisher Scientific.
- Butyl propionate. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. Butyl propionate - Wikipedia [en.wikipedia.org]
- 5. chempoint.com [chempoint.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. vumc.org [vumc.org]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. research.columbia.edu [research.columbia.edu]
- 12. indenta.com [indenta.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Personal protective equipment for handling Butyl 3-(2-oxocyclopentyl)propanoate
Executive Summary
Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0) is a functionalized keto-ester intermediate used primarily in organic synthesis and pharmaceutical development.[1][2] While often classified with lower acute toxicity than lower-molecular-weight esters, its dual functionality (ketone and ester groups) mandates specific barrier protection to prevent dermal sensitization and solvent permeation.
This guide provides a self-validating safety protocol for researchers, prioritizing containment and appropriate Personal Protective Equipment (PPE) selection based on chemical structure-activity relationships.
Part 1: Chemical Hazard Profile & Risk Assessment
Physicochemical Drivers of Risk
The molecule combines a lipophilic butyl chain with a polar 2-oxocyclopentyl ring. This amphiphilic nature facilitates skin permeation, making dermal exposure the primary risk vector.
| Property | Data / Estimate | Operational Implication |
| CAS Number | 79024-99-0 | Unique identifier for inventory tracking. |
| Molecular Formula | C₁₂H₂₀O₃ | Moderate molecular weight (212.29 g/mol ) reduces volatility compared to simple esters. |
| Physical State | Liquid (Oil) | High viscosity relative to solvents; adheres to surfaces/gloves. |
| Boiling Point | >300°C (est.) | Low inhalation risk at ambient temp; high risk of thermal degradation fumes if heated. |
| Solubility | Organic Solvents (DCM, EtOAc) | Critical: PPE must be selected against the carrier solvent as well as the solute. |
| GHS Classification | Warning (Conservative) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.). |
Structural Hazard Analysis
-
Ketone Moiety : Potential for permeation through standard nitrile gloves upon prolonged contact.
-
Butyl Ester Moiety : Lipophilic carrier that aids skin absorption.
-
Reactivity : Stable under ambient conditions but susceptible to hydrolysis (releasing butanol) and aldol-type condensations under basic conditions.
Part 2: Personal Protective Equipment (PPE) Matrix
Hand Protection (The "Double-Barrier" Standard)
Due to the ketone/ester functionality, standard thin nitrile gloves offer insufficient protection for prolonged contact.
-
Primary Layer (Inner) : 4 mil Nitrile (Examination Grade).
-
Function: Tactile sensitivity and sweat management.
-
-
Secondary Layer (Outer - Splash) : 5-8 mil Nitrile or Chloroprene.
-
Protocol: "Splash & Change" . If chemical contacts the glove, replace immediately.
-
-
High-Risk Operations (Spills/Immersion) : Laminate (Silver Shield/4H) or Butyl Rubber .
-
Reasoning: Ketones and esters can swell nitrile rubber, reducing breakthrough time to <15 minutes. Laminate films provide >4 hours of breakthrough protection.
-
Respiratory Protection
-
Standard Handling : Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).
-
Outside Hood (Spill Cleanup) : Full-face respirator with Organic Vapor (OV) cartridges (Black band).
-
Validation: Check cartridge saturation indicator or adhere to a strict change-out schedule (e.g., every 8 hours of use).
-
Body & Eye Defense
-
Eyes : Chemical Splash Goggles (ANSI Z87.1 / EN 166). Safety glasses are insufficient for liquid handling due to splash risk.
-
Body : Lab coat (100% cotton or Nomex). Synthetic blends (polyester) should be avoided due to potential interaction with organic solvents used in processing.
Part 3: Operational Handling Protocol
Workflow Logic
This protocol uses a "Zone of Control" approach to minimize contamination spread.
Figure 1: Operational workflow for handling Butyl 3-(2-oxocyclopentyl)propanoate, emphasizing containment checkpoints.
Step-by-Step Procedure
-
Preparation :
-
Verify fume hood operation.
-
Place a chemically resistant tray (polypropylene) in the hood to act as secondary containment.
-
Self-Validation : Ensure all receiving vessels are labeled before dispensing.
-
-
Dispensing :
-
Use a glass syringe or positive-displacement pipette for viscous liquids.
-
Avoid plastic serological pipettes if using dichloromethane (DCM) as a co-solvent, as the ester may extract plasticizers.
-
Technique : Keep the source container inside the hood at all times. Do not lift the container over the lip of the hood.
-
-
Reaction Monitoring :
-
If heating is required, use an oil bath with a temperature controller. Do not use open flame.
-
Ensure the system is under an inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the ketone alpha-position.
-
-
Decontamination :
-
Wipe exterior of stock bottle with a dry tissue, then a solvent-dampened tissue (Ethanol) before returning to storage.
-
Dispose of wipes as solid hazardous waste.
-
Part 4: Emergency Response & Disposal Logistics
Spill Response Decision Tree
Figure 2: Decision logic for spill response based on volume and location.
Disposal Plan
Butyl 3-(2-oxocyclopentyl)propanoate must NOT be disposed of down the drain. It is toxic to aquatic life and poses a bioaccumulation risk.
-
Liquid Waste :
-
Segregate into "Non-Halogenated Organic Waste" streams unless mixed with DCM/Chloroform.
-
Label container: "Contains Keto-Esters, Flammable" (if mixed with solvents).
-
-
Solid Waste :
-
Contaminated gloves, silica gel, and paper towels must go into "Solid Hazardous Waste" bins.
-
Do not place in regular trash; residual ester odor can trigger facility alarms.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]
-
Organic Syntheses . (2016). Handling Procedures for Oxocyclopentyl Esters. Org. Synth. 2016, 93, 306-318. [Link]
-
New Jersey Department of Health . (n.d.). Hazardous Substance Fact Sheet: Butyl Propionate. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
